2-Ethoxycinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTDCJJEJZCEBF-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901323 | |
| Record name | (E)-2-Ethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69038-81-9, 59923-03-4 | |
| Record name | 69038-81-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxycinnamic Acid
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Abstract
This technical guide provides a comprehensive overview of 2-Ethoxycinnamic acid (o-ethoxycinnamic acid), a versatile aromatic carboxylic acid with significant applications across the pharmaceutical, cosmetic, and material science sectors.[1][2] This document delves into the core physicochemical properties, spectroscopic profile, chemical reactivity, and established analytical methodologies pertinent to its characterization and application. Furthermore, it explores its biological activities, particularly as a potential tyrosinase inhibitor, and outlines detailed protocols for its synthesis and analysis, grounded in established scientific principles. Safety and handling protocols are also explicitly detailed to ensure proper laboratory conduct. This guide is intended for researchers, chemists, and formulation scientists engaged in drug development and advanced material applications.
Introduction
This compound, systematically named (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid distinguished by an ethoxy substituent at the ortho position of the phenyl ring.[3] This structural modification imparts unique properties, enhancing its utility as a synthetic intermediate and functional ingredient.[1] Its applications are diverse, ranging from being a key building block in the synthesis of pharmaceuticals with anti-inflammatory properties to its use as a UV-absorbing agent in cosmetic formulations and a stabilizer in polymer chemistry.[2] The causality behind its broad utility lies in the interplay between the carboxylic acid functionality, the conjugated double bond, and the ortho-ethoxy group, which influences its reactivity, solubility, and biological interactions. This guide aims to provide an in-depth, field-proven perspective on this compound, moving beyond mere data tabulation to explain the scientific rationale behind its properties and handling.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The data presented herein are synthesized from authoritative chemical databases and supplier specifications.
Chemical Identity and Structure
-
IUPAC Name: (E)-3-(2-ethoxyphenyl)prop-2-enoic acid[3]
-
Synonyms: o-Ethoxycinnamic acid, 3-(2-Ethoxyphenyl)acrylic acid[3]
-
CAS Number: 69038-81-9[3]
-
Molecular Formula: C₁₁H₁₂O₃[3]
-
Molecular Weight: 192.21 g/mol [3]
The trans configuration of the alkene is the most stable and common isomer, a direct consequence of minimizing steric hindrance between the phenyl ring and the carboxylic acid group.
Physical Properties
The physical properties of this compound are critical for determining appropriate solvents for reactions and formulations, as well as for predicting its behavior in various physical states.
| Property | Value | Source(s) |
| Appearance | White to cream solid/powder | [4] |
| Melting Point | 181-188 °C | [4] |
| Boiling Point | 325.1±17.0 °C (Predicted) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; slightly soluble in water. | [6][7] |
| pKa (Strongest Acidic) | 4.14 (Predicted) | [8] |
Table 1: Key Physicochemical Properties of this compound.
The solubility profile indicates its suitability for organic-phase reactions and formulations. Its limited water solubility is typical for aromatic carboxylic acids of its size.
Spectroscopic Profile
Spectroscopic data is essential for identity confirmation and structural elucidation. The following is a summary of expected spectral characteristics based on its structural analogue, 2-Methoxycinnamic acid, and general principles.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), aromatic protons, vinylic protons (as doublets with a large coupling constant indicative of the trans configuration), and a broad singlet for the carboxylic acid proton.[10]
-
¹³C NMR: The carbon NMR would display signals for the ethoxy carbons, the aromatic carbons (with distinct shifts due to the ortho-substituent), the vinylic carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid.[11][12]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the hydrogen-bonded carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), a C=C stretch from the conjugated alkene (~1630 cm⁻¹), and aromatic C-H stretches.[9]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]
Synthesis and Purification
The synthesis of cinnamic acid derivatives is well-established in organic chemistry. A common and reliable method is the Knoevenagel condensation, which offers mild reaction conditions and good yields.[13]
Synthesis via Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.
Causality: The choice of 2-ethoxybenzaldehyde as the starting material directly incorporates the required ortho-ethoxy group. Malonic acid serves as the carbanion precursor. A weak amine base like pyridine or piperidine is sufficient to deprotonate malonic acid without promoting unwanted side reactions with the aldehyde. The subsequent heating facilitates decarboxylation of the intermediate to yield the α,β-unsaturated carboxylic acid product.[13]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottomed flask, add 2-ethoxybenzaldehyde (1 equivalent), malonic acid (2.5 equivalents), and a catalytic amount of β-alanine (0.15 equivalents).
-
Solvent Addition: Add pyridine as the solvent (approx. 5 mL per gram of aldehyde).
-
Reflux: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into an ice bath containing concentrated hydrochloric acid. This protonates the carboxylate and precipitates the crude product.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[13]
Workflow for Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methodologies
Accurate quantification and purity assessment are paramount. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[14][15][16]
HPLC Method for Purity and Quantification
A reversed-phase HPLC method provides excellent separation of this compound from potential starting materials, by-products, and degradants.[17]
Causality: The choice of a C18 column is based on the nonpolar nature of the analyte's aromatic ring, which provides strong hydrophobic interactions for retention. A mobile phase consisting of an acidified aqueous solution and an organic modifier (like methanol or acetonitrile) allows for the elution of the compound by modulating the polarity. The acidic pH (e.g., pH 2.4) is crucial to keep the carboxylic acid in its protonated, less polar form, ensuring good peak shape and consistent retention times.[18] UV detection is ideal due to the strong chromophore present in the conjugated system of the molecule.[18]
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is required.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient or isocratic mixture of Methanol and 0.1% Acetic Acid in Water. A typical starting point is a 60:40 mixture.
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 25 °C.[18]
-
Detection: UV at 279 nm or 320 nm.[18]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identification: Compare the retention time of the major peak in the sample chromatogram to that of a certified reference standard.
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Use the calibration curve generated from the standards to determine the concentration of the analyte in the sample.
-
Pharmacological Profile and Biological Activity
Cinnamic acid and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[19][20]
Mechanism of Action: Tyrosinase Inhibition
A significant area of interest for cinnamic acid derivatives is their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[21][22][23] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable in cosmetics for skin whitening and in medicine for treating pigmentation issues.[22][24]
The inhibitory mechanism of cinnamic acid derivatives often involves binding to the active site of the tyrosinase enzyme, which contains copper ions. The specific mode of inhibition (competitive, non-competitive, or mixed-type) can vary depending on the substitution pattern on the phenyl ring.[21][25] The ethoxy group in this compound may influence this interaction through steric and electronic effects, making it a compound of interest for developing novel and safe tyrosinase inhibitors.[23]
Signaling Pathway Diagram
The following diagram illustrates the role of tyrosinase in the melanin synthesis pathway and the point of inhibition.
Caption: Inhibition of the melanin synthesis pathway by a tyrosinase inhibitor.
Safety and Toxicology
Proper handling of any chemical substance is critical. This compound is classified as an irritant.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound presents the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
| Hazard Statement | Classification | Pictogram |
| H315, H319, H335 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
Table 2: GHS Hazard Summary for this compound.[3]
Handling and Personal Protective Equipment (PPE)
Based on the hazard profile, the following precautions are mandatory:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[26]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[26]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[27]
-
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][26]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[26]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[26]
-
Ingestion: Rinse mouth and seek medical advice.[7]
-
Conclusion
This compound is a compound with significant, demonstrated utility and future potential. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it an accessible and valuable molecule for researchers. The insights into its biological activity, particularly as a tyrosinase inhibitor, open avenues for new developments in cosmetics and dermatology. Adherence to the safety protocols outlined in this guide is essential for its responsible and effective application in the laboratory and beyond. This document serves as a foundational resource, empowering scientists to leverage the full potential of this compound with confidence and scientific rigor.
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2-Ethoxycinnamic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-Ethoxycinnamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₁₁H₁₂O₃) is an aromatic carboxylic acid and a derivative of cinnamic acid. As a member of the cinnamate family, it belongs to a class of compounds widely investigated for their diverse biological activities and applications, ranging from roles as synthetic intermediates in the pharmaceutical industry to components in cosmetics. Understanding the fundamental physical properties of this compound is a critical first step in its handling, characterization, formulation, and quality control.
This guide provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple recitation of data to offer detailed, field-proven experimental protocols for their determination. The causality behind methodological choices is explained to ensure that researchers can not only replicate these procedures but also understand the principles that guarantee data integrity and reliability.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is essential for any laboratory or development work. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | [PubChem][1] |
| Molecular Formula | C₁₁H₁₂O₃ | [PubChem][1] |
| Molecular Weight | 192.21 g/mol | [PubChem][1] |
| Appearance | White to cream or yellow solid | [Thermo Scientific][2] |
| Melting Point | 181-188 °C (Varies by source and purity) | [Thermo Scientific][2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, DMSO, acetone, chloroform | [Alchemist-chem][3], [ChemicalBook][4] |
| pKa (Predicted) | 4.14 (Strongest Acidic) | [FooDB][5] |
Experimental Determination of Physical Properties
The following sections detail robust methodologies for the empirical validation of the key physical properties of this compound.
Melting Point Determination: A Criterion for Purity
Expertise & Experience: The melting point is one of the most fundamental and informative physical properties of a solid organic compound. A sharp, narrow melting range (typically 0.5-1.0°C) is a strong indicator of high purity, whereas the presence of impurities typically causes a depression and broadening of the melting range.[6] This phenomenon, known as melting point depression, is a colligative property that provides a rapid and cost-effective method for preliminary purity assessment.
Self-Validating Protocol for Melting Point Determination:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.
-
Place a small amount of the crystalline solid onto a clean, dry watch glass.
-
Obtain a glass capillary tube (sealed at one end) and gently tap the open end into the sample powder.[7]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the solid into the bottom sealed end.[7][8] The packed sample should be approximately 1-2 mm high.[6]
-
-
Apparatus Setup & Measurement:
-
Use a calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp).
-
Rapid Preliminary Run (Optional but Recommended): Set a fast ramp rate (10-20°C/minute) to quickly determine an approximate melting range. This saves time during the precise measurement.[8]
-
Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[7] Set a slow ramp rate of 1-2°C per minute.[8] A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Insert the capillary tube into the apparatus.[7]
-
-
Data Recording & Interpretation:
-
Observe the sample through the magnified viewfinder.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[9]
-
The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.
-
Perform at least two careful determinations to ensure consistency and report the average.
-
Diagram: Melting Point Determination Workflow A logical flow for obtaining an accurate melting point.
Solubility Profiling: Elucidating Functional Group Characteristics
Expertise & Experience: Solubility testing is a classical qualitative analysis technique that provides significant insight into the structural characteristics of a molecule, particularly its polarity and the presence of acidic or basic functional groups.[10][11] For this compound, its carboxylic acid moiety is the dominant factor governing its solubility in aqueous solutions of varying pH. The principle of "like dissolves like" dictates its behavior in organic solvents.
Self-Validating Protocol for Qualitative Solubility Testing:
-
General Procedure:
-
For each test, add ~25 mg of this compound to a small test tube.
-
Add ~0.75 mL of the solvent in portions, shaking vigorously after each addition.[12]
-
"Soluble" is defined as the complete dissolution of the solid to form a homogeneous solution.
-
-
Solvent Sequence & Rationale:
-
Test 1: Water (H₂O): The molecule's large non-polar aromatic and alkyl portions are expected to outweigh the polarity of the carboxylic acid group, rendering it insoluble in water.[10]
-
Test 2: 5% Aqueous Sodium Hydroxide (NaOH): As a carboxylic acid, it is expected to be readily soluble.
-
Causality: NaOH is a strong base that deprotonates the carboxylic acid (pKa ~4.14) to form the highly polar and water-soluble sodium 2-ethoxycinnamate salt. This positive result is strong evidence for an acidic functional group.
-
-
Test 3: 5% Aqueous Sodium Bicarbonate (NaHCO₃): Expected to be soluble.
-
Causality: NaHCO₃ is a weaker base than NaOH. It will only dissolve acids that are stronger than carbonic acid (pKa ~6.4). Since carboxylic acids (pKa ~3-5) meet this criterion, dissolution (often with effervescence of CO₂) confirms the presence of a carboxylic acid specifically, distinguishing it from less acidic phenols (pKa ~10).[12]
-
-
Test 4: 5% Aqueous Hydrochloric Acid (HCl): Expected to be insoluble.
-
Causality: In an acidic medium, the carboxylic acid remains in its neutral, protonated form and thus remains water-insoluble. This test is primarily used to detect basic functional groups like amines.[12]
-
-
Test 5: Organic Solvents (e.g., Ethanol, Diethyl Ether): Expected to be soluble.
-
Diagram: Solubility Analysis Flowchart A decision tree for characterizing an unknown via solubility.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure and identity of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching, bending). The resulting spectrum is a unique molecular fingerprint.
Self-Validating Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Trustworthiness: This method requires scrupulous attention to dryness. Potassium bromide (KBr) is hygroscopic; absorbed moisture will produce a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the analysis.
-
Gently grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.[13]
-
Transfer the powder to a pellet die.
-
Place the die under a hydraulic press and apply a force of approximately 8 tons for several minutes to form a transparent or translucent pellet.[14]
-
-
Spectrum Acquisition:
-
Place a blank KBr pellet (containing no sample) in the spectrometer and run a background scan.[15] This is a critical self-validating step that subtracts the absorbance from atmospheric CO₂ and H₂O, as well as any absorbance from the KBr matrix itself.
-
Replace the blank with the sample pellet and acquire the sample spectrum.
-
Expected Characteristic Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2500-3300 | O-H stretch (very broad) | Carboxylic Acid |
| ~3030 | C-H stretch (aromatic) | Benzene Ring |
| ~2850-2980 | C-H stretch (aliphatic) | Ethoxy Group (-CH₂, -CH₃) |
| ~1680-1700 | C=O stretch | Conjugated Carboxylic Acid |
| ~1625 | C=C stretch | Alkene (conjugated) |
| ~1450-1600 | C=C stretches | Aromatic Ring |
| ~1250-1300 | C-O stretch | Carboxylic Acid / Aryl Ether |
Diagram: KBr Pellet Preparation Workflow A standardized procedure for solid-state FTIR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic ring and adjacent double bond in this compound.[16][17] The spectrum provides information about the extent of conjugation.
Self-Validating Protocol:
-
Solvent and Sample Preparation:
-
Select a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Methanol or ethanol are common choices.[18]
-
Prepare a dilute stock solution of this compound of a precisely known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0 for optimal accuracy.
-
-
Spectrum Acquisition:
-
Use a matched pair of quartz cuvettes (glass absorbs UV light below ~340 nm).
-
Fill one cuvette with the pure solvent to use as the reference or blank. Place it in the reference beam of a double-beam spectrophotometer.
-
Rinse the second cuvette with the sample solution before filling it and placing it in the sample beam.
-
Run a baseline correction (autozero) with the solvent-filled cuvette in both beams.
-
Scan the sample across the desired wavelength range (e.g., 200-400 nm) to generate an absorbance spectrum.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the precise molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
Self-Validating Protocol (¹H NMR):
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.
-
Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum and preventing a massive solvent signal from obscuring the sample signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.
-
-
Spectrum Acquisition & Analysis:
-
Acquire the spectrum on a calibrated NMR spectrometer.
-
Analyze the resulting spectrum based on four key features:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Aromatic protons are deshielded by the ring current and appear downfield (6.5-8.0 ppm).[16]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.
-
Coupling Constant (J): The distance between split peaks provides information on connectivity and, for the vinylic protons, can confirm the trans stereochemistry (typically a large J value of ~16 Hz).
-
-
Predicted ¹H NMR Signals for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |
| ~7.8-8.0 | Doublet (J ≈ 16 Hz) | 1H | Vinylic Proton (-CH=CH-COOH) |
| ~6.8-7.5 | Multiplet | 4H | Aromatic Protons |
| ~6.4-6.6 | Doublet (J ≈ 16 Hz) | 1H | Vinylic Proton (Ar-CH =CH-) |
| ~4.1 | Quartet | 2H | Ethoxy Methylene (-O-CH₂ -CH₃) |
| ~1.4 | Triplet | 3H | Ethoxy Methyl (-O-CH₂-CH₃ ) |
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound is considered an irritant.[1]
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, nitrile gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.
Conclusion
The physical and spectroscopic properties of this compound are well-defined and can be reliably determined using standard, self-validating laboratory protocols. A thorough characterization, beginning with melting point and solubility assessments and confirmed by spectroscopic analysis (FTIR, UV-Vis, and NMR), is fundamental to ensuring the identity, purity, and quality of the material. For professionals in research and drug development, a mastery of these techniques and the principles behind them is essential for advancing a compound from the laboratory bench to potential applications.
References
- Melting point determination. (n.d.). University of Calgary.
- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
- Experiment (1) Determination of Melting Points. (2021, September 19). University of Technology, Iraq.
- 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
- Determination of Melting Point. (n.d.). Clarion University.
- 2-Methoxycinnamic acid. (n.d.). Sigma-Aldrich.
- Powder Samples. (n.d.). Shimadzu Corporation.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). Jasco Inc.
- This compound. (n.d.). PubChem, National Institutes of Health.
- trans-2-Methoxycinnamic acid, 98+%. (n.d.). Thermo Scientific Chemicals.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Sydney.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
- Solubility of Organic Compounds. (2023, August 31). University of South Florida.
- Fourier Transform Infrared Spectroscopy. (n.d.). University of Washington.
- Sample Preparation for FTIR Analysis. (n.d.). Drawell.
- CHAPTER 4 UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria.
- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.
- 2-Methoxycinnamic Acid Supplier. (n.d.). Alchemist-chem.
- 2-Methoxycinnamic acid CAS#: 6099-03-2. (n.d.). ChemicalBook.
- Showing Compound trans-2-Methoxycinnamic acid (FDB004884). (2010, April 8). FooDB.
- 15.7: Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Journal of Drug Discovery and Development.
- UV-Vis Spectroscopy. (n.d.). SlidePlayer.
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2-Ethoxycinnamic acid solubility in organic solvents
Abstract
2-Ethoxycinnamic acid, a derivative of the widely studied cinnamic acid, presents unique physicochemical properties relevant to its application in pharmaceutical and chemical synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a detailed examination of the theoretical and practical aspects governing the solubility of this compound in various organic solvents. We will explore its molecular characteristics, predictive solubility principles, and present a robust experimental protocol for accurate solubility determination. This document is intended to serve as a foundational resource, blending established chemical principles with actionable laboratory methods.
Introduction: The Significance of Solubility
Cinnamic acid and its derivatives are recognized for their diverse pharmacological potential, including anti-inflammatory, antibacterial, and anti-diabetic properties[1]. This compound, as one such derivative, is a subject of interest for synthetic chemists and drug developers. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility. It directly impacts:
-
Reaction Kinetics: The rate and efficiency of chemical synthesis are often dependent on the concentration of reactants in a solvent.
-
Purification: Crystallization, a primary method for purification, is fundamentally a solubility-driven process.
-
Bioavailability: In drug development, the solubility of a compound can influence its absorption and subsequent efficacy.
-
Formulation: Creating stable and effective liquid formulations requires precise knowledge of a compound's solubility profile.
This guide moves beyond a simple data listing to explain the underlying principles that dictate how this compound interacts with different solvent environments.
Physicochemical Profile of this compound
The solubility behavior of a molecule is intrinsically linked to its structure and physical properties. The key features of this compound, IUPAC name (E)-3-(2-ethoxyphenyl)prop-2-enoic acid, are its aromatic ring, a carboxylic acid group, and an ethoxy substituent at the ortho position[2].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[2] |
| Molecular Weight | 192.21 g/mol | PubChem[2] |
| IUPAC Name | (E)-3-(2-ethoxyphenyl)prop-2-enoic acid | PubChem[2] |
| Canonical SMILES | CCOC1=CC=CC=C1/C=C/C(=O)O | PubChem[2] |
| Structure | See Figure 1 | |
Figure 1: Chemical structure of this compound.
The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The carboxylic acid group (-COOH) is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The ether linkage in the ethoxy group (-OCH₂CH₃) can act as a hydrogen bond acceptor.
-
Non-Polar Moiety: The benzene ring provides a significant non-polar, hydrophobic character, enabling van der Waals and π-π stacking interactions.
This dual nature predicts a nuanced solubility profile, with significant solubility in solvents that can engage with both its polar and non-polar regions.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more sophisticated approach involves considering the specific intermolecular forces at play and the overall energetics of the dissolution process.
Solvent Polarity and Hydrogen Bonding
The solubility of this compound is highest in solvents that can effectively solvate its carboxylic acid group.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the -COOH group. The addition of an alcohol to water has been shown to significantly increase the solubility of the parent compound, trans-cinnamic acid, with ethanol having a more pronounced effect than methanol[3]. We can anticipate a similar strong solubility for the ethoxy derivative in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents possess dipole moments and can act as hydrogen bond acceptors. Solvents like DMSO and acetone are expected to be effective due to their ability to accept a hydrogen bond from the carboxylic acid's hydroxyl group. Structurally similar compounds like 2-methoxycinnamic acid are known to be soluble in acetone, DMSO, and ethyl acetate[4].
-
Non-Polar Solvents (e.g., toluene, hexane): These solvents lack strong dipoles and cannot participate in hydrogen bonding. Dissolution in these media relies on weaker van der Waals forces to overcome the strong crystal lattice energy of the solid solute. Therefore, solubility is expected to be low.
Influence of the Ethoxy Group
Compared to the parent trans-cinnamic acid, the ethoxy group at the ortho-position introduces steric hindrance around the carboxylic acid, which may slightly modulate its interaction with solvents. More importantly, it adds to the molecule's overall size and introduces an additional polar ether linkage, potentially enhancing solubility in moderately polar solvents compared to its parent compound.
Predicted Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding capability (donor and acceptor) with the carboxylic acid group.[3] |
| Polar Aprotic | DMSO, Acetone | High | Strong hydrogen bond acceptors, effectively solvating the carboxylic acid proton.[4] |
| Ethyl Acetate | Moderate to High | Good hydrogen bond acceptor and moderate polarity. | |
| Acetonitrile | Moderate | Polar, but a weaker hydrogen bond acceptor compared to DMSO or acetone. | |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Capable of weak hydrogen bonding; effectively solvates the aromatic ring.[4] |
| Aromatic | Toluene | Low to Moderate | Primarily non-polar interactions; may show some solubility due to π-π stacking. |
| Aliphatic | Hexane, Heptane | Low | Lacks polarity and hydrogen bonding ability; unable to overcome solute-solute interactions. |
Disclaimer: This table is predictive and serves as a guideline. Experimental verification is essential for any practical application.
Experimental Determination of Solubility
To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium shake-flask method is a gold-standard technique for this purpose[3][5].
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Protocol 1: Isothermal Shake-Flask Solubility Measurement
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
Solvent of interest (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC system with UV detector
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-50 mg into 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A preliminary time-course study can be run to confirm the time required to reach equilibrium.
-
Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately perform a gravimetric or volumetric dilution of the saturated solution into a pre-weighed volumetric flask using a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using the validated HPLC-UV method described below.
-
Calculation: Use the concentration obtained from the HPLC analysis and the known dilution factor to calculate the original concentration in the saturated solution. Express the final solubility in desired units (e.g., mg/mL, g/100g solvent, or mol/L).
Protocol 2: Quantification by HPLC-UV
Objective: To accurately measure the concentration of this compound.
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (containing 0.1% formic acid) is a common starting point for cinnamic acid derivatives. A typical ratio might be 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for λmax using a standard solution; likely to be in the 270-320 nm range.
-
Run Time: Approximately 10 minutes, ensuring the main peak is well-resolved.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Calibration Curve: Inject the standards and plot the peak area versus concentration to generate a linear regression curve (R² > 0.995).
-
Sample Analysis: Inject the diluted samples from the solubility experiment.
-
Concentration Determination: Use the peak area of the sample and the calibration curve equation to determine its concentration.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its molecular structure and fundamental chemical principles allows for reliable prediction of its behavior in various organic solvents. It is anticipated to have high solubility in polar protic and aprotic solvents and low solubility in non-polar aliphatic solvents. For drug development and process chemistry, where precision is essential, these predictions must be confirmed through rigorous experimental measurement. The isothermal shake-flask method coupled with HPLC-UV analysis provides a reliable and accurate means to generate this critical data, enabling informed solvent selection and process optimization.
References
- Blog. (2025, July 1). What is the solubility of cinnamic acid in water?
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
- CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents.
- ChemicalBook. (n.d.). 2-Methoxycinnamic acid CAS#: 6099-03-2.
- The Pharma Innovation Journal. (2019, April 29). Cinnamic acid derivatives.
- Benchchem. (n.d.). Common interferences in the analytical detection of 2-Methoxycinnamic acid.
- Universidade do Porto. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids.
- PubMed. (n.d.). Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study.
- PubMed. (n.d.). Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD.
- ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. | Request PDF.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethoxycinnamic Acid
Foreword for the Researcher
This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the solid-state characterization of active pharmaceutical ingredients (APIs). The study of crystal structure is paramount in modern drug development, as the polymorphic form of an API can profoundly influence its physicochemical properties, including solubility, stability, and bioavailability[1][2]. 2-Ethoxycinnamic acid (OETCA), a derivative of cinnamic acid, serves as an exemplary case study in the complexities and importance of polymorphic control. This document provides a comprehensive analysis of the known polymorphs of OETCA, detailing the experimental methodologies for their synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction (SCXRD).
The Polymorphic Landscape of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, which can have significant implications for drug efficacy and manufacturing. ortho-Ethoxy-trans-cinnamic acid (OETCA) is known to exhibit at least four polymorphic forms, designated as α, α', β, and γ. These polymorphs display different thermal stabilities and photoreactivities, making OETCA an interesting subject for solid-state chemistry and crystal engineering studies.
The α-polymorph is a stable form at room temperature, while the α'-polymorph is a high-temperature form that can be obtained through a reversible single-crystal-to-single-crystal phase transformation of the α-form at 333 K[1][2]. The β and γ polymorphs have also been reported, exhibiting different photoreactive properties upon exposure to UV radiation. The study of these various forms provides valuable insights into the relationship between crystal packing and the solid-state behavior of molecules.
Synthesis of this compound via Knoevenagel Condensation
A reliable synthesis of the parent compound is the first step in any crystallographic study. This compound can be efficiently synthesized using the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This method involves the reaction of an active methylene compound (malonic acid) with an aldehyde (2-ethoxybenzaldehyde) in the presence of a basic catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Ethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-ethoxybenzaldehyde (0.10 mol), malonic acid (0.11 mol), and 25 mL of pyridine.
-
Gently warm the mixture to dissolve the solids.
-
Add a catalytic amount of piperidine (approximately 0.5 mL) to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice and water.
-
Acidify the mixture with concentrated hydrochloric acid until the product precipitates out as a white solid.
-
Collect the crude this compound by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Crystallization of this compound Polymorphs
The key to a successful single-crystal X-ray diffraction study lies in the growth of high-quality single crystals. For polymorphic compounds like OETCA, the crystallization conditions must be carefully controlled to obtain the desired form.
Experimental Protocol: Crystallization of the α-Polymorph
The α-polymorph of OETCA can be reliably obtained by slow evaporation from a saturated solution in ethyl acetate.
Materials:
-
Purified this compound
-
Ethyl acetate (analytical grade)
-
Glass vial with a loose-fitting cap or covered with perforated parafilm
Procedure:
-
Prepare a saturated solution of this compound in ethyl acetate at room temperature by gradually adding the solute to the solvent with stirring until a small amount of undissolved solid remains.
-
Gently warm the solution to dissolve the remaining solid, then allow it to cool back to room temperature.
-
Filter the saturated solution into a clean glass vial to remove any dust or undissolved particles.
-
Cover the vial with a loose-fitting cap or perforated parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.
-
Prism-like single crystals of the α-polymorph will form as the solvent evaporates.
Note: At present, detailed and reproducible crystallization protocols for obtaining single crystals of the β and γ polymorphs are not widely available in the public domain. Researchers are encouraged to explore various crystallization techniques, such as cooling from different solvents, solvent-vapor diffusion, and sublimation, to access these other polymorphic forms.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: SCXRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of OETCA is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffracted X-ray beams are integrated.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined crystal structure is validated to ensure its quality and accuracy.
Crystallographic Data of this compound Polymorphs
The following table summarizes the known crystallographic data for the α and α' polymorphs of ortho-ethoxy-trans-cinnamic acid. The data for the α' polymorph is presented at a representative temperature above its phase transition.
| Parameter | α-Polymorph | α'-Polymorph (at 345 K) |
| Temperature (K) | 293 | 345 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 13.634(3) | 8.381(2) |
| b (Å) | 5.861(1) | 13.931(3) |
| c (Å) | 13.065(3) | 14.281(3) |
| α (°) | 90 | 68.32(3) |
| β (°) | 113.34(3) | 78.88(3) |
| γ (°) | 90 | 88.01(3) |
| Volume (ų) | 958.8(3) | 1515.1(5) |
| Z | 4 | 6 |
| Z' | 1 | 3 |
| CCDC No. | To be confirmed | To be confirmed |
Note: The CCDC (Cambridge Crystallographic Data Centre) deposition numbers provide access to the full crystallographic information files (CIFs). While the existence of these structures is well-documented, the specific deposition numbers are pending confirmation from a direct search of the CCDC database.
Analysis of the Crystal Structures
Molecular Conformation
In the α-polymorph, the this compound molecule is largely planar. However, in the high-temperature α'-polymorph, two of the three unique molecules in the asymmetric unit adopt a non-planar conformation[1]. This conformational flexibility is a key factor in the observed phase transition.
Intermolecular Interactions and Crystal Packing
The crystal packing of OETCA polymorphs is dominated by hydrogen bonding and other non-covalent interactions. In the α'-polymorph, the carboxylic acid groups of adjacent molecules form centrosymmetric R²₂(8) hydrogen-bonded dimers. These dimers are further linked into ribbons and sheets through C-H···O interactions[1]. The differences in these intermolecular interactions between polymorphs are responsible for their varying physical properties.
Implications for Drug Development
The existence of multiple polymorphs of this compound with different stabilities underscores the importance of comprehensive solid-form screening during drug development. The α to α' phase transition, for instance, could have significant implications for the stability of a pharmaceutical formulation upon heating. Furthermore, the different photoreactivities of the polymorphs highlight the need to control the solid form to prevent unwanted degradation upon exposure to light. A thorough understanding of the crystal structures of all accessible polymorphs allows for the selection of the most stable and efficacious form for development, ensuring product quality and consistency.
Conclusion
The crystal structure analysis of this compound reveals a fascinating polymorphic landscape with implications for its solid-state properties. This guide has provided a detailed overview of the synthesis, crystallization, and structural characterization of OETCA polymorphs. By understanding the intricate relationship between molecular conformation, crystal packing, and physicochemical properties, researchers can make more informed decisions in the development of new pharmaceutical products. The methodologies and analyses presented herein serve as a valuable resource for scientists working in the field of solid-state pharmaceutical chemistry.
References
- Fernandes, M. A., Levendis, D. C., & Schoening, F. R. L. (2004). A new polymorph of ortho-ethoxy-trans-cinnamic acid: single-to-single-crystal phase transformation and mechanism. Acta Crystallographica Section B: Structural Science, 60(Pt 3), 300–314. [Link]
- Fernandes, M. A., & Levendis, D. C. (2004). Photodimerization of the α′-polymorph of ortho-ethoxy-trans-cinnamic acid in the solid state. I. Monitoring the reaction at 293 K. Acta Crystallographica Section B: Structural Science, 60(Pt 3), 315–324. [Link]
- Pawar, H. S., Waghmare, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(11), 8564-8571. [Link]
- Koo, J., Fish, M. S., Walker, G. N., & Blake, J. (1963). 2,3-dimethoxycinnamic acid. Organic Syntheses, Coll. Vol. 4, p.327; Vol. 37, p.24. [Link]
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide (2nd ed.). John Wiley & Sons.
- CCDC. (n.d.). The Cambridge Structural Database (CSD).
- CCDC. (2026, January 16).
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Ethoxycinnamic Acid
Introduction
In the landscape of pharmaceutical intermediates and cosmetic ingredients, the precise structural elucidation of active molecules is paramount. 2-Ethoxycinnamic acid (IUPAC name: (E)-3-(2-ethoxyphenyl)prop-2-enoic acid; CAS 69038-81-9) is a derivative of cinnamic acid with significant applications, including as a building block for anti-inflammatory agents and as a UV-absorbing component in sunscreens.[1][2] Its efficacy and safety are intrinsically linked to its molecular structure. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to characterize this compound. As a complete, published dataset for this compound is not consolidated in a single source, this whitepaper synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust, predictive, and validated analytical profile. This approach mirrors the practical challenges faced by researchers and offers a framework for confident structural verification.
Molecular Structure and Analytical Strategy
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. This compound consists of a carboxylic acid functional group, a trans-alkene linker, and a benzene ring substituted with an ethoxy group at the ortho position.
Molecular Formula: C₁₁H₁₂O₃[3] Molecular Weight: 192.21 g/mol [3]
Our analytical workflow is designed to provide orthogonal data points, ensuring a self-validating system for structural confirmation.
Sources
A Technical Guide to the Theoretical and Computational Analysis of 2-Ethoxycinnamic Acid
Introduction
2-Ethoxycinnamic acid, a derivative of the naturally occurring cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Cinnamic acid and its analogues are known for a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] The addition of an ethoxy group to the phenyl ring can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity and material characteristics. This guide provides an in-depth technical overview of the theoretical and computational methodologies used to elucidate the structural, spectroscopic, and potential therapeutic properties of this compound.
As a Senior Application Scientist, the rationale behind this guide is to move beyond mere procedural descriptions and delve into the causality of our computational choices. The methodologies outlined herein are designed to be self-validating, where theoretical predictions are poised for correlation with experimental data, ensuring a robust and reliable scientific narrative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors.
Part 1: Unveiling Molecular Architecture and Reactivity through Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in modern chemical research. They provide a lens into the electronic structure of molecules, which governs their geometry, stability, and reactivity.
Geometry Optimization: The Foundation of All Calculations
The first and most critical step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is not a trivial step; the conformation of a molecule dictates its interactions with its environment, including biological targets.
Expert Insight: The choice of a computational method and basis set is a balance between accuracy and computational cost. For a molecule like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set offers a reliable compromise.[3][4] The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic correlation for many organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.
Protocol: Geometry Optimization of this compound
-
Input Structure Generation: Construct the 2D structure of this compound using a molecular editor and convert it to a 3D structure.
-
Computational Method Selection: In the computational chemistry software (e.g., Gaussian, ORCA), specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Optimization Keyword: Employ the Opt keyword to initiate the geometry optimization process.
-
Frequency Calculation: Following optimization, perform a frequency calculation (Freq keyword) to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Frontier Molecular Orbitals: The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[5]
Expert Insight: A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This information is invaluable for predicting how this compound might participate in chemical reactions or interact with biological macromolecules. For instance, a lower energy gap might indicate higher antioxidant potential.[2]
Table 1: Calculated Electronic Properties of a Representative Cinnamic Acid Derivative (trans-4-Methoxycinnamic Acid) [5]
| Property | Value |
| HOMO Energy | -5.9160 eV |
| LUMO Energy | -1.6275 eV |
| HOMO-LUMO Gap | 4.2885 eV |
Note: These values for a related molecule illustrate the type of data obtained. Specific values for this compound would be generated through the described computational protocol.
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Expert Insight: Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atoms of the carboxylic acid and ethoxy groups as potential sites for hydrogen bonding and other electrostatic interactions, which is critical for understanding its binding to a protein active site.
Part 2: Bridging Theory and Experiment through Spectroscopic Analysis
Computational methods can predict various types of molecular spectra with a high degree of accuracy. This allows for direct comparison with experimental data, aiding in structural elucidation and the assignment of spectral features.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra.
Expert Insight: It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is standard practice to apply a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data. A comparative study of cinnamic acid derivatives has shown good agreement between scaled theoretical and experimental vibrational frequencies.[3][6][7]
Protocol: Calculation of Vibrational Spectra
-
Optimized Geometry: Use the optimized geometry of this compound obtained from the previous step.
-
Frequency Calculation: Perform a frequency calculation using the same level of theory (B3LYP/6-311++G(d,p)).
-
Data Analysis: The output will provide the vibrational frequencies and their corresponding intensities.
-
Scaling and Visualization: Apply the appropriate scaling factor to the calculated frequencies and use visualization software to generate the theoretical IR and Raman spectra.
Table 2: Representative Vibrational Frequencies for Cinnamic Acid [3][4]
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3599 | ~3000 (broad) |
| C=O Stretch | ~1688 | ~1688 |
| C=C Stretch (Olefinic) | ~1640 | ~1627 |
| C-H Stretch (Phenyl) | 3006-3054 | 2977-3067 |
Note: This table provides an example for the parent cinnamic acid. A similar analysis would be performed for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting ¹H and ¹³C NMR chemical shifts.[3]
Expert Insight: Theoretical NMR calculations are particularly useful for assigning complex spectra and for studying conformational isomers. The accuracy of the predicted chemical shifts can be improved by performing the calculations in the presence of a solvent, using an implicit solvation model like the Polarizable Continuum Model (PCM).
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of molecules, which correspond to the absorption bands in a UV-Vis spectrum.
Expert Insight: TD-DFT calculations can provide valuable information about the nature of the electronic transitions (e.g., π → π* or n → π*). This is crucial for understanding the photophysical properties of this compound and can be particularly relevant in applications such as sunscreens or photoactive materials. Studies on alkoxycinnamic acids have successfully used TD-DFT to simulate their electronic absorption spectra.[8]
Part 3: Exploring Therapeutic Potential with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.[9][10]
The Principles of Molecular Docking
Molecular docking simulations involve two key components: a search algorithm that generates a large number of possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose.
Expert Insight: The choice of the target protein is paramount. For cinnamic acid derivatives, potential targets could include enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX), or proteins implicated in cancer cell proliferation.[1][9][11] The reliability of a docking study is highly dependent on the quality of the crystal structure of the target protein and the accuracy of the docking software's scoring function.
Protocol: Molecular Docking of this compound
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and optimize its geometry using a suitable force field or quantum chemical method.
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of a known inhibitor or a predicted active site.
-
Run the docking simulation using software such as AutoDock, Glide, or GOLD.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
Table 3: Example Docking Results for a Cinnamic Acid Derivative (KAD-7) with ATPase and ENTPDase [12][13]
| Target Protein | Binding Affinity (kcal/mol) |
| ATPase | -7.1 |
| ENTPDase | -7.4 |
Note: This table showcases the type of quantitative data generated from molecular docking studies. Similar calculations would be performed for this compound with relevant biological targets.
Visualizations
Computational Chemistry Workflow
Caption: A generalized workflow for the theoretical and computational analysis of this compound.
Frontier Molecular Orbital Energy Gap
Caption: A diagram illustrating the HOMO-LUMO energy gap, a key indicator of molecular reactivity.
Molecular Docking Workflow
Caption: A simplified schematic of the molecular docking process.
Conclusion
The theoretical and computational methodologies detailed in this guide provide a powerful, multi-faceted approach to characterizing this compound. From elucidating its fundamental electronic structure and spectroscopic signatures to predicting its potential interactions with biological targets, these in silico techniques offer invaluable insights that can guide and accelerate experimental research. By integrating these computational strategies into the research and development pipeline, scientists can make more informed decisions, ultimately saving time and resources in the quest for novel therapeutics and advanced materials.
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An In-Depth Technical Guide to the Degradation Pathways of 2-Ethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxycinnamic acid, a derivative of the widely occurring phenylpropanoid, cinnamic acid, is of increasing interest in pharmaceutical and industrial applications. Understanding its metabolic fate and environmental persistence is crucial for assessing its safety, efficacy, and ecological impact. This technical guide provides a comprehensive overview of the predicted and known degradation pathways of this compound, drawing upon established microbial and chemical degradation principles for analogous aromatic compounds. We will explore microbial degradation, focusing on key enzymatic reactions such as O-dealkylation, side-chain modification, and aromatic ring cleavage. Additionally, we will examine abiotic degradation mechanisms, including photochemical transformations. This guide integrates theoretical pathways with detailed experimental protocols and data visualization to serve as a valuable resource for researchers in drug metabolism, environmental science, and biotechnology.
Introduction: The Significance of Understanding this compound Degradation
Cinnamic acid and its derivatives are ubiquitous in the plant kingdom and serve as precursors for a vast array of secondary metabolites.[1] Their diverse biological activities have led to their investigation and use in pharmaceuticals, cosmetics, and as food additives.[2] this compound, with its characteristic ethoxy group at the ortho position of the phenyl ring, possesses unique physicochemical properties that influence its biological activity and subsequent degradation.
The degradation of xenobiotics like this compound is a critical area of study for several reasons:
-
Drug Development: In pharmacology, the metabolic pathway of a drug candidate determines its bioavailability, half-life, and potential for drug-drug interactions. Understanding how this compound is metabolized is essential for predicting its pharmacokinetic profile.
-
Environmental Fate: The persistence and transformation of chemical compounds in the environment are key factors in assessing their ecological risk. Microbial and abiotic degradation pathways determine the environmental lifetime of this compound and the nature of any potential transformation products.[3]
-
Biotechnology: Microorganisms that can degrade aromatic compounds are valuable sources of robust enzymes for biocatalysis and bioremediation.[4] Elucidating the degradation pathways of this compound can lead to the discovery of novel enzymes with potential industrial applications.
This guide will synthesize current knowledge on the degradation of related compounds to propose the most probable degradation pathways for this compound, providing a scientifically grounded framework for future experimental investigations.
Microbial Degradation: A Journey Through Bacterial Metabolism
The microbial catabolism of aromatic compounds is a well-established field, with bacteria from genera such as Pseudomonas and Rhodococcus being particularly adept at utilizing these molecules as carbon and energy sources.[5][6] Based on the extensive literature on the degradation of cinnamic acid and its methoxy-substituted analogs, a multi-step pathway for this compound can be proposed.
Proposed Microbial Degradation Pathway
The degradation is expected to initiate with one of two primary modifications: O-de-ethylation of the ethoxy group or saturation of the propenoic acid side chain.
Protocol for Enrichment Culture: [7]
-
Prepare Minimal Salts Medium (MSM): A basal medium containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements) without a carbon source.
-
Add this compound: Supplement the MSM with this compound as the sole source of carbon and energy (e.g., at a concentration of 100-500 mg/L).
-
Inoculate with Environmental Sample: Add a small amount of soil or sediment from a site with a history of exposure to aromatic compounds.
-
Incubate: Incubate the culture under appropriate conditions (e.g., 30°C with shaking at 150 rpm) to allow for the growth of microorganisms that can utilize the target compound.
-
Subculture: Periodically transfer a small aliquot of the culture to fresh medium to enrich for the desired microorganisms.
-
Isolate Colonies: After several rounds of enrichment, perform serial dilutions and plate on solid MSM containing this compound to obtain pure colonies.
-
Identify Isolates: Identify the isolated bacteria using techniques such as 16S rRNA gene sequencing.
Analysis of Degradation and Metabolite Identification
High-Performance Liquid Chromatography (HPLC):
HPLC with UV detection is a robust method for quantifying the disappearance of the parent compound and the appearance of metabolites over time. [8][9] Optimized HPLC Conditions for Cinnamic Acid Derivatives: [9][10]
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol : 2% Acetic Acid (22:10:70, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | ~270 nm |
| Column Temperature | Ambient (25°C) |
Sample Preparation for HPLC Analysis of Culture Supernatant:
-
Collect a sample of the culture at various time points.
-
Centrifuge the sample to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Inject the filtered supernatant directly into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification of volatile and semi-volatile metabolites. For non-volatile compounds like organic acids, derivatization is required to increase their volatility. [11] Sample Preparation and Derivatization for GC-MS Analysis: [8][12]
-
Extraction: Acidify the culture supernatant to pH 2 with HCl and extract the organic acids with a solvent like ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.
-
Derivatization (Silylation): Add a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract and heat at 70°C for 30 minutes to convert the acidic protons to trimethylsilyl (TMS) groups. [13]4. Analysis: Inject the derivatized sample into the GC-MS system.
Conclusion and Future Directions
While direct experimental evidence for the complete degradation pathway of this compound is still emerging, a robust framework for its microbial and abiotic breakdown can be constructed based on well-established principles of aromatic compound metabolism. The proposed pathways, initiated by O-de-ethylation or side-chain reduction, and proceeding through common aromatic intermediates to ring cleavage, provide a solid foundation for future research.
For researchers in drug development, the predicted initial O-de-ethylation step highlights a potential site of first-pass metabolism that could influence the compound's pharmacokinetic profile. For environmental scientists, the biodegradability of the aromatic ring suggests that this compound is unlikely to be highly persistent in microbially active environments.
Future research should focus on:
-
Isolation and characterization of microorganisms capable of utilizing this compound as a sole carbon source.
-
Identification and characterization of the enzymes involved in the key degradation steps, particularly the initial O-de-ethylase.
-
Elucidation of the complete degradation pathway through metabolite identification using advanced analytical techniques like LC-MS/MS and NMR.
-
Quantitative assessment of the degradation kinetics under various environmental conditions.
By building upon the knowledge presented in this guide, the scientific community can further unravel the intricate degradation pathways of this compound, contributing to its safe and effective application in various fields.
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- Sova, M. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3693. [Link]
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- Adnan, M., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
- Yulizar, Y., et al. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. International Journal of Agriculture and Biology, 29(5), 981-988.
- Golm Metabolome Database. (n.d.). Details of 2-Methoxycinnamic acid. [Link]
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An In-Depth Technical Guide to the Photochemical Behavior of 2-Ethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've witnessed the growing importance of understanding the photochemical behavior of molecules in various fields, from materials science to drug development. Cinnamic acid and its derivatives, with their rich and tunable photoreactivity, represent a fascinating class of compounds. This guide focuses specifically on 2-Ethoxycinnamic acid, a molecule that exhibits a captivating interplay of light-induced isomerization and cycloaddition reactions, heavily influenced by its physical state. Our aim here is not to present a rigid set of protocols but to provide a foundational understanding and a practical framework for researchers to explore and harness the unique photochemical properties of this compound. We will delve into the "why" behind the experimental choices, ensuring a self-validating approach to the methodologies described.
Fundamental Photochemical Pathways of this compound
This compound, upon absorption of ultraviolet (UV) radiation, primarily undergoes three key photochemical transformations: cis-trans isomerization, [2+2] cycloaddition (photodimerization), and, under certain conditions, photocyclization. The prevalence of each pathway is dictated by the reaction environment, particularly whether the acid is in solution or in a specific crystalline solid state.
Reversible Cis-Trans Photoisomerization in Solution
In dilute solutions, the most prominent photochemical reaction of this compound is the reversible isomerization between its trans (E) and cis (Z) diastereomers.[1] The trans isomer is typically the more thermodynamically stable form. Upon irradiation with UV light, the π-electrons in the carbon-carbon double bond are excited to a higher energy state, which allows for rotation around the bond.[2] Relaxation back to the ground state can then lead to the formation of the cis isomer. This process continues until a photostationary state is reached, which is a dynamic equilibrium mixture of the two isomers where the rates of the forward and reverse photoisomerization reactions are equal.[1]
The composition of the photostationary state is dependent on the excitation wavelength, solvent, and temperature.[3] The trans and cis isomers have distinct UV-Vis absorption spectra, with the trans isomer generally exhibiting a longer wavelength of maximum absorbance (λmax).[4]
Topochemically Controlled [2+2] Photodimerization in the Solid State
The solid-state photochemistry of this compound is a classic example of topochemical control, where the crystal packing of the monomer dictates the stereochemistry of the photodimer product.[5] Different crystalline polymorphs of trans-2-Ethoxycinnamic acid exhibit distinct photochemical behaviors.[5][6] This phenomenon arises because a [2+2] cycloaddition reaction in the solid state requires the reacting double bonds of adjacent molecules to be parallel and within a certain proximity (Schmidt's rule: generally less than 4.2 Å apart).[7]
-
α-Polymorph: Yields the corresponding α-truxillic acid derivative (a head-to-tail dimer) upon UV irradiation.[6]
-
β-Polymorph: Leads to the formation of the β-truxinic acid derivative (a head-to-head dimer).[6]
-
γ-Polymorph: Is photochemically stable and does not undergo dimerization.[6]
-
α'-Polymorph: A metastable form that can yield the α-truxillic acid derivative.[6]
This selective formation of dimers highlights the power of crystal engineering to control reaction outcomes.
Protocol for Solution-Phase Photoisomerization
Objective: To induce and monitor the cis-trans photoisomerization of trans-2-Ethoxycinnamic acid in solution and to determine the photostationary state.
Rationale: This experiment allows for the quantification of the isomerization process and provides insights into the relative stability of the isomers under photochemical conditions. Monitoring by UV-Vis spectroscopy is a non-invasive way to track the reaction progress due to the differing absorption spectra of the cis and trans isomers. [4] Materials:
-
trans-2-Ethoxycinnamic acid
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, or cyclohexane)
-
Quartz cuvette with a stopper
-
Photochemical reactor with a specific wavelength lamp (e.g., a mercury lamp with appropriate filters)
-
UV-Vis spectrophotometer
-
HPLC system for quantitative analysis
Procedure:
-
Sample Preparation: Prepare a dilute solution of trans-2-Ethoxycinnamic acid in the chosen solvent (e.g., 10⁻⁵ to 10⁻⁴ M). The concentration should be chosen to have a maximum absorbance of around 1.0 to ensure accurate spectroscopic measurements.
-
Initial Characterization: Record the initial UV-Vis absorption spectrum of the solution. This will serve as the baseline (t=0).
-
Irradiation: Place the quartz cuvette in the photochemical reactor and irradiate the solution with a specific wavelength of UV light (e.g., 313 nm or 365 nm). The temperature should be controlled using a water bath.
-
Reaction Monitoring: At regular intervals, remove the cuvette from the reactor and record the UV-Vis spectrum. Observe the changes in the absorption spectrum, particularly the decrease in the absorbance maximum of the trans isomer and the potential appearance of the cis isomer's absorption band at a shorter wavelength. [4]Continue this process until no further significant changes in the spectrum are observed, indicating that the photostationary state has been reached.
-
Quantitative Analysis: At the photostationary state, inject an aliquot of the solution into an HPLC system to determine the relative concentrations of the cis and trans isomers.
Protocol for Solid-State Photodimerization
Objective: To perform the solid-state photodimerization of a specific polymorph of trans-2-Ethoxycinnamic acid and to analyze the product.
Rationale: This experiment demonstrates the principles of topochemical control. The choice of the crystalline form is crucial for obtaining the desired photodimer.
Materials:
-
A specific polymorph (e.g., α-form) of trans-2-Ethoxycinnamic acid
-
Glass plates or a petri dish
-
UV lamp (broadband or specific wavelength)
-
Solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
NMR spectrometer and mass spectrometer for product characterization
Procedure:
-
Sample Preparation: Spread a thin layer of the crystalline trans-2-Ethoxycinnamic acid on a glass plate or in a petri dish.
-
Irradiation: Place the sample under a UV lamp and irradiate for a set period (this can range from hours to days depending on the lamp intensity and the reactivity of the polymorph).
-
Monitoring (Optional): The progress of the reaction can be monitored by techniques such as solid-state NMR or FT-IR spectroscopy, observing the disappearance of the vinyl signals and the appearance of cyclobutane signals. [8]4. Product Extraction: After irradiation, dissolve the solid material in a suitable organic solvent. The unreacted monomer and the photodimer may have different solubilities, which can be exploited for initial purification.
-
Purification: Purify the photodimer using column chromatography or recrystallization.
-
Characterization: Analyze the purified product using NMR spectroscopy and mass spectrometry to confirm its structure as the expected truxillic or truxinic acid derivative.
Analytical Techniques for Product Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of the photoproducts of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for monitoring the progress of photoisomerization in solution. The trans and cis isomers of cinnamic acids have distinct absorption spectra.
| Compound | Expected λmax (in Methanol) | Molar Absorptivity (ε) | Reference |
| trans-2-Ethoxycinnamic acid | ~275-285 nm | High | [9](by analogy) |
| cis-2-Ethoxycinnamic acid | ~260-270 nm | Lower than trans | [4](by analogy) |
| Table 1: Expected UV-Vis Absorption Data for this compound Isomers. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for separating and quantifying the mixture of isomers and dimers produced during the photochemical reaction. A reverse-phase HPLC method would be suitable for this purpose.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | A gradient elution is necessary to separate the isomers and the more nonpolar dimers within a reasonable time. Formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 275 nm | This wavelength corresponds to the absorption maximum of the trans isomer, allowing for sensitive detection of the starting material and its photoproducts. |
| Table 2: A Plausible HPLC Method for the Analysis of this compound Photoproducts. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the photodimers. The key diagnostic signals are those of the cyclobutane ring protons.
-
α-Truxillic Acid Derivatives: These head-to-tail dimers often exhibit a higher degree of symmetry, which is reflected in their NMR spectra.
-
β-Truxinic Acid Derivatives: These head-to-head dimers are typically less symmetrical, leading to more complex NMR spectra.
| Nucleus | α-Truxillic Derivative (Expected δ ppm) | β-Truxinic Derivative (Expected δ ppm) | Key Features |
| ¹H NMR | 3.8-4.5 | 3.5-4.2 | Complex multiplets for the cyclobutane protons. The coupling constants are diagnostic of the stereochemistry. |
| ¹³C NMR | ~40-50 | ~40-50 | Resonances for the sp³ hybridized carbons of the cyclobutane ring. |
| Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Cyclobutane Ring of 2,2'-Diethoxy-Substituted Truxillic and Truxinic Acids. | |||
| [10] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the photodimers. The expected molecular weight for the dimer of this compound (C₁₁H₁₂O₃, MW = 192.21 g/mol ) would be 384.42 g/mol .
Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system.
Methodology: The determination of the photoisomerization quantum yield typically involves irradiating a solution of the starting material with a known photon flux for a specific time and then quantifying the amount of product formed. [11][12]Chemical actinometry is often used to accurately measure the photon flux of the light source. [12]The progress of the reaction is monitored by UV-Vis spectroscopy or HPLC, and the quantum yield is calculated using appropriate kinetic models. [11]
Conclusion and Future Directions
The photochemical behavior of this compound is a rich field of study with implications for the development of photoresponsive materials, controlled drug delivery systems, and novel synthetic methodologies. The stark contrast between its solution-phase isomerization and solid-state dimerization underscores the critical role of the molecular environment in directing photochemical reaction pathways.
Future research in this area could focus on:
-
Precise determination of the quantum yields of photoisomerization and photodimerization in a range of solvents to build a comprehensive kinetic model.
-
Exploration of photosensitized reactions to selectively promote either isomerization or dimerization.
-
Investigation of the photochemical behavior of this compound in confined media, such as micelles or host-guest complexes, to further control its reactivity.
-
Harnessing the topochemical principles demonstrated by this compound for the rational design of novel photoresponsive crystalline materials.
This guide provides a solid foundation for researchers to embark on or continue their exploration of the fascinating photochemistry of this compound. By understanding the fundamental principles and employing the robust methodologies outlined herein, the scientific community can unlock the full potential of this and other photoreactive molecules.
References
[5]Gopalan, R. S., Kulkarni, G. U., & Rao, C. N. R. (2001). An investigation of the photo-reactive and unreactive polymorphs of o-ethoxy cinnamic acid and of its photodimer. ResearchGate. [Link]
[13]Liu, G., Li, L., & You, J. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Royal Society of Chemistry. [Link]
[14]Lewis, F. D., Oxman, J. D., Gibson, L. L., Hampsch, H. L., & Quillen, S. L. (1986). Lewis acid catalysis of photochemical reactions. 4. Selective isomerization of cinnamic esters. Journal of the American Chemical Society. [Link]
[7]Addo, J. K., Ghasdian, N., & Vlaisavljevich, B. (2012). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. CrystEngComm. [Link]
[3]Lewis, F. D., & Oxman, J. D. (1988). Lewis acid catalysis of photochemical reactions. 7. Photodimerization and cross-cycloaddition of cinnamic esters. ResearchGate. [Link]
[15]Irie, M., & Yokoyama, Y. (2011). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. RSC Publishing. [Link]
[1]Bernstein, J., & Quimby, S. M. (1943). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. ResearchGate. [Link]
[16]Tran, V. H., Le, T. N., & Nguyen, T. V. (2021). New Truxinic and Truxillic Acid Sucrose Diesters From the Leaves of Trigonostemon honbaensis. Semantic Scholar. [Link]
[6]Levendis, D. C., & Ndimba, R. (2004). Photodimerisation of the α′-polymorph of ortho-ethoxy-trans-cinnamic acid occurs via a two-stage mechanism at 343 K yielding 100% α-truxillic acid. RSC Publishing. [Link]
[11]Stranius, K., & Börjesson, K. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. PubMed Central. [Link]
[17]Drakulić, B. J., & Zabić, M. (2021). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. National Institutes of Health. [Link]
[9]Abu-Eittah, R. H., & El-Tawil, M. M. (2012). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. Canadian Journal of Chemistry. [Link]
[12]Stranius, K., & Börjesson, K. (2017). Supplementary Information Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the S. ResearchGate. [Link]
[4]Park, S., et al. (2014). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... ResearchGate. [Link]
[10]Que, N. L. S., & Raetz, C. R. H. (1998). Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY. Journal of Biological Chemistry. [Link]
[8]Allen, D. W., et al. (2000). The photodimerisation of the alpha- and beta-forms of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. PubMed. [Link]
[2]Takahashi, K., et al. (2024). Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic ac. bioRxiv. [Link]
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An In-depth Technical Guide to 2-Ethoxycinnamic Acid as a Tyrosinase Inhibitor
Foreword: The Pursuit of Novel Melanogenesis Modulators
In the fields of dermatology, cosmetology, and drug development, the modulation of melanin synthesis—melanogenesis—is a topic of significant interest. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation. At the heart of melanogenesis lies tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production. Consequently, the identification and characterization of potent and safe tyrosinase inhibitors remain a primary strategy for the development of skin-lightening agents and therapeutics for hyperpigmentation.
Cinnamic acid and its derivatives have emerged as a promising class of tyrosinase inhibitors. Their structural resemblance to the natural substrate, L-tyrosine, allows them to interact with the enzyme's active site. This guide focuses on a specific derivative, 2-Ethoxycinnamic acid, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the structure-activity relationships that govern its inhibitory potential, and detailed, field-proven protocols for its synthesis and evaluation as a tyrosinase inhibitor.
The Molecular Landscape of Tyrosinase Inhibition by Cinnamic Acid Derivatives
Tyrosinase is a multifunctional enzyme responsible for two key reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin pigments.
Cinnamic acid derivatives primarily exert their inhibitory effect by acting as competitors of L-tyrosine for the active site of tyrosinase. The general structure of cinnamic acid, with its phenyl ring and acrylic acid side chain, provides a scaffold that can be extensively modified to enhance its binding affinity and inhibitory potency.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of cinnamic acid derivatives against tyrosinase is intricately linked to the nature and position of substituents on the phenyl ring. Understanding these relationships is crucial for the rational design of more potent inhibitors.
-
Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring, particularly at the C4 position, is a significant determinant of inhibitory activity. For instance, 4-hydroxycinnamic acid (p-coumaric acid) is a well-known tyrosinase inhibitor.[1]
-
Alkoxy Groups: The introduction of alkoxy groups, such as the ethoxy group in this compound, modulates the electronic and steric properties of the molecule. This can influence its interaction with the amino acid residues in the active site of tyrosinase. While specific IC50 values for this compound are not widely reported in publicly available literature, studies on analogous compounds like 4-methoxycinnamic acid have demonstrated its inhibitory potential.[2] The position of the alkoxy group is also critical; for example, 2-methoxycinnamic acid has been identified as a noncompetitive inhibitor of tyrosinase.[3]
-
Other Substituents: The addition of other functional groups, such as chloro or bromo groups, can also impact inhibitory potency. For example, a derivative of cinnamic acid bearing a para-chloro moiety was found to have an IC50 value of 77.62 µmol/L.[4][5]
The following table summarizes the reported tyrosinase inhibitory activities of various cinnamic acid derivatives, providing a comparative landscape for understanding the potential of this compound.
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Cinnamic Acid | ~700 | Mixed | [6] |
| 4-Hydroxycinnamic Acid | ~500 | Competitive | [2] |
| 4-Methoxycinnamic Acid | 420 | Noncompetitive | [2] |
| (E)-3-(4-hydroxyphenyl)acrylate derivative (6c) | 5.7 | Noncompetitive | [5][7] |
| 3-Nitrocinnamoyl derivative (19p) | 0.16 | Not specified | [1] |
| 2-Chloro-3-methoxycinnamoyl derivative (19t) | 0.12 | Not specified | [1] |
| Kojic Acid (Positive Control) | 16.7 - 32.2 | Competitive | [5][7][8] |
Synthesis of this compound: A Practical Approach
While numerous methods exist for the synthesis of cinnamic acid derivatives, the Knoevenagel-Doebner condensation is a widely employed and reliable method.[9] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst. The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established procedures for similar compounds.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials and Reagents:
-
2-Ethoxybenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-Ethoxybenzaldehyde (1 equivalent), malonic acid (2.5 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Place the flask in an ice bath and slowly add concentrated HCl with stirring until the solution becomes strongly acidic. This will precipitate the crude this compound.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining pyridine and salts.
-
Drying: Dry the crude product in a vacuum oven or by air drying.
-
Purification: Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the pure product.
In Vitro Evaluation of Tyrosinase Inhibitory Activity
The primary method for assessing the inhibitory potential of a compound against tyrosinase is the in vitro mushroom tyrosinase inhibition assay. This colorimetric assay is based on the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475-490 nm.
Experimental Workflow
Caption: Workflow for in vitro tyrosinase inhibition assay.
Detailed Protocol for Mushroom Tyrosinase Inhibition Assay
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the well should be optimized for a robust signal (e.g., 20-50 units/mL).
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in phosphate buffer (e.g., 2.5 mM). Protect from light to prevent auto-oxidation.
-
Test Compound and Control Solutions: Prepare stock solutions of this compound and kojic acid in DMSO. Prepare serial dilutions in phosphate buffer to generate a concentration-response curve. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects.
-
-
Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
Test Wells: 20 µL of this compound dilution + 120 µL phosphate buffer + 20 µL tyrosinase solution.
-
Positive Control Wells: 20 µL of kojic acid dilution + 120 µL phosphate buffer + 20 µL tyrosinase solution.
-
Enzyme Control (100% Activity): 20 µL of buffer (with equivalent DMSO) + 120 µL phosphate buffer + 20 µL tyrosinase solution.
-
Blank Wells: 140 µL phosphate buffer + 20 µL tyrosinase solution (no substrate).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells except the blank.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of tyrosinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis of Tyrosinase Inhibition
To understand the mechanism by which this compound inhibits tyrosinase, a kinetic analysis is essential. The Lineweaver-Burk plot, a double reciprocal plot of the Michaelis-Menten equation, is a valuable tool for distinguishing between competitive, non-competitive, and uncompetitive inhibition.[10]
Lineweaver-Burk Plot Analysis
The Lineweaver-Burk equation is: 1/V = (Km/Vmax)(1/[S]) + 1/Vmax
Where:
-
V is the reaction velocity
-
Vmax is the maximum reaction velocity
-
Km is the Michaelis constant
-
[S] is the substrate concentration
By measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be generated. The type of inhibition is determined by the changes in Vmax and Km.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme. Vmax remains unchanged, while Km increases. On the plot, the lines for the inhibited and uninhibited reactions intersect at the y-axis.
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex. Vmax decreases, while Km remains unchanged. The lines intersect at the x-axis.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease. The lines are parallel.
-
Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. Both Vmax and Km are altered. The lines intersect in the second or third quadrant.
Caption: Workflow for kinetic analysis using a Lineweaver-Burk plot.
Cellular Efficacy: Melanin Content Assay in B16F10 Melanoma Cells
While in vitro enzyme assays are crucial for initial screening, it is essential to evaluate the efficacy of a potential inhibitor in a cellular context. The B16F10 murine melanoma cell line is a widely used model for studying melanogenesis.[11]
Experimental Workflow for Cellular Melanin Assay
Caption: Workflow for melanin content assay in B16F10 cells.
Detailed Protocol for Melanin Content Assay
Materials and Reagents:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Kojic acid (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (1N NaOH containing 10% DMSO)
-
6-well cell culture plates
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Seeding: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells into 6-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Treatment: Prepare various concentrations of this compound and kojic acid in the culture medium. Replace the medium in the wells with the treatment media and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the test compounds).
-
Cell Harvesting: After the incubation period, wash the cells twice with PBS.
-
Cell Lysis and Melanin Solubilization: Add 1 mL of lysis buffer (1N NaOH with 10% DMSO) to each well. Incubate the plates at 80°C for 1 hour to solubilize the melanin.[11]
-
Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The melanin content is expressed as a percentage of the control group. It is advisable to perform a parallel cell viability assay (e.g., MTT assay) to ensure that the observed decrease in melanin is not due to cytotoxicity.
Safety and Handling of this compound
GHS Hazard Statements for this compound: [12]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of exposure, follow standard first-aid procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth and seek medical attention.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel tyrosinase inhibitors. Its structural similarity to the natural substrate, coupled with the modulatory effects of the ethoxy group, makes it a compelling candidate for further investigation. This guide has provided a comprehensive framework for the synthesis, in vitro and cellular evaluation, and kinetic analysis of this compound.
Future research should focus on several key areas:
-
Determination of the IC50 Value: A definitive determination of the IC50 value of this compound against mushroom and human tyrosinase is a critical next step.
-
Optimization of the Scaffold: Further structure-activity relationship studies, exploring different alkoxy substituents and their positions on the phenyl ring, could lead to the discovery of even more potent inhibitors.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound for topical applications.
-
Advanced Formulation: The development of stable and effective topical formulations will be crucial for its potential application in cosmetic and dermatological products.
By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can effectively advance the study of this compound and contribute to the development of the next generation of melanogenesis modulators.
References
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- Zeb, A., Sadiq, A., Ullah, F., Ullah, R., Ahmad, S., & Ayaz, M. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Bioorganic Chemistry, 94, 103423.
- Tudela, J., García-Cánovas, F., & García-Molina, F. (2018). Catalysis and inhibition of tyrosinase in the presence of cinnamic acid and some of its derivatives. International Journal of Biological Macromolecules, 115, 96-104.
- Yousefnejad, F., Sayahi, M. H., Moazzam, A., Gholami, F., Tanideh, N., Irajie, C., Tayebi, H., Rasekh, F., Larijani, B., Tehrani, M. B., Mahdavi, M., & Iraji, A. (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Letters in Organic Chemistry, 21(8), 647-654.
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Antimicrobial Properties of Substituted Cinnamic Acids: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have emerged as a compelling class of compounds with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the antimicrobial properties of substituted cinnamic acids, designed for researchers, scientists, and drug development professionals. We will delve into the multifaceted mechanisms of action, explore critical structure-activity relationships that govern potency, detail robust experimental protocols for evaluation, and discuss the synthesis and toxicological considerations of these promising agents. Our analysis is grounded in current scientific literature, providing a synthesis of technical accuracy and field-proven insights to empower the rational design and development of new antimicrobial agents based on the cinnamic acid scaffold.
Introduction: The Case for Cinnamic Acids in an Era of Resistance
Cinnamic acid and its derivatives are aromatic carboxylic acids widely distributed throughout the plant kingdom, where they serve as key intermediates in the biosynthesis of essential polymers like lignin and a vast array of secondary metabolites, including flavonoids and coumarins.[3] Historically, natural preparations containing these compounds, such as cinnamon and propolis, have been used in traditional medicine to treat infections.[3][4]
The global health threat posed by drug-resistant microbes has created an urgent need for new antimicrobial drugs.[1] Cinnamic acid derivatives are attractive candidates due to their inherent biological activity, low toxicity profile, and a versatile chemical structure that is amenable to synthetic modification.[2][5] Their core structure features three main reactive sites: the aromatic ring, the carboxylic acid function, and the conjugated double bond, all of which can be functionalized to modulate antimicrobial potency and spectrum.[6] This guide will explore the scientific foundation that makes these compounds a focal point in the search for novel solutions to infectious diseases.
Multifaceted Mechanisms of Antimicrobial Action
Substituted cinnamic acids do not rely on a single mechanism but rather exert their antimicrobial effects through a combination of actions that disrupt fundamental microbial processes. This multi-target profile is advantageous in potentially slowing the development of resistance.
Disruption of Cell Membrane and Wall Integrity
A primary mechanism for many cinnamic acid derivatives is the disruption of the microbial plasma membrane. This action increases cell membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.[7][8] Antifungal derivatives have also been shown to interact directly with ergosterol, a key component of the fungal cell membrane, compromising its integrity.[6]
Inhibition of Key Fungal Enzymes
A specific and promising antifungal mechanism is the inhibition of benzoate 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi.[9] This enzyme is crucial for the detoxification of benzoate, a key intermediate in the metabolism of aromatic compounds.[9][10] By inhibiting CYP53, cinnamic acid derivatives disrupt this vital metabolic pathway, leading to potent antifungal effects.[9][10]
Anti-Biofilm Activity
Microbial biofilms—structured communities of cells encased in a self-produced polymeric matrix—are notoriously resistant to conventional antibiotics.[11][12] Cinnamic acid and its derivatives have demonstrated strong anti-biofilm activity against a range of pathogens, including Staphylococcus epidermidis and Candida albicans.[11][12] They can both inhibit the initial formation of biofilms and disrupt mature, pre-formed biofilms.[12][13][14] At high concentrations (1000 mg/L), cinnamic acid can inhibit biofilm formation by over 82%.[13]
Quorum Sensing (QS) Inhibition
Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[15][16] Interfering with QS is a promising anti-virulence strategy. Cinnamic acid derivatives, such as ferulic and sinapic acids, have been shown to inhibit the las and pqs QS systems in Pseudomonas aeruginosa.[15] This inhibition leads to a significant reduction in virulence factor production (e.g., pyocyanin, proteases), biofilm thickness, and bacterial motility.[15][17]
Targeting Nucleoid-Associated Proteins
A novel mechanism identified for cinnamic-hydroxamic-acid derivatives (CHADs) is the targeting of the bacterial nucleoid-associated protein HU.[18] HU protein is critical for DNA metabolism, supercoiling, and biofilm formation. By inhibiting HU, CHADs induce nucleoid deformation, prevent cell division, and inhibit bacterial growth, representing a new class of antibiotic action.[18]
Structure-Activity Relationships (SAR)
The antimicrobial efficacy of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is crucial for the rational design of more potent compounds.
Phenyl Ring Substitutions
The substitution pattern on the phenyl ring significantly influences activity.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The presence of hydroxyl groups, as in p-coumaric acid and caffeic acid, can enhance activity. However, reducing the number of hydroxyl groups or substituting them with methoxy groups (as in ferulic acid) does not always lead to a loss of activity and can modulate specificity.[19] In some studies, the antibacterial activity follows the order: p-coumaric > caffeic > ferulic acid.[19]
-
Electron-Withdrawing Groups: Substituents like nitro (-NO₂) and chloro (-Cl) can increase antimicrobial potency. For instance, 4-chloro-cinnamic acid and 4-nitro-cinnamic acid show good antibacterial activity.[1]
-
Electron-Donating Groups: Groups like amino (-NH₂) have also been shown to be effective, with 4-amino-cinnamic acid demonstrating good activity against B. subtilis and E. coli.[1]
Carboxylic Acid Modifications
Modification of the carboxylic acid group is a common strategy to improve activity, often by increasing lipophilicity to enhance passage through the cell membrane.
-
Esters: Esterification of the carboxylic acid group generally leads to better antimicrobial activity than the parent acid.[1] Butyl cinnamate and other alkyl esters have shown potent antifungal and antibacterial effects.[6] The length of the alkyl chain is a determining factor, with isobutyl cinnamate showing excellent activity against C. albicans.[1]
-
Amides: Cinnamic acid amides also exhibit significant antimicrobial properties, including potent activity against Mycobacterium tuberculosis.[1][3] The nature of the amine used for amidation is critical; for example, 4-isopropylbenzylcinnamide was found to be the most potent antibacterial in one study.[6]
Side Chain Modifications
Modifications to the α,β-unsaturated side chain can also impact activity. For example, the addition of bromine across the double bond to form 2,3-dibromo-3-phenylpropanoic acid resulted in stronger antimicrobial activity than the parent cinnamic acid.[1]
Summary of Structure-Activity Relationships
| Compound/Derivative Class | Key Structural Feature | Observed Antimicrobial Effect | Example Pathogens | Reference |
| Cinnamic Acid | Unsubstituted core structure | Weak antibacterial, potent anti-mycobacterial | E. coli, S. aureus, M. tuberculosis | [4] |
| p-Coumaric Acid | 4-hydroxy substitution | Stronger antibacterial activity than caffeic/ferulic | P. syringe, E. coli, B. subtilis | [19] |
| Alkyl Cinnamate Esters | Esterification of carboxylic acid | Enhanced antifungal and antibacterial activity | C. albicans, A. niger, S. aureus | [1][6] |
| Cinnamic Acid Amides | Amidation of carboxylic acid | Potent antibacterial, including anti-tubercular | S. aureus, M. tuberculosis | [1][3] |
| Halogenated Derivatives | Chloro or Bromo substitution | Increased antibacterial/antifungal potency | B. subtilis, E. coli, C. albicans | [1] |
| Cinnamoyl Hydroxamates | Hydroxamic acid functional group | Potent QS inhibition and anti-biofilm activity | P. aeruginosa | [16][20] |
Synthetic Strategies
The synthesis of substituted cinnamic acids and their derivatives is well-established, allowing for the generation of diverse chemical libraries for screening.
-
Perkin Reaction: A classic method for synthesizing cinnamic acids by reacting an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[21]
-
Knoevenagel-Doebner Condensation: A highly effective method involving the reaction of a substituted benzaldehyde with malonic acid in the presence of a basic catalyst like pyridine and piperidine.[22]
-
Esterification and Amidation: Once the substituted cinnamic acid is formed, the carboxylic acid group can be readily converted to esters or amides. Esterification can be achieved using methods like Steglich esterification or by converting the acid to an acyl chloride followed by reaction with an alcohol.[19] Amides are typically synthesized by activating the carboxylic acid (e.g., with POCl₃ or EDC·HCl) and reacting it with the desired amine.[22][23]
Experimental Protocols for Antimicrobial Evaluation
Rigorous and standardized evaluation is key to identifying and characterizing promising antimicrobial candidates. The following protocols are foundational for assessing the efficacy of substituted cinnamic acids.
Protocol 1: Determination of Minimum Inhibitory and Bactericidal/Fungicidal Concentration (MIC/MBC/MFC)
Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
96-well microtiter plates
-
Test compounds (substituted cinnamic acids) dissolved in a suitable solvent (e.g., DMSO)
-
Microbial culture (bacterial or fungal) in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth + solvent)
-
Growth indicator dye (e.g., Resazurin or TTC), optional
-
Plate reader (for optional quantitative reading)
Step-by-Step Methodology:
-
Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) and dilute it in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well (except the sterility control well).
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative/Growth Control: A well containing broth and inoculum but no compound.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
-
Sterility Control: A well with broth only.
-
-
Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by adding a growth indicator dye.
-
MBC/MFC Determination: To determine the MBC/MFC, take 10-20 µL from each well that showed no visible growth (at and above the MIC) and plate it onto an agar plate. Incubate the agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Causality and Validation: The serial dilution ensures a clear dose-response is observed. The inclusion of positive, negative, and solvent controls validates the assay's integrity, ensuring the medium supports growth, the inoculum is viable, and the solvent itself has no antimicrobial effect at the concentrations used.
Protocol 2: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
Principle: This assay quantifies the ability of a compound to inhibit biofilm formation by staining the adherent biomass with crystal violet.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compounds and controls
-
Bacterial/fungal culture
-
Appropriate growth medium (e.g., TSB with glucose for staphylococci)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
Step-by-Step Methodology:
-
Inoculation and Treatment: Add 100 µL of standardized inoculum (~1 x 10⁶ CFU/mL) and 100 µL of the test compound (at various concentrations, typically below the MIC) to the wells. Include growth controls.
-
Incubation: Incubate the plate without agitation for 24-48 hours to allow biofilm formation.
-
Washing: Carefully discard the medium and planktonic (free-floating) cells. Wash the wells gently three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate.
-
Staining: Discard the methanol and add 200 µL of 0.1% crystal violet solution to each well. Stain for 15-20 minutes at room temperature.
-
Washing: Discard the stain and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of ~570 nm using a plate reader. The reduction in absorbance in treated wells compared to the control indicates anti-biofilm activity.
Causality and Validation: Washing steps are critical to ensure that only the adherent biofilm biomass is measured. The growth control (no compound) represents 100% biofilm formation, providing a baseline against which the activity of the test compounds is measured. Testing at sub-MIC concentrations is important to ensure that the observed effect is true anti-biofilm activity and not simply a result of growth inhibition.
Toxicological Profile
A significant advantage of cinnamic acid derivatives is their generally low toxicity. Cinnamic acid itself is permitted for use as a flavoring agent.[5] Animal studies have shown low acute toxicity following oral and dermal exposure.[24] However, it is crucial to note that chemical modification can alter the toxicological profile. Some derivatives, particularly those with cyano or fluoro moieties, have shown specific toxicities, such as the inhibition of mitochondrial pyruvate transport.[5] Comprehensive safety analyses, including assessments for hepatotoxicity, mutagenicity, and cardiotoxicity (e.g., hERG channel interaction), are essential for any lead compound intended for further development.[25] While many derivatives have been shown to be non-mutagenic in the Ames test, a full safety profile must be established for each new chemical entity.[25]
Conclusion and Future Perspectives
Substituted cinnamic acids represent a versatile and highly promising scaffold in the quest for new antimicrobial agents. Their broad-spectrum activity, multifaceted mechanisms of action—including membrane disruption, enzyme inhibition, and anti-virulence strategies like biofilm and quorum sensing inhibition—make them resilient candidates against the development of resistance.[3][26] The well-defined structure-activity relationships and established synthetic routes provide a clear pathway for the rational design and optimization of novel derivatives with enhanced potency and specificity.
Future research should focus on:
-
In Vivo Efficacy: Moving beyond in vitro studies to evaluate the efficacy of lead compounds in animal models of infection.
-
Hybrid Molecules: Synthesizing hybrid compounds that combine the cinnamic acid scaffold with other known antimicrobial agents to achieve synergistic effects and broaden the spectrum of activity.[3]
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they can reach the site of infection at therapeutic concentrations.
-
Formulation Development: Investigating novel drug delivery systems to improve the stability and bioavailability of promising derivatives.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of substituted cinnamic acids, paving the way for a new chapter in the fight against infectious diseases.
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- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. biorxiv.org [biorxiv.org]
- 14. Exploring the anti-biofilm activity of cinnamic acid derivatives in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Cinnamic-Hydroxamic-Acid Derivatives Exhibit Antibiotic, Anti-Biofilm, and Supercoiling Relaxation Properties by Targeting Bacterial Nucleoid-Associated Protein HU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 25. mdpi.com [mdpi.com]
- 26. eurekaselect.com [eurekaselect.com]
Methodological & Application
Synthesis of 2-Ethoxycinnamic Acid via the Perkin Reaction: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Ethoxycinnamic Acid
This compound is a valuable organic compound and a derivative of cinnamic acid. Its structural motif is found in various molecules of pharmaceutical and industrial importance. As an α,β-unsaturated carboxylic acid, it serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. Its applications are diverse, ranging from being a key intermediate in the synthesis of anti-inflammatory and analgesic agents to its use in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.[1] The ethoxy substitution on the phenyl ring can modulate the compound's lipophilicity and electronic properties, influencing its biological activity and reactivity.
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound utilizing the Perkin reaction, a classic and reliable method for the preparation of cinnamic acids and their derivatives.[2][3]
The Perkin Reaction: Mechanistic Insights
The Perkin reaction is a condensation reaction that synthesizes α,β-unsaturated aromatic acids by reacting an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid corresponding to the anhydride.[2][3] The alkali salt acts as a base catalyst.
The reaction proceeds through the following key steps:
-
Enolate Formation: The basic salt, typically anhydrous sodium or potassium acetate, abstracts an α-hydrogen from the acetic anhydride to form a resonance-stabilized carbanion (enolate).[2]
-
Aldol-type Addition: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2-ethoxybenzaldehyde. This results in an aldol-type addition, forming a tetrahedral intermediate.
-
Acyl Transfer and Dehydration: The intermediate undergoes an intramolecular acyl transfer, followed by the elimination of a water molecule to form a mixed anhydride.
-
Hydrolysis: Finally, the mixed anhydride is hydrolyzed during the work-up to yield the final product, this compound.
The overall reaction is depicted below:
Caption: General workflow of the Perkin reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-ethoxybenzaldehyde and acetic anhydride.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| 2-Ethoxybenzaldehyde | 150.17 | 15.0 | 0.10 | 1.0 |
| Acetic Anhydride | 102.09 | 20.4 | 0.20 | 2.0 |
| Anhydrous Sodium Acetate | 82.03 | 8.2 | 0.10 | 1.0 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - | - |
| Ethanol (95%) | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Concentrated hydrochloric acid is highly corrosive; handle with extreme caution.
Reaction Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-ethoxybenzaldehyde (15.0 g, 0.10 mol), acetic anhydride (20.4 g, 0.20 mol), and anhydrous sodium acetate (8.2 g, 0.10 mol).
-
Heating: Heat the reaction mixture in an oil bath to 180°C with continuous stirring. Maintain this temperature for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Hydrolysis and Neutralization: After the reaction is complete, allow the mixture to cool slightly (to about 80-100°C). Carefully and slowly pour the hot reaction mixture into a 1 L beaker containing 200 mL of cold water with vigorous stirring.
-
Removal of Unreacted Aldehyde: Transfer the mixture to a larger flask suitable for steam distillation. Add a saturated aqueous solution of sodium carbonate until the solution is alkaline to litmus paper. This converts the cinnamic acid to its soluble sodium salt and helps to remove any unreacted 2-ethoxybenzaldehyde via steam distillation. Steam distill the mixture until no more oily droplets of unreacted aldehyde are observed in the distillate.
-
Decolorization and Filtration: Cool the residual solution and, if necessary, add activated charcoal to decolorize it. Heat the solution to boiling for a few minutes and then filter it hot through a fluted filter paper to remove the charcoal and any resinous by-products.
-
Precipitation of the Product: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2). This compound will precipitate as a solid.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold deionized water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60°C).
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity. An ethanol-water mixture is a suitable solvent system.
-
Dissolution: Dissolve the crude product in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point.
-
Clarification: If turbidity persists upon heating, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature, undisturbed. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | The melting point should be determined and compared to the literature value. For the analogous 2-methoxycinnamic acid, the melting point is in the range of 182-186°C.[4] |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the ethoxy group, the aromatic protons, and the vinylic protons.[5] |
| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in their respective chemical environments.[5] |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, the C=C of the alkene, and the C-O of the ether.[5] |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is heated at the correct temperature for a sufficient duration. Monitor the reaction by TLC.
-
Moisture: The use of anhydrous sodium acetate and acetic anhydride is critical, as water will hydrolyze the anhydride.[4]
-
Product loss during work-up: Be careful during the extraction and filtration steps. When recrystallizing, use the minimum amount of hot solvent to avoid significant loss of product in the mother liquor.
-
-
Impure Product:
-
Unreacted starting materials: Efficient steam distillation is crucial to remove all unreacted 2-ethoxybenzaldehyde.
-
Side products: The reaction can sometimes produce resinous by-products. Hot filtration can help in their removal.
-
Inefficient recrystallization: Ensure slow cooling to allow for the formation of pure crystals. A second recrystallization may be necessary if the product is still impure.
-
Conclusion
The Perkin reaction provides a robust and reliable method for the synthesis of this compound. By following the detailed protocol and considering the key experimental parameters, researchers can achieve a good yield of the desired product. Proper purification and thorough characterization are essential to ensure the quality of the synthesized compound for its intended applications in research and development.
References
- Sathee Jee. Perkin Reaction Mechanism. [Link]
- Perkin Reaction. Principle. [Link]
- ResearchGate. Partial 1H NMR spectra (500 MHz, MeOH-d4) displaying signals of.... [Link]
- The Royal Society of Chemistry.
- SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. [Link]
- ChemIQSoc.
- Wikipedia. Perkin reaction. [Link]
- University of Rochester, Department of Chemistry.
- recrystalliz
- MIT OpenCourseWare.
- Combination of 1H and 13C NMR Spectroscopy. [Link]
- PubChem. This compound. [Link]
- ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR)
- YouTube. CINNAMIC ACID, PERKIN REACTION.#ncchem. [Link]
- Reddit.
- NIH. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
- ResearchGate. Perkin reaction (cinnamic acid synthesis). [Link]
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- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxycinnamic acid = 97.0 6099-03-2 [sigmaaldrich.com]
- 5. This compound | C11H12O3 | CID 736242 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-Ethoxycinnamic Acid via Knoevenagel Condensation: An Application Note and Protocol
Introduction: The Significance of Cinnamic Acid Derivatives and the Knoevenagel Condensation
Cinnamic acid and its derivatives are a class of organic compounds that serve as vital precursors and key intermediates in the synthesis of a wide array of commercially significant products, including pharmaceuticals, fragrances, cosmetics, and polymers.[1][2] Their versatile biological activities, which encompass antioxidant, antimicrobial, and anticancer properties, make them particularly valuable to the drug development sector. The synthesis of these α,β-unsaturated carboxylic acids is efficiently achieved through the Knoevenagel condensation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.[2]
This application note provides a detailed guide for the synthesis of 2-Ethoxycinnamic acid, a specific cinnamic acid derivative, utilizing the Doebner modification of the Knoevenagel condensation. This modification is particularly well-suited for the reaction between an aromatic aldehyde (2-ethoxybenzaldehyde) and an active methylene compound with a carboxylic acid group (malonic acid), as it facilitates both the condensation and a subsequent decarboxylation in a one-pot procedure.[3] We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and outline the necessary characterization techniques to ensure the synthesis of a high-purity final product.
Reaction Mechanism: The Doebner Modification
The Doebner modification of the Knoevenagel condensation proceeds through a series of well-defined steps, catalyzed by a weak base, typically a mixture of pyridine and piperidine. Pyridine serves as both the solvent and a base, while piperidine acts as a more potent catalyst for the initial condensation.[4]
The reaction mechanism can be elucidated as follows:
-
Enolate Formation: The reaction commences with the deprotonation of malonic acid by piperidine, a secondary amine, to form a nucleophilic enolate ion. The acidity of the α-hydrogens of malonic acid is enhanced by the presence of the two electron-withdrawing carboxyl groups, allowing for deprotonation by a relatively weak base.[5]
-
Nucleophilic Attack: The generated enolate ion then executes a nucleophilic attack on the electrophilic carbonyl carbon of 2-ethoxybenzaldehyde. This results in the formation of an aldol-type addition product.
-
Dehydration: The aldol intermediate subsequently undergoes dehydration, eliminating a molecule of water to form an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: The final step, characteristic of the Doebner modification, is the decarboxylation of the dicarboxylic acid intermediate. The elevated temperatures and the presence of pyridine facilitate the loss of a molecule of carbon dioxide, yielding the final product, this compound.[3]
The overall transformation is depicted in the following reaction scheme:
2-Ethoxybenzaldehyde + Malonic Acid → this compound + H₂O + CO₂
Below is a visual representation of the logical flow of the Knoevenagel condensation mechanism.
Caption: Knoevenagel condensation mechanism for this compound synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the Doebner modification of the Knoevenagel condensation for substituted benzaldehydes.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Ethoxybenzaldehyde | ≥98% | Commercially Available |
| Malonic Acid | ≥99% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Deionized Water | In-house | |
| Ethanol | Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Granular | Commercially Available |
| Round-bottom flask (250 mL) | ||
| Reflux condenser | ||
| Heating mantle with magnetic stirrer | ||
| Buchner funnel and flask | ||
| Standard laboratory glassware |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-ethoxybenzaldehyde (0.10 mol, 15.02 g) and malonic acid (0.12 mol, 12.49 g).
-
Solvent and Catalyst Addition: To the flask, add pyridine (60 mL). Stir the mixture at room temperature until the solids are completely dissolved. To this solution, add piperidine (0.01 mol, 0.85 g, approximately 1 mL) as the catalyst.
-
Reaction Conditions: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to a gentle reflux (approximately 115°C) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The evolution of carbon dioxide will be observed as the reaction proceeds. Maintain the reflux for 4-6 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of cold water and 50 mL of concentrated hydrochloric acid with stirring. This will neutralize the pyridine and precipitate the crude this compound.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with several portions of cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point to remove any residual solvent.
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Characterization of this compound
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, the ethoxy group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (including the carbon attached to the ethoxy group), and the carbons of the ethoxy group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-O stretch of the ether linkage.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the expected molecular formula of C₁₁H₁₂O₃.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.
Expected Spectroscopic Data
While specific experimental data for this compound is not provided in the search results, the following table outlines the expected ranges for key spectroscopic signals based on the analysis of similar cinnamic acid derivatives.[7][8]
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic Acid (O-H) | δ 12.0 - 13.0 ppm (broad singlet) |
| Aromatic (Ar-H) | δ 6.8 - 7.8 ppm (multiplet) | |
| Vinylic (C=CH) | δ 6.4 - 7.9 ppm (doublets) | |
| Methylene (-OCH₂CH₃) | δ 4.0 - 4.2 ppm (quartet) | |
| Methyl (-OCH₂CH₃) | δ 1.3 - 1.5 ppm (triplet) | |
| ¹³C NMR | Carbonyl (C=O) | δ 168 - 173 ppm |
| Vinylic (=CH) | δ 118 - 145 ppm | |
| Aromatic (Ar-C) | δ 110 - 160 ppm | |
| Methylene (-OCH₂) | δ 63 - 65 ppm | |
| Methyl (-CH₃) | δ 14 - 16 ppm | |
| IR | Carboxylic Acid (O-H) | 2500 - 3300 cm⁻¹ (broad) |
| Carbonyl (C=O) | 1670 - 1700 cm⁻¹ | |
| Alkene (C=C) | 1620 - 1640 cm⁻¹ | |
| Ether (C-O) | 1240 - 1260 cm⁻¹ |
Conclusion
The Doebner modification of the Knoevenagel condensation provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The protocol detailed in this application note, when executed with care, should yield the desired product in good purity. Proper characterization using a combination of NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the final compound, ensuring its suitability for further applications in research and development. This synthesis is a valuable tool for chemists and researchers in the pharmaceutical and chemical industries, enabling access to a key building block for more complex molecules.
References
- Pandya, K. C., & Mehra, R. K. (1935). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 2(5), 440-444.
- Khan, A. W., & Kurien, P. N. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. Part II. The Condensation of Salicylaldehyde. Journal of the Indian Chemical Society, 12, 440-444.
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
- Kolb, K. E., Field, K. W., & Schatz, P. F. (1982). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
- Singh, R., & Kumar, S. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Biomedical and Environmental Sciences, 36(1), 1-8.
- BenchChem. (2025).
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
- Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc, 2007(1), 94-98.
- Özer, G., & Gümüş, S. (2016). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 21(10), 1369.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- ResearchGate. (n.d.). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).
- Sakakura, A., et al. (2007).
- FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation.
- Kalinowska, M., et al. (2012). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR)
- BenchChem. (2025). An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Discovery and History. BenchChem.
- ResearchGate. (2025). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Purity 2-Ethoxycinnamic Acid via Recrystallization
Abstract
This document provides a comprehensive guide to the purification of 2-Ethoxycinnamic acid (o-ethoxy-trans-cinnamic acid) using recrystallization techniques. Tailored for researchers in organic synthesis, medicinal chemistry, and materials science, this guide moves beyond a simple set of instructions. It delves into the rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a robust and reproducible method for obtaining high-purity material. The protocol is grounded in the fundamental principles of crystallization, aiming to equip the user with the expertise to adapt and optimize the procedure for their specific needs.
Introduction: The Importance of Purity for this compound
This compound, a derivative of cinnamic acid, is a valuable building block in the synthesis of pharmaceuticals, cosmetics, and polymers.[1] Its applications often hinge on the high purity of the starting material, as impurities can lead to undesirable side reactions, reduced product yields, and altered biological or physical properties.
The common synthetic routes to cinnamic acid derivatives, such as the Perkin or Doebner-von Miller reactions, can introduce a variety of impurities.[2] These may include unreacted starting materials (e.g., 2-ethoxybenzaldehyde and malonic acid), catalysts, and polymeric byproducts. Recrystallization is a powerful and economical technique for the removal of these contaminants, relying on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
This guide will provide a detailed protocol for the recrystallization of this compound, with a focus on the scientific principles that underpin each step.
Physicochemical Properties of this compound and Its Analogs
A thorough understanding of the physicochemical properties of the target compound is paramount for developing an effective recrystallization protocol. While specific solubility data for this compound is not widely published, we can draw valuable inferences from its structural analogs, such as 2-Methoxycinnamic acid and trans-cinnamic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Notes |
| This compound | C₁₁H₁₂O₃ | 192.21[3] | Not widely reported | Expected to be soluble in polar organic solvents. |
| 2-Methoxycinnamic acid | C₁₀H₁₀O₃ | 178.18 | 182-186 | Soluble in hot methanol.[4] |
| trans-Cinnamic acid | C₉H₈O₂ | 148.16 | 133 | Slightly soluble in water. |
The presence of the carboxylic acid group and the aromatic ring suggests that this compound will be soluble in polar organic solvents, particularly those capable of hydrogen bonding. The ethoxy group, being slightly more nonpolar than a methoxy group, may impart slightly different solubility characteristics compared to its methoxy analog.
The Science of Solvent Selection for Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High or low solvency for impurities, allowing for their separation.
-
A boiling point that is below the melting point of the target compound.
-
Inertness (it should not react with the compound to be purified).
-
Ease of removal from the purified crystals (volatile).
-
Safety (low toxicity and flammability).
The following diagram illustrates the decision-making process for solvent selection:
Caption: Workflow for selecting a suitable recrystallization solvent.
Recommended Solvents for Screening
Based on the structure of this compound and data from its analogs, the following solvents are recommended for initial screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Esters: Ethyl Acetate
-
Aqueous Mixtures: Ethanol/Water, Acetone/Water
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different quantities.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Workflow
The following diagram outlines the key steps in the recrystallization process:
Caption: Step-by-step workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small portion of the chosen solvent (e.g., ethanol) to the flask, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small increments until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper into the preheated flask. Rationale: This step removes any solid impurities that are insoluble in the hot solvent. Preheating the apparatus prevents premature crystallization of the product in the funnel.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Crystal Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold solvent. Rationale: Washing with cold solvent removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the melting point, or in a vacuum desiccator.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. The compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed solvent system. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling solvent. Reheat the solution and add a small amount of additional solvent. |
| Low recovery of purified product. | Too much solvent was used. The crystals were washed with solvent that was not cold. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent. Ensure the wash solvent is ice-cold. Use a different solvent with lower cold solubility. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Purity Assessment
The purity of the recrystallized this compound should be assessed by:
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical identity and the absence of impurities.
-
Chromatographic Methods: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to detect trace impurities.
Conclusion
Recrystallization is a powerful and versatile technique for the purification of this compound. By carefully selecting the solvent and adhering to the principles outlined in this guide, researchers can consistently obtain high-purity material essential for their downstream applications. The key to success lies in a systematic approach to solvent screening and a patient execution of the crystallization process.
References
- PubChem. trans-Cinnamic acid. [Link]
- Organic Syntheses. 2,3-dimethoxycinnamic acid. [Link]
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- PubChem. This compound. [Link]
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Authored by: Senior Application Scientist, Gemini Laboratories
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-Ethoxycinnamic Acid
Abstract
This application note presents a robust, accurate, and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable technique for assay and impurity profiling. The protocol herein is grounded in fundamental chromatographic principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH).
Introduction and Scientific Rationale
This compound (C₁₁H₁₂O₃) is an aromatic carboxylic acid and a derivative of cinnamic acid.[1] Like other cinnamic acid derivatives, it serves as a valuable building block in organic synthesis and may be present as a key component, starting material, or impurity in various pharmaceutical and chemical manufacturing processes. The presence of a carboxylic acid group, an aromatic ring, and an ether linkage imparts specific physicochemical properties that dictate the analytical approach.
A reliable and validated analytical method is paramount for ensuring product quality, process control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]
The selection of a reversed-phase chromatographic mode is a logical starting point. This compound is a moderately nonpolar molecule, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.[3] A critical aspect of analyzing acidic compounds is the control of the mobile phase pH. The carboxylic acid moiety of this compound will ionize depending on the pH. To ensure consistent retention times and sharp, symmetrical peak shapes, the mobile phase must be acidified to a pH at least 2 units below the analyte's pKa, thereby suppressing the ionization of the carboxyl group. This promotes a single, neutral form of the analyte, leading to predictable and reproducible hydrophobic interactions with the stationary phase.[4][5]
Experimental Workflow
The overall analytical process follows a systematic workflow from initial preparation to final data analysis, ensuring accuracy and reproducibility at each stage.
Caption: High-level workflow for the HPLC analysis of this compound.
Materials and Methodology
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array or Variable Wavelength Detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: 4- or 5-place balance.
-
Reference Standard: this compound (≥98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Acid: Phosphoric Acid (H₃PO₄), 85% ACS grade.
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
| Diluent | Mobile Phase |
Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic ring of the analyte.[3][6]
-
ACN/Water Mobile Phase: A common, efficient mobile phase for reversed-phase chromatography. Acetonitrile often provides better peak shape and lower backpressure than methanol.
-
0.1% Phosphoric Acid: The addition of acid lowers the mobile phase pH to ~2.5, ensuring the carboxylic acid group remains protonated (neutral), which prevents peak tailing and stabilizes retention time.[4]
-
280 nm Wavelength: Cinnamic acid and its derivatives exhibit strong UV absorbance due to the conjugated system of the aromatic ring and the acrylic acid side chain. While the absolute λmax should be confirmed experimentally, 280 nm is a robust choice providing high sensitivity for this class of compounds.[7][8]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions (e.g., 100 µg/mL): Prepare by diluting the stock solution. For example, pipette 5.0 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 15 minutes, then dilute to volume. If necessary, further dilute to bring the concentration into the linear range of the calibration curve (e.g., to a target of 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the analytical procedure is fit for its intended purpose, a validation protocol must be executed.[9][10] This process provides documented evidence that the method is reliable.
Caption: Core validation parameters as per ICH Q2(R2) guidelines.
System Suitability Test (SST)
Protocol: Before sample analysis, inject the working standard solution (e.g., 100 µg/mL) five times. Acceptance Criteria:
-
Peak Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Protocol: Inject the diluent, a placebo (sample matrix without the analyte), and a sample spiked with this compound. Acceptance Criteria: The diluent and placebo should show no interfering peaks at the retention time of the this compound peak.
Linearity
Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (R²) must be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area |
| 50 | (Data) |
| 75 | (Data) |
| 100 | (Data) |
| 125 | (Data) |
| 150 | (Data) |
| R² | ≥ 0.999 |
Accuracy
Protocol: Prepare a sample matrix (placebo) and spike it with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[2]
| Spike Level | % Recovery (Mean ± SD) |
| 80% | (Data) |
| 100% | (Data) |
| 120% | (Data) |
Precision
-
Repeatability (Intra-assay): Prepare six individual sample solutions at 100% of the target concentration. Analyze them on the same day with the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for the results of both studies should be ≤ 2.0%.
Robustness
Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% organic (e.g., ACN:Water 58:42 and 62:38) Acceptance Criteria: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.
Conclusion
The described isocratic RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The protocol is grounded in established chromatographic theory and meets the stringent validation requirements of the pharmaceutical industry, ensuring trustworthy and reproducible data.
References
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 736242, this compound.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- SIELC Technologies. Separation of 4-Methoxy-(2E)-cinnamic acid on Newcrom R1 HPLC column.
- Nishikawa, H., & Sakai, T. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 2(3), 251-254.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Szikszay, M., et al. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Liquid Chromatography, 3(9), 1257-1274.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(8), 838-843.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ChemWhat. 2-Methoxycinnamic acid CAS#: 6099-03-2.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Inomata, Y., et al. (2012). Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters. Photochemical & Photobiological Sciences, 11(4), 669-676.
- ResearchGate. UV filter 2-ethylhexyl 4-methoxycinnamate: a structure, energetic and UV-Vis spectral analysis based on density functional theory.
- Surendran, G., et al. (2019). Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens, Via a Comparative UV. Journal of Chemical and Pharmaceutical Research, 11(9), 37-44.
- ResearchGate. UV spectrum of cinnamic acid.
- Suleymanova, F., Nesterova, O., & Matyushin, A. (2021). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Pharmacognosy Journal, 13(1), 123-128.
- Lee, J., et al. (2013). Analysis of Cinnamic Acid, Cinnamaldehyde and 2-Methoxycinnamaldehyde in Cinnamomi Ramulus on the Market in Seoul by HPLC. Yakhak Hoeji, 57(4), 235-240.
- ResearchGate. Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma.
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- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
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Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 2-Ethoxycinnamic Acid
Abstract
This application note provides a detailed guide to the structural elucidation of 2-Ethoxycinnamic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the respective spectra. The interpretation is grounded in fundamental NMR principles and supported by comparative data from analogous structures, offering researchers, scientists, and drug development professionals a robust framework for the characterization of substituted cinnamic acid derivatives.
Introduction
This compound, a derivative of cinnamic acid, belongs to a class of organic compounds widely investigated for their potential applications in pharmaceuticals, fragrances, and as precursors in organic synthesis.[1] Accurate structural confirmation and purity assessment are critical milestones in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural determination of such small molecules in solution.
This guide details the expected ¹H and ¹³C NMR spectral features of this compound. The analysis focuses on interpreting chemical shifts (δ), signal multiplicities, and coupling constants (J) to assign each proton and carbon atom in the molecule. Particular attention is given to the characteristic patterns of the ortho-substituted benzene ring and the trans-configured vinylic protons.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The following protocol is recommended for the analysis of this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and vial
-
Internal Standard (e.g., Tetramethylsilane, TMS)
Protocol:
-
Weigh 10-20 mg of high-purity this compound into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and minimizes the exchange rate of the acidic proton, resulting in a sharper -COOH signal.[3]
-
Vortex the vial until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.
-
Add a small amount of an internal standard, such as TMS (0 ppm), for accurate chemical shift referencing.
-
Carefully place the cap on the NMR tube and ensure it is properly sealed. Do not use tape to label the tube; write directly on the glass near the top.
-
Wipe the exterior of the NMR tube with a lint-free tissue soaked in isopropanol before inserting it into the spectrometer.
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic region.
¹H NMR Acquisition Parameters (Typical):
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 14 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 0 to 200 ppm
Structural Analysis and Data Interpretation
The structure of this compound, with systematic numbering for NMR assignment, is presented below. The analysis assumes the common (E)- or trans-isomer for the alkene moiety, which is thermodynamically more stable.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show eight distinct signals. The interpretation relies on chemical shift theory, spin-spin coupling, and integration values.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-COOH | ~12.5 | Broad singlet | - | 1H | Carboxylic acid proton |
| H-β | ~7.8 | Doublet | J ≈ 16.0 | 1H | Vinylic proton |
| H-6 | ~7.6 | Doublet of doublets | Jortho ≈ 7.8, Jmeta ≈ 1.8 | 1H | Aromatic proton |
| H-α | ~6.5 | Doublet | J ≈ 16.0 | 1H | Vinylic proton |
| H-4 | ~7.3 | Doublet of triplets | Jortho ≈ 7.8, Jmeta ≈ 1.8 | 1H | Aromatic proton |
| H-5 | ~7.0 | Triplet (or dt) | Jortho ≈ 7.5 | 1H | Aromatic proton |
| H-3 | ~7.1 | Doublet | Jortho ≈ 8.0 | 1H | Aromatic proton |
| H-1' | ~4.1 | Quartet | J ≈ 7.0 | 2H | Methylene (-OCH₂-) |
| H-2' | ~1.4 | Triplet | J ≈ 7.0 | 3H | Methyl (-CH₃) |
Detailed Signal Assignment:
-
Carboxylic Acid Proton (H-COOH, ~12.5 ppm): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often between 10-13 ppm.[4] Its broadness is due to hydrogen bonding and chemical exchange.
-
Vinylic Protons (H-β, ~7.8 ppm and H-α, ~6.5 ppm): These two protons on the carbon-carbon double bond appear as doublets. The large coupling constant of approximately 16.0 Hz is characteristic of a trans configuration. H-β is further downfield than H-α due to its proximity to the deshielding benzene ring.
-
Aromatic Protons (H-3, H-4, H-5, H-6, ~7.0-7.6 ppm): The ortho-disubstituted benzene ring gives rise to a complex set of four signals in the aromatic region (6.5-8.0 ppm).[5][6]
-
H-6: This proton is ortho to the electron-withdrawing vinyl group and is expected to be the most downfield of the aromatic protons. It will appear as a doublet of doublets, coupled to H-5 (Jortho ≈ 7.8 Hz) and H-4 (Jmeta ≈ 1.8 Hz).
-
H-4: This proton is coupled to H-3 and H-5 with ortho coupling constants and to H-6 with a meta coupling, likely appearing as a complex multiplet, often a doublet of triplets.
-
H-3 and H-5: These protons are ortho and para to the electron-donating ethoxy group, respectively, and are therefore more shielded (upfield) compared to H-4 and H-6. H-3 will be a doublet coupled to H-4, while H-5 will likely be a triplet (or doublet of doublets with similar coupling constants) coupled to H-4 and H-6.
-
-
Ethoxy Group Protons (H-1', ~4.1 ppm and H-2', ~1.4 ppm): This group gives a characteristic ethyl pattern. The methylene protons (H-1') are adjacent to the electronegative oxygen atom, shifting them downfield to ~4.1 ppm. They appear as a quartet due to coupling with the three methyl protons. The methyl protons (H-2') appear as a triplet around ~1.4 ppm, coupled to the two methylene protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, as all carbons are in unique chemical environments.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~168 | C9 (C=O) | Carbonyl carbon of a carboxylic acid, highly deshielded.[7] |
| ~157 | C2 | Aromatic carbon bonded to the electronegative oxygen of the ethoxy group. |
| ~142 | C-β | Vinylic carbon further from the carbonyl group. |
| ~131 | C4 | Aromatic CH carbon. |
| ~128 | C6 | Aromatic CH carbon. |
| ~123 | C1 | Quaternary aromatic carbon attached to the vinyl group. |
| ~121 | C5 | Aromatic CH carbon. |
| ~119 | C-α | Vinylic carbon alpha to the carbonyl group, shielded by resonance. |
| ~113 | C3 | Aromatic CH carbon ortho to the electron-donating ethoxy group, shielded. |
| ~64 | C1' (-OCH₂-) | Methylene carbon bonded to oxygen, deshielded. |
| ~15 | C2' (-CH₃) | Aliphatic methyl carbon, most shielded signal. |
Detailed Signal Assignment:
-
Carbonyl Carbon (C9, ~168 ppm): The carboxylic acid carbonyl carbon is characteristically found in the 165-180 ppm range.[4]
-
Aromatic Carbons (~113-157 ppm): The six aromatic carbons will have distinct chemical shifts. C2, being directly attached to the oxygen, will be the most deshielded aromatic carbon (~157 ppm). C1, the quaternary carbon attached to the side chain, will be less intense. The remaining CH carbons (C3, C4, C5, C6) will appear in the ~113-131 ppm range, with their exact shifts influenced by the electronic effects of the two substituents.[5]
-
Vinylic Carbons (C-α, ~119 ppm and C-β, ~142 ppm): Similar to the protons, the vinylic carbons are distinct. C-β is typically more deshielded than C-α in α,β-unsaturated carbonyl systems.
-
Ethoxy Carbons (C1', ~64 ppm and C2', ~15 ppm): The methylene carbon (C1') attached to the oxygen appears around 64 ppm, while the terminal methyl carbon (C2') is found in the aliphatic region, highly shielded, at approximately 15 ppm.
Conclusion
This application note has outlined a detailed protocol and a thorough analytical framework for the ¹H and ¹³C NMR characterization of this compound. By carefully analyzing chemical shifts, coupling patterns, and signal integrations, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The provided interpretation, based on established principles and data from analogous compounds, serves as a reliable guide for researchers in confirming the structure and purity of this and related molecules, thereby supporting advancements in drug discovery and organic chemistry.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
- University College London. (n.d.). Sample Preparation.
- NMR Facility, University of California, San Diego. (n.d.). NMR Sample Preparation.
- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736242, this compound.
- Świsłocka, R., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6299.
- The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube.
- The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube.
- Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.
- Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 563-564, 485-491.
- SpectraBase. (n.d.). trans-2-Methoxycinnamic acid.
- Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 7.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930).
- Wiley-VCH. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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- 5. 2-METHOXYCINNAMIC ACID(1011-54-7) 13C NMR [m.chemicalbook.com]
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- 7. youtube.com [youtube.com]
Application Note: Elucidating the Structure of 2-Ethoxycinnamic Acid via Mass Spectrometry Fragmentation
Abstract
This comprehensive guide details the mass spectrometric fragmentation behavior of 2-Ethoxycinnamic acid under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As a key intermediate and member of the widely studied cinnamic acid family, understanding its mass spectrometric signature is crucial for researchers in natural product chemistry, metabolomics, and drug development.[1] This document provides an in-depth analysis of the fragmentation pathways, driven by the influential ortho-ethoxy substituent, and offers detailed, field-proven protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and interpretations presented herein are designed to provide a self-validating framework for the confident identification and structural elucidation of this compound and related compounds.
Introduction: The Significance of the Ortho-Ethoxy Group
This compound belongs to the cinnamic acid class, a group of phenylpropanoids vital to numerous biological pathways and industrial applications.[1][2] Unlike its meta- and para-isomers, the placement of the ethoxy group at the ortho position creates significant steric and electronic effects that directly govern its fragmentation behavior in a mass spectrometer. This "ortho effect" leads to characteristic rearrangement reactions that serve as powerful diagnostic tools for structural confirmation.[2][3] This application note will dissect these unique fragmentation routes to provide a clear and predictive model for analysis.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization, typically coupled with GC, is a high-energy "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[4] For this compound (Molecular Weight: 192.21 g/mol ), the 70 eV EI mass spectrum is characterized by several key fragmentation processes initiated by the radical cation [M]⁺˙ at m/z 192.
The primary and most diagnostically significant pathway is driven by the ortho-ethoxy group, which facilitates an intramolecular rearrangement. This involves the transfer of a hydrogen from the ethoxy group to the acrylic acid chain, followed by the elimination of a neutral ethylene molecule (28 Da). This process results in the formation of a 2-hydroxycinnamic acid radical cation intermediate at m/z 164. This intermediate readily loses a water molecule (18 Da) to form the highly stable coumarin cation at m/z 146.[3] This loss of water from an ortho-substituted cinnamic acid derivative is a classic and reliable indicator of the substituent's position.[2][3]
Alternative pathways include the direct cleavage of the ethoxy group and fragmentations of the carboxylic acid moiety.
Key Predicted EI Fragments:
| m/z (Mass-to-Charge) | Proposed Ion Structure/Identity | Fragmentation Pathway | Diagnostic Value |
| 192 | [C₁₁H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight. |
| 164 | [C₉H₈O₃]⁺˙ | [M - C₂H₄]⁺˙ (Loss of ethylene) | Key intermediate of the ortho effect rearrangement. |
| 147 | [C₉H₇O₂]⁺ | [M - ˙OC₂H₅]⁺ (Loss of ethoxy radical) | Indicates presence of the ethoxy group. |
| 146 | [C₉H₆O₂]⁺ | [M - C₂H₄ - H₂O]⁺ (Loss of ethylene then water) | Base Peak Candidate . Confirms ortho substitution. |
| 118 | [C₈H₆O]⁺ | [146 - CO]⁺ (Decarbonylation of coumarin ion) | Common fragment from coumarin-like structures. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Common aromatic fragment. |
Diagram of Proposed EI Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Fragmentation Pathway
ESI is a "soft" ionization technique ideal for LC-MS analysis of polar and thermally labile molecules. For carboxylic acids, ESI is most effective in the negative ion mode, where it generates a deprotonated molecular ion [M-H]⁻.[5] For this compound, this results in a prominent precursor ion at m/z 191.
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion via Collision-Induced Dissociation (CID) reveals its intrinsic structural features. The most favorable fragmentation pathway for deprotonated cinnamic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[6][7] This decarboxylation reaction is energetically favored as it results in a resonance-stabilized carbanion.
Key Predicted ESI-MS/MS Fragments:
| Ion Type | m/z (Mass-to-Charge) | Proposed Ion Structure/Identity | Fragmentation Pathway | Diagnostic Value |
| Precursor | 191 | [C₁₁H₁₁O₃]⁻ | [M-H]⁻ | Confirms molecular weight in negative mode. |
| Product | 147 | [C₁₀H₁₁O]⁻ | [M-H - CO₂]⁻ (Decarboxylation) | Primary Product Ion . Confirms carboxylic acid moiety. |
| Product | 163 | [C₉H₇O₃]⁻ | [M-H - C₂H₄]⁻ (Loss of ethylene) | Minor product, indicates ethoxy group. |
Diagram of Proposed ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound. Instrument parameters should be optimized to meet specific sensitivity and chromatographic requirements.
Protocol 4.1: GC-MS Analysis (EI)
This protocol is designed for the qualitative analysis and structural confirmation of this compound or its derivatives.
-
Sample Preparation:
-
Rationale: Carboxylic acids can exhibit poor peak shape in GC. Derivatization to the methyl ester or trimethylsilyl (TMS) ester is often recommended to improve volatility and chromatography.
-
Procedure (Esterification): Dissolve 1 mg of sample in 500 µL of methanol. Add 2-3 drops of concentrated sulfuric acid. Heat at 60°C for 30 minutes. Neutralize with a saturated sodium bicarbonate solution and extract with 500 µL of ethyl acetate. Inject the organic layer.
-
Alternative (Direct Injection): For screening purposes, dissolve the sample (1 mg/mL) in a suitable organic solvent like ethyl acetate or acetone.
-
-
GC-MS Instrumentation & Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.[2]
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 50 to 400.
-
Protocol 4.2: LC-MS/MS Analysis (ESI)
This protocol is optimized for the sensitive quantification and confirmation of this compound in complex matrices.
-
Sample Preparation:
-
Rationale: Simple dilution in the initial mobile phase is typically sufficient for LC-MS analysis, preventing analyte precipitation and ensuring compatibility with the chromatographic system.
-
Procedure: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) to the desired concentration range (e.g., 1-1000 ng/mL).[8]
-
-
LC-MS/MS Instrumentation & Parameters:
-
LC Column: C18 reversed-phase column, 100 mm x 2.1 mm, 2.7 µm particle size (e.g., HALO C18, Phenomenex Gemini C18).[1][9]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Desolvation Temperature: 350°C.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor m/z 191 → Product m/z 147. Optimize collision energy (typically 15-25 eV) for maximum signal intensity.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly dependent on the ionization method employed. Under high-energy EI conditions, the molecule undergoes a characteristic ortho effect rearrangement, leading to the formation of a stable coumarin cation at m/z 146, which serves as a definitive marker for its substitution pattern. Under soft ESI conditions, fragmentation is dominated by a clean decarboxylation, yielding a primary product ion at m/z 147 from the [M-H]⁻ precursor. The detailed pathways and optimized protocols provided in this guide offer a reliable framework for researchers to confidently identify, characterize, and quantify this compound, facilitating advancements in chemical analysis and drug development.
References
- The fragmentations of substituted cinnamic acids after electron impact. CORE. [Link]
- Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. [Link]
- Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. | Request PDF.
- Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health (NIH). [Link]
- The fragmentation mechanism of β-(N-alkyl/arylamino)
- Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. National Institutes of Health (NIH). [Link]
- Liquid chromatography tandem mass spectrometry method (LC–MS/MS) for simultaneous determination of piperine, cinnamic acid and gallic acid in rat plasma using a polarity switch technique. Royal Society of Chemistry. [Link]
- Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI. [Link]
- Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. PubMed. [Link]
- MS spectra showing fragmentation patterns of cinnamic acid derivatives...
- Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Springer. [Link]
- 2-Methoxycinnamic acid. PubChem, National Institutes of Health (NIH). [Link]
- cis-2-Methoxycinnamic acid. NIST WebBook. [Link]
- 2-Methoxycinnamic acid.
- Showing Compound trans-2-Methoxycinnamic acid (FDB004884). FooDB. [Link]
- Mass Spectrometry - Fragmentation P
- Single stage electrospray mass spectrum of trans-cinnamic acid in...
- Fragmentation in mass spectrometry. YouTube. [Link]
- Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central, National Institutes of Health (NIH). [Link]
- Mass Spectrometry - Fragmentation P
- Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
- Gas Chromatography Mass Spectrometry (GC-MS)
- Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata.
- A sensitive UPLC–ESI–MS/MS method for the quantification of cinnamic acid in vivo and in vitro: application to pharmacokinetic and protein binding study in human plasma.
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- 7. researchgate.net [researchgate.net]
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Application Notes and Protocol: Determination of the Antioxidant Capacity of 2-Ethoxycinnamic Acid using the DPPH Radical Scavenging Assay
Abstract
This document provides a comprehensive, field-proven protocol for determining the antioxidant potential of 2-Ethoxycinnamic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for key experimental choices. It incorporates best practices for ensuring data integrity and includes detailed procedures for reagent preparation, execution of the assay in a 96-well microplate format, data analysis, and the calculation of the half-maximal inhibitory concentration (IC₅₀).
Introduction: The Rationale for Antioxidant Capacity Assessment
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest for their potential health benefits, including antioxidant properties.[1][3][4][5] The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a property influenced by the substituents on the phenyl ring.[3][4]
The DPPH assay is a widely adopted method for screening the free-radical scavenging ability of compounds.[6][7][8] Its popularity stems from its simplicity, speed, and the stability of the DPPH radical.[6][7][9] This application note details a robust protocol specifically tailored for the evaluation of this compound, a synthetic derivative of cinnamic acid.
Principle of the DPPH Assay
The core of the assay lies in the interaction between the antioxidant compound and the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
The DPPH Radical: In its radical form, DPPH has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[6][7][9] This is due to the presence of an unpaired electron on one of the nitrogen atoms in the hydrazine bridge.[6][8]
-
Radical Scavenging: When an antioxidant (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[6][8][10]
-
Colorimetric Measurement: This reduction process neutralizes the free radical and results in a color change from deep violet to a pale yellow or colorless solution.[7][9][10] The decrease in absorbance at 517 nm is directly proportional to the number of electrons or hydrogen atoms captured, and thus to the antioxidant capacity of the sample.[7]
The reaction can be summarized as: DPPH• (Violet) + AH → DPPH-H (Yellow/Colorless) + A• [6]
Materials and Reagents
Equipment
-
UV-Vis microplate reader capable of reading absorbance at 517 nm
-
96-well flat-bottom microplates
-
Calibrated single and multichannel micropipettes
-
Analytical balance
-
Vortex mixer
-
Ultrasonic cleaner (recommended for dissolving DPPH)[11]
-
Amber glass bottles or flasks for storing DPPH solution
Chemicals and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH): (MW: 394.32 g/mol )[6][14]
-
Methanol (ACS Grade or higher): As the solvent for both DPPH and the test compound. Ethanol can also be used.[8][9]
-
Reference Antioxidant:
Experimental Protocol
This protocol is optimized for a 96-well plate format, which allows for high-throughput screening of multiple concentrations.
Preparation of Solutions
Expert Tip: The DPPH solution is light-sensitive. Always prepare it fresh and store it in an amber bottle or a flask wrapped in aluminum foil to protect it from light.[8]
-
DPPH Stock Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol in a volumetric flask.
-
Use an ultrasonic bath for a few minutes to ensure complete dissolution.[11]
-
Adjust the absorbance of this working solution to approximately 1.0 ± 0.1 at 517 nm by diluting with methanol if necessary. This ensures the absorbance is within the linear range of the spectrophotometer.[8]
-
-
This compound Stock Solution (1 mg/mL or ~5.2 mM):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol. This compound is soluble in methanol.[12]
-
-
Reference Standard Stock Solution (e.g., Trolox, 1 mg/mL):
-
Prepare in the same manner as the test compound stock solution.
-
Assay Procedure in 96-Well Plate
The following workflow outlines the steps from reagent addition to final measurement.
Diagram of the Experimental Workflow
Sources
- 1. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. This compound | 69038-81-9 [amp.chemicalbook.com]
- 13. This compound | C11H12O3 | CID 736242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
Application Notes and Protocols for Assessing Cell Viability in the Presence of 2-Ethoxycinnamic Acid using MTT and MTS Assays
Introduction
In the fields of drug discovery, toxicology, and cancer research, accurate assessment of cell viability is paramount. Tetrazolium reduction assays, such as the MTT and MTS assays, are widely used colorimetric methods to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This guide provides a detailed framework for utilizing these assays to evaluate the effects of 2-Ethoxycinnamic acid, a derivative of cinnamic acid which has shown potential cytotoxic effects on various cancer cell lines.[2][3] As a hydrophobic compound, special considerations are required for its dissolution and application in aqueous cell culture environments to ensure reliable and reproducible results.
Core Principles of MTT and MTS Assays
The foundation of both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.[4]
-
MTT Assay: The yellow, cell-permeable MTT is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan. This insoluble product requires a solubilization step, typically with dimethyl sulfoxide (DMSO) or acidified isopropanol, before the absorbance can be measured.[5]
-
MTS Assay: In contrast, the MTS reagent is reduced to a water-soluble formazan product in the presence of an electron coupling reagent, such as phenazine methosulfate (PMS). This eliminates the need for a solubilization step, streamlining the protocol.[4]
The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5] This relationship allows for the quantitative determination of cytotoxicity, with a decrease in color intensity indicating a reduction in cell viability.
Physicochemical Considerations for this compound
This compound, like many cinnamic acid derivatives, is a hydrophobic molecule with limited solubility in aqueous solutions.[6] Proper handling is crucial to avoid precipitation in cell culture media, which can lead to inaccurate and inconsistent results.
Solvent Selection and Stock Solution Preparation:
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its ability to dissolve a wide range of hydrophobic compounds.[7]
Key recommendations for vehicle control in cell culture:
-
It is crucial to maintain a final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, although some cell lines may tolerate up to 1%.[7]
-
Always include a vehicle control group in your experiments. This group should contain the same final concentration of DMSO as the experimental groups to account for any potential effects of the solvent on cell viability.
Experimental Protocols
Prior to initiating the cytotoxicity assay, it is essential to determine the optimal cell seeding density. This can be achieved by performing a cell titration experiment to generate a standard curve that establishes a linear relationship between cell number and absorbance.
Part 1: Preparation of this compound Working Solutions
-
Prepare a 100 mM Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Gentle vortexing or sonication can aid in dissolution.[7] Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: From the 100 mM stock, prepare a series of working solutions in complete cell culture medium. It is critical to perform serial dilutions in a manner that ensures the final DMSO concentration remains consistent and non-toxic across all treatment groups. For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the stock solution into the media is required.[8]
Part 2: MTT Assay Protocol
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Part 3: MTS Assay Protocol
This protocol offers a more streamlined approach due to the water-soluble nature of the formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTS reagent (typically combined with an electron coupling agent like PES)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[9]
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[4] The incubation time should be optimized for the specific cell line and experimental conditions.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculation of Cell Viability: Express the viability of treated cells as a percentage of the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve and IC50 Determination: Plot the percentage of cell viability against the concentration of this compound. From this dose-response curve, the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined using non-linear regression analysis.
Data Presentation
| Parameter | MTT Assay | MTS Assay |
| Principle | Reduction of MTT to insoluble formazan | Reduction of MTS to soluble formazan |
| Reagent Addition | MTT solution (e.g., 5 mg/mL) | Combined MTS/PES solution |
| Incubation (Formazan) | 2-4 hours | 1-4 hours |
| Solubilization Step | Required (e.g., DMSO) | Not required |
| Wavelength | 570 nm (reference ~630 nm) | 490 nm |
| Advantages | Well-established, cost-effective | Faster, fewer steps, less prone to pipetting errors |
| Disadvantages | Multiple steps, potential for error in solubilization | Reagent can be more expensive |
Visualization of Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Streamlined workflow for the MTS cell viability assay.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background | Contamination of reagents or medium. Phenol red or serum interference. | Use sterile technique. Use serum-free medium during MTT/MTS incubation. Include a "no cell" blank control. |
| Low Absorbance | Insufficient cell number. Short incubation time with tetrazolium salt. Incomplete formazan solubilization (MTT). | Optimize cell seeding density. Increase incubation time. Ensure complete dissolution of formazan crystals by gentle shaking. |
| High Variability | Inconsistent cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate. |
| Compound Interference | This compound may directly reduce the tetrazolium salt or have its own color. | Run a control with the compound in cell-free medium to check for direct reduction.[9] |
Conclusion
Both MTT and MTS assays are robust methods for assessing the cytotoxic effects of this compound. The choice between the two often depends on laboratory workflow preferences and budget. The MTS assay offers a more convenient, single-step addition protocol, while the MTT assay is a more traditional and cost-effective option. Due to the hydrophobic nature of this compound, careful preparation of stock solutions in DMSO and the inclusion of appropriate vehicle controls are essential for obtaining accurate and meaningful data. Researchers should optimize assay parameters such as cell density and incubation times for their specific cell lines and experimental conditions to ensure the integrity of their findings.
References
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- Riss, T. L., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(5), 633-641.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchGate. (2024, August 14). How to achieve a final concentration of 0.1% DMSO for MTT Assay?
- ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells.
- de Oliveira, A. C. C., et al. (2015). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Cell Biology International, 39(10), 1145-1155.
- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
- ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix...
- Perjesi, P., & Kocsis, R. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3693.
- ResearchGate. (n.d.). Photodimerization in o -ethoxy cinnamic acid. Two centrosymmetric molecules of the α -.
- FCT NOVA. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids.
- ResearchGate. (n.d.). Solubility of cinnamic acid in supercritical carbon dioxide and subcritical 1,1,1,2-tetrafluoroethane: Experimental data and modelling.
- PubChem. (n.d.). 2-Methoxycinnamic acid.
- ResearchGate. (n.d.). Solubilities of trans-cinnamic acid | Download Table.
- ResearchGate. (n.d.). p-Methoxycinnamic acid disturbs cellular respiration and increases the lignification of Euphorbia heterophylla roots | Request PDF.
- Kim, J. H., et al. (2004). E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate. British Journal of Pharmacology, 143(6), 750-760.
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 3. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
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- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vitro Inhibition of Mushroom Tyrosinase by 2-Ethoxycinnamic Acid
Introduction: The Rationale for Targeting Tyrosinase with Cinnamic Acid Derivatives
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a significant target in the cosmetic and pharmaceutical industries for the development of skin-lightening agents.[1]
Cinnamic acid and its derivatives have garnered substantial interest as tyrosinase inhibitors.[2][3] Their structural features allow for interaction with the active site of the enzyme, thereby modulating its catalytic activity.[4] The core structure of cinnamic acid provides a scaffold that can be modified to enhance inhibitory potency.[2] This application note provides a detailed protocol for assessing the in vitro inhibitory activity of 2-ethoxycinnamic acid against mushroom tyrosinase, a widely used model for studying tyrosinase inhibition.[5] The assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA.[1][6]
Principle of the Assay
The in vitro tyrosinase inhibition assay is a colorimetric method that quantifies the enzymatic activity of tyrosinase by monitoring the formation of a colored product, dopachrome.[1] In the absence of an inhibitor, tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the stable, orange-red dopachrome. This product exhibits a maximum absorbance at approximately 475 nm.[1] The rate of dopachrome formation is directly proportional to the activity of tyrosinase. When an inhibitor, such as this compound, is introduced, it binds to the enzyme and reduces its catalytic efficiency. This leads to a decrease in the rate of dopachrome formation, which can be quantified spectrophotometrically to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1]
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro tyrosinase inhibition assay.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Mushroom Tyrosinase | Sigma-Aldrich | T3824 |
| L-DOPA | Sigma-Aldrich | D9628 |
| This compound | (Specify Supplier) | (Specify Cat. No.) |
| Kojic Acid (Positive Control) | Sigma-Aldrich | K3125 |
| Sodium Phosphate Monobasic | (Specify Supplier) | (Specify Cat. No.) |
| Sodium Phosphate Dibasic | (Specify Supplier) | (Specify Cat. No.) |
| Dimethyl Sulfoxide (DMSO) | (Specify Supplier) | (Specify Cat. No.) |
| 96-well Microplates | (Specify Supplier) | (Specify Cat. No.) |
| Microplate Reader | (Specify Supplier) | (Specify Model) |
Detailed Experimental Protocol
Preparation of Reagents
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution with the other until a pH of 6.8 is achieved.[6]
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.[6]
-
10 mM L-DOPA Solution: Dissolve L-DOPA powder in sodium phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh.[6]
-
10 mM this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
1 mM Kojic Acid Stock Solution: Dissolve kojic acid in distilled water or DMSO to prepare a 1 mM stock solution.[6]
Assay Procedure for IC50 Determination
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution and the kojic acid stock solution in sodium phosphate buffer. The final concentration of DMSO in the reaction mixture should not exceed 1% to prevent interference with enzyme activity.[6]
-
Plate Setup: In a 96-well microplate, add the following to each well:
-
Test Wells: 40 µL of sodium phosphate buffer, 20 µL of the respective this compound dilution, and 20 µL of tyrosinase solution.[6]
-
Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of the respective kojic acid dilution, and 20 µL of tyrosinase solution.[6]
-
Negative Control Well (100% Activity): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.[6]
-
Blank Well: 80 µL of sodium phosphate buffer.[6]
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[6]
-
Initiate Reaction: Add 20 µL of the 10 mM L-DOPA solution to all wells to start the enzymatic reaction. The total volume in each well will be 100 µL.[6]
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 10-20 minutes. For an endpoint assay, incubate the plate at 25°C for a predetermined time (e.g., 15 minutes) before measuring the final absorbance.[1]
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the negative control (100% enzyme activity).
-
A_sample is the absorbance of the well containing this compound.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity, can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[7]
Determining the Mechanism of Inhibition
To understand how this compound inhibits tyrosinase, a kinetic analysis can be performed. This involves measuring the reaction rates at varying concentrations of both the substrate (L-DOPA) and the inhibitor.
Protocol for Kinetic Studies
-
Prepare a series of diluted solutions of this compound (e.g., 0, 0.5x IC50, 1x IC50, and 2x IC50).
-
For each inhibitor concentration, perform the tyrosinase assay with varying concentrations of L-DOPA (e.g., 0.2, 0.4, 0.8, and 1.6 mM).[2]
-
Measure the initial reaction rates (V) for each combination of inhibitor and substrate concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration. The pattern of the lines will indicate the mechanism of inhibition.
Interpreting Lineweaver-Burk Plots
Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.
Expected Results and Data Presentation
The inhibitory activity of this compound against mushroom tyrosinase is expected to be dose-dependent. The results can be summarized in the following tables.
Table 1: Inhibition of Mushroom Tyrosinase by this compound
| Concentration of this compound (µM) | % Inhibition |
| (Concentration 1) | |
| (Concentration 2) | |
| (Concentration 3) | |
| (Concentration 4) | |
| (Concentration 5) | |
| (Concentration 6) | |
| IC50 (µM) | (Calculated Value) |
Table 2: Comparison of IC50 Values
| Compound | IC50 (µM) |
| This compound | (Calculated Value) |
| Kojic Acid (Positive Control) | (Literature or Experimental Value) |
Troubleshooting and Considerations
-
Solubility of this compound: If the compound has poor solubility in aqueous buffer, ensure the final DMSO concentration is kept minimal and consistent across all wells. A solvent control should be included to assess any effects of DMSO on enzyme activity.
-
Enzyme Activity: The activity of mushroom tyrosinase can vary between batches. It is crucial to perform a control experiment to ensure the enzyme is active.
-
Substrate Stability: L-DOPA can auto-oxidize. Prepare the L-DOPA solution fresh before each experiment.
-
Interference: Test compounds that absorb at 475 nm can interfere with the assay. It is important to run a control with the test compound and without the enzyme to correct for any background absorbance.
Conclusion
This application note provides a comprehensive and robust protocol for the in vitro assessment of this compound as a mushroom tyrosinase inhibitor. By following this detailed methodology, researchers can reliably determine the IC50 value and elucidate the mechanism of inhibition. These findings are crucial for the preliminary evaluation of this compound's potential as a therapeutic or cosmetic agent for hyperpigmentation disorders.
References
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- Zheng, Z., Tan, C., Chen, Y., Sun, Y., Wang, X., & Liu, Y. (2016). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. RSC Advances, 6(73), 68935-68942.
- Bio-protocol. (2019). 2.2. L‐DOPA assay for tyrosinase enzymatic activity.
- Li, X., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5998.
- Zheng, Z. J., et al. (2016). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm, 7(8), 1634-1641.
- Yousefnejad, F., et al. (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Letters in Organic Chemistry, 21(8), 647-654.
- Vaezi, Z., et al. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(16), 8036-8051.
- Crespi, C. L., et al. (2001). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Analytical Biochemistry, 298(2), 159-167.
- MySkinRecipes. (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA.
- Hanna, I., et al. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Journal of Visualized Experiments, (61), 3711.
- ResearchGate. (2023). Tyrosinase inhibitory activity.
- Crespi, C. L., et al. (2001). Fluorometric High-Throughput Screening for Inhibitors of Cytochrome P450. Analytical Biochemistry, 298(2), 159-167.
- ResearchGate. (2001). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates.
- Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- Ponnusamy, K., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1033.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
Sources
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- 3. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Application Notes and Protocols for the Use of 2-Ethoxycinnamic Acid in Cell Culture Studies
Introduction: Unveiling the Potential of 2-Ethoxycinnamic Acid
This compound is an aromatic carboxylic acid, a derivative of the naturally occurring compound, cinnamic acid. While cinnamic acid and its various derivatives, such as p-methoxycinnamic acid and ferulic acid, have been extensively studied for their diverse biological activities including anticancer, anti-inflammatory, and neuroprotective effects, this compound remains a relatively unexplored molecule in the realm of cell biology.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cell culture studies. Drawing upon the established knowledge of its chemical relatives, we provide a framework for investigating its potential as a modulator of cellular processes.
The structural similarity of this compound to other cinnamic acid derivatives suggests that it may share their capacity to induce apoptosis, modulate cell cycle progression, and influence key signaling pathways.[4][5][6][7] These notes will therefore focus on protocols to elucidate these potential effects, providing a scientifically rigorous approach to understanding the bioactivity of this compound.
Hypothesized Mechanism of Action: An Extrapolation from Cinnamic Acid Derivatives
Based on the well-documented effects of related cinnamic acid compounds, we can hypothesize potential mechanisms of action for this compound. It is crucial to underscore that these are predictive frameworks that necessitate experimental validation.
Cinnamic acid and its derivatives have been shown to exert their effects through the modulation of several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][8][9][10] These pathways are central regulators of cellular processes such as proliferation, survival, and inflammation. For instance, some derivatives have been observed to inhibit the phosphorylation of key proteins in the MAPK pathway, leading to cell cycle arrest.[8][9][11] Others have been found to suppress the activation of NF-κB, a transcription factor that plays a pivotal role in the inflammatory response and cell survival.[1][12][13]
Furthermore, a significant body of evidence points to the ability of cinnamic acid derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines.[1][7][14] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]
Proposed Signaling Pathway Modulated by this compound
Caption: Hypothesized signaling pathways modulated by this compound.
Materials and Reagents
-
This compound (Verify purity and source)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Target cell line(s)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)
Experimental Protocols
Preparation of this compound Stock Solution
Rationale: A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments. DMSO is a common solvent for hydrophobic compounds, but its concentration in the final culture medium must be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Determination of Cytotoxicity and Optimal Working Concentration using MTT Assay
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This initial experiment is crucial to determine the concentration range of this compound that affects cell viability and to establish a sub-lethal concentration for subsequent mechanistic studies.
Protocol:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: At the end of each time point, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Analysis of Signaling Pathway Modulation by Western Blotting
Rationale: Western blotting is a technique used to detect specific proteins in a sample. By examining the phosphorylation status and total protein levels of key signaling molecules (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65), you can determine if this compound modulates specific signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Investigating this compound
Caption: General workflow for the in vitro evaluation of this compound.
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison and interpretation.
Table 1: Example Data Table for MTT Assay Results
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0) | 100 ± SD | 100 ± SD | 100 ± SD |
| 1 | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
| 250 | Value ± SD | Value ± SD | Value ± SD |
| 500 | Value ± SD | Value ± SD | Value ± SD |
| IC50 (µM) | Value | Value | Value |
SD: Standard Deviation
Interpretation of Results:
-
MTT Assay: A dose- and time-dependent decrease in cell viability would suggest a cytotoxic or anti-proliferative effect of this compound. The IC50 value provides a quantitative measure of its potency.
-
Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) would indicate that this compound induces apoptosis.
-
Western Blot: Changes in the phosphorylation status or total levels of key signaling proteins (e.g., a decrease in p-ERK or an increase in cleaved caspase-3) would provide insights into the molecular mechanisms underlying the observed cellular effects.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Precipitation in Media | Exceeding solubility limit. | Prepare a fresh, lower concentration stock solution. Ensure the final DMSO concentration is ≤ 0.1%. |
| High Variability in MTT Assay | Uneven cell seeding; Pipetting errors. | Ensure a single-cell suspension before seeding; Use a multichannel pipette for consistency. |
| No Effect Observed | Concentration too low; Inactive compound. | Test a higher concentration range; Verify the purity and integrity of the compound. |
| High Background in Western Blot | Insufficient blocking; Antibody concentration too high. | Increase blocking time or change blocking agent; Optimize primary and secondary antibody dilutions. |
Safety Precautions
This compound may cause skin and eye irritation and respiratory irritation.[15] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
While direct cellular studies on this compound are limited, its structural relationship to other bioactive cinnamic acid derivatives provides a strong rationale for its investigation as a potential modulator of cellular functions. The protocols and guidelines presented in these application notes offer a comprehensive framework for researchers to systematically explore the effects of this compound on cell viability, apoptosis, and key signaling pathways. Rigorous experimental design and careful data interpretation will be crucial in uncovering the therapeutic potential of this promising compound.
References
- Sova, M., Žižak, Ž., Antić Stanković, J. A., Prijatelj, M., Turk, S., Juranić, Z. D., Mlinarič-Raščan, I., & Gobec, S. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines.
- Sova, M., et al. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Medicinal Chemistry, 9(5), 633-641.
- Sova, M., et al. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines.
- Zhang, J., Xiao, A., Wang, T., Liang, X., Gao, J., Li, P., & Shi, T. (2014). Effect and mechanism of action of cinnamic acid on the proliferation and apoptosis of leukaemia cells. Biomedical Research, 25(3).
- Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 28(23), 7859.
- de Fátima, A., Modolo, L. V., Conegero, L. S., Pilli, R. A., de Carvalho, J. E., & dos Santos, A. G. (2006). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Cancer letters, 240(2), 233–242.
- Sova, M., et al. (2013).
- ResearchGate. (n.d.). Inhibition of NF-κB and IκBα (a) protein expressions by Cinnamomum...
- Santos, G. K. R., et al. (2021). trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways. Journal of tissue viability, 30(3), 362–371.
- ResearchGate. (n.d.).
- Sestito, S., et al. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. Molecules (Basel, Switzerland), 26(21), 6433.
- Chen, W., et al. (2021). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. ACS chemical neuroscience, 12(3), 419–429.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (n.d.). Effect and mechanism of action of cinnamic acid on the proliferation and apoptosis of Leukaemia cells | Request PDF.
- Sandra, F., et al. (2002). Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway. Indonesian Journal of Cancer, 4(1), 1-6.
- Frontiers. (2024). Transformation from passive health to proactive prevention: research progress on glucose-lowering components and its mechanism of food and medicine homology resources.
- Sharma, S., et al. (2022). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Frontiers in cell and developmental biology, 10, 994701.
- ResearchGate. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects.
- ResearchGate. (n.d.). (PDF)
- ChemicalBook. (n.d.). 2-Methoxycinnamic acid CAS#: 6099-03-2.
- Santa Cruz Biotechnology. (n.d.). 2-Hydroxycinnamic acid, predominantly trans.
- Fisher Scientific. (2024).
- National Center for Biotechnology Information. (n.d.). 2-Methoxycinnamic acid. PubChem.
- National Oceanic and Atmospheric Administration. (n.d.).
- MedChemExpress. (2025). 2-Hydroxycinnamic acid-SDS.
- Future Medicine. (2023).
- Falbo, F., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chemical biology & drug design.
- Biointerface Research in Applied Chemistry. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies.
- FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884).
- Benchchem. (n.d.). SB 706504 stability in cell culture media over time.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as potential anti-cancer agents. Anti-cancer agents in medicinal chemistry, 11(4), 323–338.
- Adisakwattana, S., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3843.
- ResearchGate. (n.d.). (PDF)
- Geronikaki, A., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules (Basel, Switzerland), 23(12), 3326.
- Sigma-Aldrich. (n.d.). 2-Methoxycinnamic acid = 97.0 6099-03-2.
- McCoy, R. E., Costa, N. A., & Morris, A. E. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology progress, 31(2), 493–502.
- Thermo Scientific Chemicals. (n.d.). trans-2-Methoxycinnamic acid, 98+%.
- Gąsecka, M., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods (Basel, Switzerland), 10(6), 1417.
- National Institutes of Health. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids.
- ResearchGate. (n.d.). (PDF)
- Adachi, K., et al. (2007). Enzymatic synthesis of cinnamic acid derivatives. Journal of molecular catalysis.
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Application Notes and Protocols: 2-Ethoxycinnamic Acid as a Substrate for Cytochrome P450 Enzymes
For: Researchers, scientists, and drug development professionals.
Introduction
2-Ethoxycinnamic acid is a derivative of cinnamic acid, a compound found in various plants. In the realm of drug metabolism and enzymology, substituted cinnamic acids serve as valuable tools for investigating the activity of xenobiotic-metabolizing enzymes. Specifically, the O-dealkylation of alkoxy-substituted compounds is a common metabolic pathway mediated by Cytochrome P450 (CYP450) enzymes, which are crucial in the clearance of a vast majority of drugs and other foreign compounds from the body.[1][2]
This guide provides a comprehensive overview of the use of this compound as a probe substrate for monitoring the activity of CYP450 enzymes, with a particular focus on CYP2C9, an isoform responsible for the metabolism of a significant number of clinically relevant drugs.[3][4] The primary enzymatic reaction discussed is the O-deethylation of this compound to form 2-hydroxycinnamic acid. We present detailed protocols for conducting this enzymatic assay using human liver microsomes as the enzyme source, followed by quantification of the product using High-Performance Liquid Chromatography (HPLC). Additionally, we explore the potential for a fluorometric-based assay, leveraging the intrinsic fluorescence of the 2-hydroxycinnamic acid product.
Principle of the Assay
The enzymatic assay for this compound O-deethylase activity is based on the conversion of the non-fluorescent or less fluorescent substrate, this compound, into the fluorescent product, 2-hydroxycinnamic acid, by a CYP450 enzyme. The reaction is dependent on the presence of NADPH as a cofactor, which provides the necessary reducing equivalents for the CYP450 catalytic cycle. The rate of product formation is a direct measure of the enzyme's activity.
Part 1: Enzymatic Reaction and Key Components
The central reaction is the O-deethylation of this compound, a phase I metabolic reaction.
The Reaction Pathway
Caption: O-deethylation of this compound by CYP450.
Enzyme Source: Human Liver Microsomes
Human liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP450 enzymes.[5][6][7][8] They are a standard in vitro model for studying drug metabolism. Sourcing high-quality, characterized human liver microsomes from reputable commercial vendors is critical for reproducible results.
The Substrate: this compound
This compound serves as the probe substrate. The ethoxy group at the 2-position is the target for enzymatic cleavage. A stock solution of this compound should be prepared in an organic solvent such as methanol or DMSO and stored at -20°C.
The Cofactor: NADPH
The catalytic activity of CYP450 enzymes is dependent on NADPH, which donates electrons via NADPH-cytochrome P450 reductase. An NADPH regenerating system is often used in in vitro assays to maintain a sufficient concentration of NADPH throughout the incubation period.
Part 2: Experimental Protocols
Protocol 1: HPLC-Based Assay for this compound O-Deethylase Activity
This protocol provides a robust method for quantifying the formation of 2-hydroxycinnamic acid using reverse-phase HPLC with UV detection.
Materials and Reagents
-
This compound
-
2-Hydroxycinnamic acid (for standard curve)
-
Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Acetic acid (HPLC grade)
-
Trichloroacetic acid (TCA) or ice-cold acetonitrile for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC system with UV detector and a C18 column
Experimental Workflow
Caption: Workflow for the HPLC-based enzymatic assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in methanol. Further dilute in the assay buffer to the desired working concentrations.
-
Prepare a 1 mM stock solution of 2-hydroxycinnamic acid in methanol for the standard curve.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
Human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration)
-
This compound solution (e.g., final concentrations ranging from 1-200 µM for kinetic studies)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C with shaking. The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (optional).
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the compounds. An example gradient is 10-90% B over 15 minutes.[10][11]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector set at approximately 310 nm.[9]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of 2-hydroxycinnamic acid.
-
Quantify the amount of 2-hydroxycinnamic acid formed in the enzymatic reaction by comparing the peak area to the standard curve.
-
Calculate the rate of reaction (e.g., in pmol/min/mg of microsomal protein).
-
Protocol 2: Fluorometric Assay for this compound O-Deethylase Activity (Conceptual)
This protocol is based on the principle that 2-hydroxycinnamic acid is a fluorescent molecule.[12][13] This allows for a more high-throughput, continuous kinetic assay format.
Feasibility and Development Considerations
-
Fluorescence Spectra of 2-Hydroxycinnamic Acid: The first step is to determine the optimal excitation and emission wavelengths for 2-hydroxycinnamic acid in the assay buffer. This can be done using a scanning spectrofluorometer.
-
Substrate and Microsome Interference: It is crucial to assess any background fluorescence from the substrate (this compound) and the microsomal preparation at the determined wavelengths.
-
Assay Validation: The fluorometric assay should be validated against the HPLC method to ensure accuracy and reliability.
Proposed Step-by-Step Procedure
-
Reagent Preparation: Prepare reagents as described in Protocol 1.
-
Fluorometric Measurement:
-
In a black 96-well plate, add the reaction components (buffer, microsomes, substrate).
-
Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Monitor the increase in fluorescence over time at the predetermined excitation and emission wavelengths for 2-hydroxycinnamic acid.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-hydroxycinnamic acid to correlate fluorescence units with the amount of product.
-
Calculate the initial rate of reaction from the linear portion of the fluorescence versus time plot.
-
Part 3: Data Interpretation and Quantitative Analysis
Enzyme Kinetics
To characterize the interaction between this compound and the CYP450 enzyme, it is recommended to perform enzyme kinetic studies to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[14] This involves measuring the initial reaction rate at varying substrate concentrations.
| Parameter | Description | Significance |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | An inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Proportional to the enzyme concentration and its catalytic efficiency. |
| Clint (Intrinsic Clearance) | Calculated as Vmax / Km. | Represents the theoretical maximum rate of metabolism at low substrate concentrations. |
Note: The kinetic parameters for this compound O-deethylation would need to be experimentally determined.
Inhibition Studies
This compound can be used as a substrate in inhibition assays to screen for potential drug-drug interactions. Test compounds can be co-incubated with the substrate, and their effect on the rate of 2-hydroxycinnamic acid formation is measured. A decrease in the reaction rate indicates inhibition of the CYP450 enzyme. Known inhibitors of specific CYP isoforms (e.g., sulfaphenazole for CYP2C9) should be used as positive controls.
Part 4: Troubleshooting and Best Practices
-
Linearity of the Reaction: Ensure that the product formation is linear with respect to both time and microsomal protein concentration. This is essential for accurate rate calculations.
-
Solvent Effects: The concentration of organic solvents (e.g., methanol, DMSO) from stock solutions should be kept to a minimum (typically <1%) in the final incubation mixture, as they can inhibit enzyme activity.
-
Negative Controls: Always include negative controls without the NADPH regenerating system to account for any non-enzymatic degradation of the substrate or product.
-
Standard Curve: A fresh standard curve for 2-hydroxycinnamic acid should be prepared for each experiment to ensure accurate quantification.
Conclusion
This compound is a promising probe substrate for assessing the activity of CYP450 enzymes, particularly for O-deethylation reactions. The protocols outlined in this guide provide a solid foundation for researchers to establish and validate robust enzymatic assays using either HPLC-based or potentially high-throughput fluorometric methods. By characterizing the enzymatic metabolism of this compound, scientists and drug development professionals can gain valuable insights into the function of these critical drug-metabolizing enzymes.
References
- Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo. (n.d.).
- Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British journal of clinical pharmacology, 45(6), 525–538.
- A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. (n.d.).
- CYP2C9 - Wikipedia. (n.d.).
- HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). (n.d.).
- Meletiadis, J., Verweij, P. E., & Meis, J. F. (2017). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. In Pharmacogenomics of Human Drug Transporters (pp. 111-131). Springer, Cham.
- CYP2C9 cytochrome P450 family 2 subfamily C member 9 [ (human)] - NCBI. (n.d.).
- The cytochrome P450 slow metabolizers CYP2C92 and CYP2C93 directly regulate tumorigenesis via reduced epoxyeicos
- BioVision. (n.d.). Cytochrome P450 2C9 (CYP2C9) Activity Assay Kit (Fluorometric).
- Spectroscopic properties of hydroxycinnamic acids under acidic, neutral, and basic conditions. (2017).
- List of kinetic parameters for enzymatic reaction at varying concentrations of inhibitor in aqueous buffer media. (n.d.).
- Promega Corporation. (n.d.). P450-Glo™ CYP2C9 Assay and Screening Systems.
- Cocktail-substrate assay system for mechanism-based inhibition of CYP2C9, CYP2D6, and CYP3A using human liver microsomes at an early stage of drug development. (n.d.).
- In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. (n.d.).
- Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Rel
- Two-Photon Uncaging with Fluorescence Reporting: Evaluation of the o-Hydroxycinnamic Pl
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.).
- Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. (n.d.).
- In Vitro Drug Metabolism Using Liver Microsomes. (2016).
- Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Request PDF. (n.d.).
- Advances in the study of liver microsomes in the in vitro metabolism and toxicity evalu
- Biochemistry, Cytochrome P450 - St
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- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the study of liver microsomes in the in vitro metabolism and toxicity evaluation of foodborne contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening Assays for the Assessment of CYP2C9*1, CYP2C9*2, and CYP2C9*3 Metabolism Using Fluorogenic Vivid® Substrates | Semantic Scholar [semanticscholar.org]
- 11. Spectroscopic properties of hydroxycinnamic acids under acidic, neutral, and basic conditions [morressier.com]
- 12. nathan.instras.com [nathan.instras.com]
- 13. Peptides N-connected to hydroxycoumarin and cinnamic acid derivatives: synthesis and fluorescence spectroscopic, antioxidant and antimicrobial properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-State Photodimerization of o-Ethoxy Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solid-state [2+2] photodimerization of cinnamic acid and its derivatives is a cornerstone of topochemical research, offering a pathway to synthesize specific cyclobutane structures with high stereoselectivity. This application note provides a detailed guide to the solid-state photodimerization of o-ethoxy cinnamic acid, a process governed by the crystalline packing of the monomer. We will explore the underlying topochemical principles, provide comprehensive protocols for the preparation of the photoreactive polymorph and its subsequent photodimerization, and detail the analytical techniques for product characterization. This guide is intended for researchers in materials science, organic chemistry, and drug development who are interested in leveraging solid-state photochemical reactions for novel molecular design and synthesis.
Introduction: The Significance of Topochemical Control
Solid-state reactions, governed by the principles of topochemistry, offer a unique level of control over reaction outcomes that is often unattainable in solution-phase chemistry. The topochemical postulate, first articulated by Kohlschütter and extensively developed by Schmidt and his coworkers, posits that reactions in a crystalline matrix proceed with minimal atomic and molecular motion.[1][2] Consequently, the crystal structure of the reactant dictates the stereochemistry of the product. The [2+2] photodimerization of cinnamic acids is a classic example of a topochemically controlled reaction, where the parallel alignment of carbon-carbon double bonds in adjacent molecules within the crystal lattice is a prerequisite for the reaction to occur upon UV irradiation.[3]
o-Ethoxy cinnamic acid, like other cinnamic acid derivatives, exhibits polymorphism, meaning it can exist in different crystalline forms. These polymorphs can have distinct photochemical behaviors. Typically, cinnamic acids can crystallize in three forms: α, β, and γ. The α and β forms are photoreactive, yielding α-truxillic acid (a centrosymmetric dimer) and β-truxinic acid (a mirror-symmetric dimer) respectively, while the γ form is photostable due to unfavorable molecular packing.[4][5] For o-ethoxy cinnamic acid, the photoreactive α-form dimerizes to produce 2,2′-diethoxy-α-truxillic acid.[6] Understanding and controlling the crystallization to obtain the desired polymorph is therefore a critical first step in the solid-state synthesis of its photodimer.
The resulting cyclobutane-containing molecules, such as truxillic and truxinic acid derivatives, are of significant interest in drug development. They can serve as rigid scaffolds for the design of new therapeutic agents, and their unique three-dimensional structures can lead to novel biological activities. For instance, cinnamic acid dimers have been investigated for their potential as antineoplastic agents.[7]
The Mechanism of Photodimerization
The solid-state photodimerization of o-ethoxy cinnamic acid is a [2+2] cycloaddition reaction initiated by the absorption of ultraviolet (UV) light. The reaction proceeds through the formation of a cyclobutane ring by the coupling of the ethylenic double bonds of two adjacent monomer molecules.
Topochemical Prerequisites
According to Schmidt's topochemical principles, for a [2+2] photodimerization to occur in the solid state, the following conditions must be met:
-
Parallel Alignment: The reactive C=C double bonds of neighboring molecules must be parallel to each other.
-
Proximity: The distance between the centers of the reactive double bonds should be less than approximately 4.2 Å.[3]
In the photoreactive α-polymorph of o-ethoxy cinnamic acid, the molecules are arranged in a head-to-tail fashion, fulfilling these geometric criteria.[4][6] The molecules are held in this favorable orientation by hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming cyclic dimers.[6] In contrast, the γ-polymorph, which is photochemically unreactive, exhibits a molecular arrangement where the double bonds are too far apart for dimerization to occur.[6]
Reaction Pathway
The proposed mechanism involves the following steps:
-
Photoexcitation: Upon irradiation with UV light, a molecule of o-ethoxy cinnamic acid absorbs a photon, promoting an electron to an excited state.
-
Exciplex Formation: The excited monomer interacts with an adjacent ground-state monomer to form an excited-state complex, or exciplex.
-
Cycloaddition: The exciplex undergoes a concerted [2+2] cycloaddition to form the cyclobutane ring of the photodimer.
-
Relaxation: The photodimer relaxes to its ground electronic state.
The stereochemistry of the resulting photodimer is dictated by the head-to-tail arrangement of the monomers in the α-crystal lattice, leading to the formation of the centrosymmetric α-truxillic acid derivative.[6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the photoreactive α-polymorph of o-ethoxy cinnamic acid, its solid-state photodimerization, and the subsequent isolation of the photodimer.
Preparation of the Photoreactive α-Polymorph
The α-form of o-ethoxy cinnamic acid can be obtained by slow evaporation from a solution in ethyl acetate.[6]
Materials:
-
o-Ethoxy cinnamic acid
-
Ethyl acetate (analytical grade)
-
Beaker or crystallization dish
-
Watch glass or perforated aluminum foil
Procedure:
-
Dissolve a known quantity of o-ethoxy cinnamic acid in a minimal amount of ethyl acetate at room temperature to create a concentrated solution.
-
Transfer the solution to a clean beaker or crystallization dish.
-
Cover the container with a watch glass or perforated aluminum foil to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant, ambient temperature.
-
Allow the solvent to evaporate slowly over several days.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
Solid-State Photodimerization
The photodimerization is carried out by irradiating the crystalline powder of the α-polymorph with a UV lamp.
Materials:
-
Crystalline α-o-ethoxy cinnamic acid
-
Pyrex or quartz reaction vessel
-
High-pressure mercury vapor lamp (or other suitable UV source)
-
Stirring mechanism (optional, for powder samples)
Procedure:
-
Place the crystalline powder of α-o-ethoxy cinnamic acid in the reaction vessel. For monitoring purposes, a thin layer can be spread on a suitable surface.
-
Position the reaction vessel at a fixed distance from the UV lamp. The distance will affect the reaction time and should be kept consistent.
-
Irradiate the crystals with the mercury vapor lamp at room temperature.[6]
-
If using a powder sample, intermittent stirring can help ensure uniform irradiation.
-
The progress of the reaction can be monitored by periodically taking small samples and analyzing them using FT-IR or ¹H NMR spectroscopy. The disappearance of the C=C stretching band in the IR spectrum or the vinyl proton signals in the NMR spectrum indicates the progress of the reaction.
-
Continue the irradiation until the starting material is consumed or the desired conversion is achieved.
Sources
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- 2. publications.iupac.org [publications.iupac.org]
- 3. scholar.uoa.gr [scholar.uoa.gr]
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- 6. ias.ac.in [ias.ac.in]
- 7. Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxycinnamic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 2-Ethoxycinnamic Acid
This compound, also known as o-ethoxycinnamic acid, is a valuable and versatile building block in modern organic synthesis. As a member of the cinnamic acid family, its structure is characterized by an α,β-unsaturated carboxylic acid appended to a benzene ring. The presence of an ethoxy group at the ortho (C2) position introduces unique steric and electronic properties that modulate the reactivity of the molecule's key functional groups: the aromatic ring, the alkene, and the carboxylic acid.
This strategic substitution enhances the compound's utility as a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1][2] Its inherent UV-absorbing properties also make it a precursor for cosmetic ingredients and a component in advanced polymer formulations.[1][2] This guide provides an in-depth exploration of its applications, focusing on practical, field-proven protocols and the chemical principles that underpin its synthetic transformations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is governed by the interplay of its three primary functional regions. Understanding the influence of the ortho-ethoxy group is critical for predicting reactivity and designing successful synthetic strategies.
-
The Carboxylic Acid Group: This site is amenable to standard transformations such as esterification, amide bond formation, and reduction. The electronic influence of the ethoxy group is modest, but its steric bulk can influence the approach of reagents to the carbonyl carbon.
-
The α,β-Unsaturated System: The conjugated double bond is electron-rich and susceptible to a variety of reactions. It can participate in electrophilic additions, reductions, and cycloaddition reactions. The ortho-ethoxy group can influence the stereochemical outcome of these reactions.
-
The Aromatic Ring: The ethoxy group is an ortho-, para-directing activator, making the C4 and C6 positions susceptible to electrophilic aromatic substitution. This allows for further functionalization of the phenyl ring, although this is less common than reactions involving the acrylic acid moiety. For instance, enzymatic hydroxylation at the C4 position to produce 4-hydroxy-2-ethoxycinnamic acid has been reported.[3]
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Key reactive sites on this compound and common transformations.
Application I: Synthesis of Amide Scaffolds for Drug Discovery
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily coupled with a wide range of amines to generate cinnamamide derivatives. These structures are explored as potential therapeutic agents. In drug design, however, it is crucial to consider potential liabilities. For example, a "amino-2-ethoxycinnamic acid motif" was identified as having potential genotoxic liability in one research context, guiding medicinal chemists to modify the structure to mitigate this risk.[4]
The following protocol details a standard and highly effective method for amide coupling using HATU, a common peptide coupling reagent.
Protocol: HATU-Mediated Amide Coupling
This protocol is adapted from a patented procedure for the synthesis of complex heterocyclic compounds investigated as potential cancer therapeutics.[5]
Reaction Scheme:
Caption: Workflow for HATU-mediated amide coupling of this compound.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 192.21 | 0.70 | 1.0 |
| Amine (e.g., methylenedioxyaniline) | 137.14 | 0.735 | 1.05 |
| HATU | 380.23 | 0.81 | 1.15 |
| N,N'-Diisopropylethylamine (DIPEA) | 129.24 | 1.40 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | ~5 mL | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| Water (H₂O) | - | - | - |
| Brine | - | - | - |
| Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (134 mg, 0.7 mmol) and HATU (306 mg, 0.81 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5 mL) to dissolve the solids. Stir the solution at room temperature.
-
Amine and Base Addition: After stirring for a few minutes to activate the carboxylic acid, add the desired amine (e.g., methylenedioxyaniline, 112 mg, 0.735 mmol). Immediately following, add DIPEA (244 µL, 1.4 mmol) to the reaction mixture.
-
Expert Insight: HATU reacts with the carboxylic acid to form a highly reactive acyl-uronium intermediate. The amine then attacks this intermediate. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and drive the reaction to completion. The order of addition is important to ensure efficient activation before the amine is introduced.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Add ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Separate the organic layer. Wash the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 25 mL). This step removes residual water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude product can be purified by silica gel column chromatography. The patent specifies an eluent system of 50:50 hexane:EtOAc to yield the pure amide product.[5]
Application II: Solid-State [2+2] Photodimerization
A fascinating and synthetically powerful application of this compound is its ability to undergo [2+2] cycloaddition reactions upon exposure to UV light in the solid state. This reaction is a classic example of topochemistry, where the crystal packing of the reactant molecules dictates the structure of the product. This compound is known to exist in at least three different crystalline forms, or polymorphs (α, β, and γ), each exhibiting distinct photoreactivity.[6][7][8]
-
The α-form photodimerizes in a head-to-tail fashion to yield the α-truxillic acid derivative.[7]
-
The β-form dimerizes in a head-to-head fashion to form the β-truxinic acid derivative.[7]
-
The γ-form is photostable, as the molecules are not packed in a suitable orientation for reaction.
This polymorphic behavior provides a unique method for achieving stereochemical control over the cyclobutane product, a feat that is often challenging to accomplish in solution-phase photochemistry.
Protocol: Solid-State Photodimerization of α-2-Ethoxycinnamic Acid
This generalized protocol is based on established principles of solid-state organic photochemistry.[7]
Reaction Scheme:
Caption: General workflow for the solid-state photodimerization of this compound.
Materials & Equipment:
-
This compound
-
Suitable solvent for crystallization (e.g., ethanol, acetone, or solvent mixtures)
-
UV reactor with a medium-pressure mercury lamp or similar UV source (Pyrex filter recommended to block short-wavelength UV)
-
Petri dish or flat quartz vessel
-
Spatula
-
NMR spectrometer and/or melting point apparatus for analysis
Step-by-Step Protocol:
-
Preparation of the α-Polymorph: The key to this reaction is obtaining the correct crystal form. This often requires careful control of crystallization conditions. Dissolve this compound in a suitable solvent (e.g., ethanol) at an elevated temperature to create a saturated solution.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation is often key to forming well-ordered crystals. The specific conditions to obtain the α-form must be determined empirically, as polymorphism is sensitive to solvent, temperature, and cooling rate.
-
Expert Insight: The formation of different polymorphs is a well-documented phenomenon. Schmidt's pioneering work established that for a [2+2] cycloaddition to occur in the solid state, the double bonds of adjacent molecules must be parallel and separated by less than ~4.2 Å. The α and β forms of this compound meet these criteria, while the γ form does not.
-
-
Sample Preparation: Collect the crystals by filtration and dry them thoroughly. Spread a thin, even layer of the crystalline powder on a petri dish or quartz plate.
-
Irradiation: Place the sample in a UV reactor. Irradiate the solid material with UV light (wavelengths > 290 nm are typically used to avoid unwanted side reactions). The reaction time can vary from several hours to days depending on the lamp intensity and crystal form.
-
Reaction Monitoring: The progress of the dimerization can be monitored by periodically taking a small sample and analyzing it. The disappearance of the alkene protons (~6.5-7.8 ppm) and the appearance of cyclobutane protons (~3.5-4.5 ppm) in the ¹H NMR spectrum are indicative of product formation. A change in the melting point can also indicate conversion.
-
Isolation: Once the reaction has reached completion (or desired conversion), the product, a substituted α-truxillic acid, can be purified by recrystallization from a suitable solvent to remove any unreacted monomer.
Other Potential Synthetic Applications
While the above protocols represent well-documented transformations, the structure of this compound lends itself to other valuable synthetic operations.
-
Esterification: Standard acid-catalyzed Fischer esterification with various alcohols can produce a range of 2-ethoxycinnamate esters. These are valuable as UV-filters in cosmetics or as fine chemical intermediates. The reaction typically involves refluxing the acid in an excess of the desired alcohol with a catalytic amount of a strong acid like H₂SO₄.
-
Catalytic Hydrogenation: The alkene double bond can be selectively reduced without affecting the aromatic ring or carboxylic acid using catalysts like Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas. This yields 2-ethoxyphenylpropanoic acid, a saturated carboxylic acid that can serve as a different type of synthetic precursor.
-
Heterocycle Synthesis: The α,β-unsaturated carbonyl moiety is a classic Michael acceptor and a key component in cycloaddition and condensation reactions for the synthesis of heterocyclic systems like pyrazolines (via reaction with hydrazine derivatives) or pyrimidines.
Conclusion
This compound is a multifunctional precursor whose reactivity can be precisely controlled to access a diverse range of chemical structures. Its utility in forming amide bonds makes it relevant to pharmaceutical and drug discovery programs, while its unique solid-state photochemistry offers an elegant route to stereochemically defined cyclobutane rings. By understanding the distinct reactivity of its functional groups, researchers can effectively leverage this compound to build molecular complexity and develop novel molecules for a wide array of scientific and industrial applications.
References
- J&K Scientific. This compound | 69038-81-9.
- Schalk, M., et al. (1998). Non-natural cinnamic acid derivatives as substrates of cinnamate 4-hydroxylase. ResearchGate.
- Rajah Serfoji Government College. M.Sc., CHEMISTRY - SYLLABUS.
- Li, J. J. (2020). Medicinal Chemistry for Practitioners. Wiley.
- Inventor: Koji, Y. (2007). Activator of peroxisome proliferator-activated receptor (ppar). Google Patents.
- Inventor: Hein, D. W. (1964). 2-styrylbenzoxazole brighteners. Google Patents.
- Government College for Women (Kumbakonam). M.Sc-Chemistry.pdf.
- Inventor: Bakthavatchalam, R. (2006). Amides of aminoalkyl-substituted azetidines, pyrrolidines, piperidines and azepanes. Google Patents.
- Inventor: Sofoss, E. (2015). Therapeutic compounds and methods of use. Google Patents.
- Society for Materials Chemistry. (2014). A Publication of the Society for Materials Chemistry.
- Inventor: Koji, Y. (2007). Tryptase activity inhibitor and use thereof. Google Patents.
- Desiraju, G. R., et al. (2013). Crystal engineering: a textbook. DOKUMEN.PUB.
- Jeyasingh, E. (Ed.). (2016). Recent Trends in Materials Science and Applications. DOKUMEN.PUB.
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- 7. smcindia.org [smcindia.org]
- 8. dokumen.pub [dokumen.pub]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Ethoxycinnamic Acid Synthesis
Introduction to 2-Ethoxycinnamic Acid Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during this chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively.
The synthesis of cinnamic acids and their derivatives is a cornerstone of organic chemistry, frequently accomplished via the Perkin reaction.[1][2] This reaction involves the aldol condensation of an aromatic aldehyde (in this case, 2-ethoxybenzaldehyde) with an acid anhydride (typically acetic anhydride) in the presence of a weak base, such as the alkali salt of the acid (e.g., anhydrous sodium acetate).[2][3] While robust, the Perkin reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product, this compound.[4]
This guide provides a structured approach to troubleshooting, formatted as a series of frequently asked questions and in-depth problem-solving scenarios.
Reaction Overview: The Perkin Reaction
The synthesis proceeds by heating 2-ethoxybenzaldehyde with acetic anhydride and anhydrous sodium acetate. The reaction requires high temperatures, often around 180°C, to drive the condensation and subsequent dehydration.[5][6]
Reaction Scheme: 2-ethoxybenzaldehyde + Acetic Anhydride --(NaOAc, Heat)--> this compound
Below is a diagram illustrating the accepted mechanism for this transformation.
Caption: General mechanism of the Perkin Reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most critical reagent to keep dry in this synthesis?
A: Both acetic anhydride and the base catalyst, sodium acetate, are highly sensitive to moisture.[4][7] Water will hydrolyze acetic anhydride to acetic acid, rendering it incapable of forming the necessary enolate for the reaction to proceed.[7] Always use anhydrous sodium acetate and freshly opened or distilled acetic anhydride. Ensure all glassware is thoroughly oven-dried before use.
Q2: My final product is a sticky oil instead of a crystalline solid. What does this indicate?
A: An oily or low-melting solid product typically points to the presence of impurities.[8] The most common culprits are unreacted 2-ethoxybenzaldehyde or intermediates from the aldol condensation. Purification, most commonly through recrystallization, is necessary to isolate the crystalline this compound.[8]
Q3: Can I use a different base instead of sodium acetate?
A: Yes, other weak bases can be used, such as potassium acetate or triethylamine.[4][9] The alkali salt of the corresponding acid is the classic catalyst and generally works well.[1] If using an alternative base, reaction conditions may need to be re-optimized.
Q4: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is an excellent method for monitoring the reaction.[8] Spot the reaction mixture alongside the 2-ethoxybenzaldehyde starting material on a TLC plate. As the reaction proceeds, you should observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. A suitable mobile phase could be a mixture of ethyl acetate and hexane.[8]
Detailed Troubleshooting Guide
This section addresses specific, complex problems that can lead to low yields and provides a logical workflow for identifying and solving them.
Caption: A logical approach to troubleshooting low yield.
Problem 1: The reaction fails to proceed, or the yield is extremely low (<10%), with a large amount of unreacted 2-ethoxybenzaldehyde recovered.
Possible Cause & Scientific Rationale:
This issue points to a fundamental problem with the reaction initiation, most likely related to the reagents or conditions.
-
Moisture Contamination: This is the most common cause. Acetic anhydride is readily hydrolyzed by water to acetic acid. The base catalyst (sodium acetate) is meant to deprotonate the α-carbon of the anhydride to form the reactive enolate.[2][10] If the anhydride has been converted to acetic acid, this cannot happen, and the reaction will not start.
-
Suboptimal Temperature: The Perkin reaction requires a high activation energy.[4][11] If the temperature is too low (e.g., <150°C), the rate of reaction will be exceedingly slow, leading to poor conversion within a practical timeframe.
-
Incorrect Stoichiometry: An insufficient amount of acetic anhydride will limit the conversion of the aldehyde. An excess of the anhydride is typically used to drive the reaction equilibrium towards the product.[7]
-
Inactive Base: The sodium acetate must be anhydrous. Hydrated forms will introduce water, and the salt itself may be a less effective base.
Recommended Solutions:
| Parameter | Recommended Action | Scientific Justification |
| Reagent Quality | Use freshly opened acetic anhydride and anhydrous sodium acetate. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a dessicator or inert atmosphere before use.[4] | Prevents hydrolysis of the anhydride, ensuring the availability of the key reactant for enolate formation. |
| Reaction Temperature | Ensure the reaction mixture reaches and maintains the target temperature, typically 170-180°C.[6] Use a high-boiling solvent or a sand bath for stable heat distribution. | Provides sufficient thermal energy to overcome the activation barrier for the condensation and subsequent elimination steps. |
| Stoichiometry | Use a molar excess of acetic anhydride relative to 2-ethoxybenzaldehyde. A common ratio is between 1.5 to 3 equivalents of anhydride.[7] | According to Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products, maximizing the conversion of the limiting reagent (the aldehyde). |
Problem 2: The yield is moderate, but the reaction mixture becomes a dark, tar-like resin.
Possible Cause & Scientific Rationale:
The formation of dark, resinous byproducts is indicative of side reactions, which are often promoted by excessively harsh conditions.[7]
-
Thermal Decomposition/Polymerization: At very high temperatures or with prolonged heating, the starting materials or product can begin to decompose or polymerize. Aromatic aldehydes, in particular, can undergo complex condensation reactions under harsh basic conditions.[12]
-
Self-Condensation of Acetic Anhydride: Although less common, the anhydride can undergo self-condensation at elevated temperatures, contributing to the formation of polymeric material.[7]
Recommended Solutions:
-
Optimize Temperature and Time: Do not exceed the recommended temperature range (170-180°C). Monitor the reaction by TLC and stop heating once the starting aldehyde is consumed. Unnecessarily long reaction times increase the likelihood of side reactions.[7]
-
Ensure Proper Mixing: Use efficient stirring to ensure even heat distribution and prevent localized overheating, which can be a primary cause of tar formation.
Problem 3: The crude product is isolated, but the yield is significantly reduced after purification.
Possible Cause & Scientific Rationale:
This problem points to issues with the work-up and purification steps rather than the reaction itself.
-
Incorrect Recrystallization Solvent: If the chosen solvent system is not ideal, a large amount of the product may remain dissolved in the mother liquor. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.
-
Premature Precipitation: If the hot, saturated solution for recrystallization is cooled too quickly, impurities can become trapped within the crystal lattice, leading to a less pure product and necessitating further purification steps that reduce the overall yield.
-
Loss During Work-up: this compound is converted to its water-soluble sodium salt during the basic wash step (to remove unreacted anhydride).[7] If the subsequent acidification is incomplete (pH is not sufficiently low), the product will not fully precipitate from the aqueous solution, leading to significant loss.
Recommended Solutions:
-
Optimize Purification: The most common and effective method for purifying crude cinnamic acids is recrystallization.[8] A well-documented solvent system is a mixture of ethanol and water.[8] See the detailed protocol below.
-
Control Acidification: When re-precipitating the product from the aqueous wash, add acid (e.g., concentrated HCl) slowly with vigorous stirring until the solution is strongly acidic (test with pH paper, pH ~2). Chilling the mixture in an ice bath can further promote complete precipitation.[13]
-
Wash with Cold Solvent: When filtering the purified crystals, wash them with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant portion of the product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin Reaction
-
Setup: Place 2-ethoxybenzaldehyde, 1.5 equivalents of acetic anhydride, and 1.0 equivalent of anhydrous sodium acetate into an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heating: Heat the reaction mixture in a sand bath or heating mantle to 175-180°C.
-
Reaction: Maintain this temperature with vigorous stirring for 5-8 hours. Monitor the reaction's progress by TLC.
-
Work-up (Initial): Allow the mixture to cool slightly and pour it into a beaker of water. Add a saturated solution of sodium carbonate until the solution is alkaline to neutralize acids and form the soluble sodium 2-ethoxycinnamate.
-
Extraction: Steam distill or perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove any unreacted 2-ethoxybenzaldehyde.
-
Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the precipitation of this compound is complete (pH < 2).
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Saturation: Add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point.[8] If too much water is added, clarify the solution with a few drops of hot ethanol.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 60-70°C).[14]
References
- Sathee NEET. (n.d.). Perkin Reaction Mechanism. IIT Kanpur.
- SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.
- Cambridge University Press. (n.d.). Perkin Reaction.
- Wikipedia. (n.d.). Perkin reaction.
- Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). Longdom Publishing.
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210. ResearchGate.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions.
- J&K Scientific LLC. (2021). Perkin Reaction.
- SciSpace. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry.
- Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry.
- Study.com. (n.d.). Perkin Reaction: Definition & Mechanism.
- Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). Longdom Publishing.
- SciSpace. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry.
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
- National Institutes of Health (NIH). (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids.
- Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
- Stabile, R. G., & Dicks, A. P. (2012). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. Journal of Chemical Education, 89(3), 401-403. ACS Publications.
- Indriyanti, E., et al. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 7(2), 138-149.
- ResearchGate. (n.d.). Solid-state photodimerization of o-ethoxy-cinnamic acid.
- The Pharma Innovation Journal. (2019). Cinnamic acid derivatives.
- ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- PubMed. (n.d.). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation.
- PubMed. (n.d.). Enzymatic synthesis of cinnamic acid derivatives.
- ThaiJO. (n.d.). Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride: Investigation of Reduction Product Formation by qNMR Analysis.
Sources
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- 2. byjus.com [byjus.com]
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- 5. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 6. Perkin Reaction: Definition & Mechanism - Lesson | Study.com [study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. jocpr.com [jocpr.com]
- 13. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Hub: Perkin Reaction of 2-Ethoxybenzaldehyde
Welcome to the technical support center for the Perkin reaction, with a specific focus on the synthesis of 2-ethoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges such as side product formation, low yields, and purification difficulties. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Perkin reaction of 2-ethoxybenzaldehyde with acetic anhydride.
Q1: My synthesis of this compound resulted in a very low yield. What are the primary factors responsible?
A1: Low yields in the Perkin reaction are a frequent issue, often stemming from several interconnected factors. The reaction requires high temperatures (typically 180°C), which can promote side reactions if not carefully controlled.[1][2]
Key contributing factors include:
-
Moisture: The presence of water in the reagents, particularly the sodium acetate, can hydrolyze the acetic anhydride, consuming it before it can react. This also dilutes the basicity of the acetate catalyst. It is crucial to use anhydrous sodium acetate.[3][4]
-
Suboptimal Temperature: The reaction has a high activation energy. Temperatures below the optimal range will result in a sluggish or incomplete reaction. Conversely, excessive temperatures can lead to thermal decomposition of the starting materials, intermediates, or the final product, often resulting in tar formation.[5]
-
Impure Reagents: Using old or impure 2-ethoxybenzaldehyde can be problematic. Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (2-ethoxybenzoic acid), which will not participate in the reaction and complicates purification.
-
Insufficient Reaction Time: The Perkin reaction is often slow, requiring several hours at high temperatures to proceed to completion.[3] Quenching the reaction prematurely is a common cause of low conversion.
Q2: My reaction mixture turned into a dark, tarry mess. What causes this, and how can it be prevented?
A2: The formation of a dark, resinous material is a classic sign of decomposition and polymerization side reactions, which are exacerbated by the high temperatures of the Perkin condensation.[6]
-
Causality: At elevated temperatures, acetic anhydride can undergo self-condensation or elimination to form highly reactive ketene. Ketene and other reactive intermediates can polymerize or react indiscriminately with other molecules in the flask, leading to complex, high-molecular-weight tars. Furthermore, the desired product, this compound, contains a reactive double bond and can also be susceptible to polymerization or decomposition under prolonged heating.
-
Preventative Measures:
-
Strict Temperature Control: Use a high-boiling point heating mantle with a temperature controller and a sand or oil bath to ensure uniform and stable heating. Avoid direct heating with a flame.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to color formation.
-
Optimize Reaction Time: Monitor the reaction (if possible, via TLC on small aliquots) to determine the point of maximum product formation without significant decomposition. Avoid unnecessarily long heating times.
-
Q3: I've isolated a non-acidic, neutral compound as a significant byproduct. What is its likely identity?
A3: A likely neutral byproduct is the decarboxylated stilbene derivative, 1-(2-ethoxyphenyl)-2-phenylethene . This occurs through a known minor side reaction pathway in the Perkin mechanism.[7]
-
Mechanism of Formation: The key intermediate in the Perkin reaction, a mixed anhydride, eliminates acetic acid to form the α,β-unsaturated product. However, under the harsh thermal conditions, this intermediate can instead undergo decarboxylation (loss of CO₂), leading to the formation of a stilbene-type structure.
To diagnose this, you can use standard analytical techniques. The side product will lack the characteristic carboxylic acid proton signal in ¹H NMR and the C=O stretch in IR spectroscopy.
Q4: Is it possible for coumarin to form as a side product when starting with 2-ethoxybenzaldehyde?
A4: Direct formation of coumarin is highly unlikely. The synthesis of coumarin via the Perkin reaction specifically requires an o-hydroxybenzaldehyde (salicylaldehyde).[8][9] The reaction proceeds through the formation of o-hydroxycinnamic acid, which then undergoes spontaneous intramolecular cyclization (lactonization) to form the stable coumarin ring.
The ethoxy group (-OEt) in 2-ethoxybenzaldehyde is a stable ether and does not possess the acidic proton necessary for the initial steps that facilitate cyclization. Cleavage of the ethyl group to form the corresponding phenol under these conditions is not a typical reaction pathway. Therefore, you should not expect coumarin as a side product.
Visualizing the Reaction: Main and Side Pathways
Understanding the reaction mechanism is key to controlling its outcome. Below are diagrams illustrating the intended reaction and a significant side reaction.
Caption: Competing pathways leading to desired product vs. side product.
Troubleshooting Guide
Use this table to diagnose and resolve common experimental issues.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Wet reagents (especially sodium acetate). [3][4] 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Impure aldehyde (oxidized). | 1. Use freshly opened or dried anhydrous sodium acetate. Dry acetic anhydride over P₂O₅ if necessary. 2. Ensure the reaction mixture reaches and is maintained at ~180°C. 3. Increase reaction time. Consider running a time-course study. 4. Purify the 2-ethoxybenzaldehyde by distillation before use. |
| Dark Tarry/Polymeric Residue | 1. Temperature too high or heating is uneven. 2. Extended reaction time at high temperature. 3. Presence of impurities that initiate polymerization. | 1. Use a regulated oil or sand bath for uniform heating. Do not exceed the target temperature. 2. Monitor the reaction to find the optimal endpoint before significant decomposition occurs. 3. Ensure all glassware is scrupulously clean and reagents are pure. [5] |
| Product is an Oil or Difficult to Crystallize | 1. Presence of unreacted starting material. 2. Contamination with neutral side products (e.g., decarboxylated product). 3. Mixture of (E) and (Z) isomers. | 1. Ensure the reaction goes to completion. During workup, a thorough wash with a sodium bisulfite solution can remove unreacted aldehyde. 2. Purify via column chromatography. An initial base wash (e.g., with NaHCO₃ solution) can separate the acidic product from neutral impurities. 3. The Perkin reaction typically favors the more stable (E)-isomer. Recrystallization from a suitable solvent (e.g., ethanol/water) should yield the pure (E)-isomer. |
| Inconsistent Results Batch-to-Batch | 1. Variability in reagent quality/purity. 2. Inconsistent temperature control. 3. Variations in workup procedure. | 1. Use reagents from the same lot or re-purify them before each reaction. [5] 2. Calibrate your thermometer and use a consistent heating setup. 3. Standardize all workup steps, including volumes of solvents, extraction times, and pH adjustments. |
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-2-Ethoxycinnamic Acid
This protocol is a baseline procedure and may require optimization for your specific laboratory conditions.
Materials:
-
2-ethoxybenzaldehyde (freshly distilled)
-
Acetic anhydride
-
Anhydrous sodium acetate (powdered and dried in an oven at 120°C for 4 hours prior to use)
-
Round-bottom flask (e.g., 100 mL)
-
Reflux condenser
-
Heating mantle with a sand bath and temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the flask, condenser, and heating apparatus in a fume hood. Ensure all glassware is completely dry.
-
Charging the Flask: To the round-bottom flask, add anhydrous sodium acetate (0.5-0.6 molar equivalents relative to the aldehyde). Then add 2-ethoxybenzaldehyde (1.0 eq) and acetic anhydride (2.5-3.0 eq). The excess anhydride serves as both reactant and solvent.
-
Reaction: Begin stirring the mixture and slowly heat it in the sand bath to 180°C. Maintain this temperature for 5-8 hours. The mixture will typically darken over time.
-
Workup - Hydrolysis: After cooling the reaction mixture to below 100°C, cautiously pour it into a beaker containing a large volume of cold water (approx. 10x the reaction volume) while stirring vigorously. This will hydrolyze the excess acetic anhydride and precipitate the crude product. Continue stirring for 30-60 minutes until the oil solidifies.
-
Isolation: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and sodium acetate.
-
Purification: The crude solid can be purified by recrystallization as described in Protocol 2.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for cinnamic acids is a mixture of ethanol and water.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.
References
- A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry. [Link]
- Chemistry Perkin Reaction Mechanism.
- Perkin Reaction: Definition & Mechanism. Study.com. [Link]
- Perkin Reaction Mechanism. BYJU'S. [Link]
- Perkin reaction. Wikipedia. [Link]
- Acetic anhydride is prepared in the laboratory by heating sodium acet
- Perkin Reaction. Cambridge University Press. [Link]
- The reaction of sodium on acetic anhydride. VTechWorks, Virginia Tech. [Link]
- Revised mechanism and improved methodology for the Perkin condensation.
- Why is the Perkin's reaction given by arom
- Decomposition products of sodium acet
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
- The reaction of sodium on acetic anhydride. VTechWorks, Virginia Tech. [Link]
- Perkin Reaction Mechanism.
- We're making Acetic Anhydride (for science). YouTube. [Link]
- Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [Link]
- Perkin Reaction Mechanism. Unacademy. [Link]
Sources
- 1. study.com [study.com]
- 2. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. The reaction of sodium on acetic anhydride [vtechworks.lib.vt.edu]
- 7. longdom.org [longdom.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
Technical Support Center: Byproducts of Knoevaenagel Condensation with 2-Ethoxybenzaldehyde
Welcome to the technical support center for the Knoevenagel condensation, with a specific focus on reactions involving 2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic work. Here, we will delve into the nuances of this classic carbon-carbon bond-forming reaction, providing troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the Knoevenagel condensation of 2-ethoxybenzaldehyde. The question-and-answer format is intended to provide quick and actionable solutions to common problems.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A low yield in the Knoevenagel condensation of 2-ethoxybenzaldehyde can be attributed to several factors, ranging from suboptimal reaction conditions to reactant purity. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The choice and condition of the catalyst are critical. Weak bases like piperidine or pyridine are commonly used to avoid self-condensation of the aldehyde. If you are experiencing low yields, consider the following:
-
Freshness and Purity: Ensure your catalyst is fresh and free from impurities. An old or contaminated catalyst may have reduced activity.
-
Catalyst Loading: Using an incorrect amount of catalyst can be detrimental. Too little may result in an incomplete reaction, while too much can promote side reactions.
-
Alternative Catalysts: Consider screening other catalysts. Ammonium salts like ammonium bicarbonate have been shown to be effective and offer a greener alternative.
-
-
Reaction Conditions:
-
Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating can often increase the reaction rate and drive the reaction to completion.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction. While polar protic solvents like ethanol are common, polar aprotic solvents such as DMF or acetonitrile can sometimes provide better results. Solvent-free conditions have also been reported to improve yields in some cases.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium. Employing a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves can significantly improve yields.
-
-
Purity of Reactants: Impurities in either the 2-ethoxybenzaldehyde or the active methylene compound can interfere with the reaction. Ensure your starting materials are of high purity.
Q2: I'm observing a significant amount of an unexpected byproduct. How can I identify and minimize it?
The formation of byproducts is a common challenge. The most likely culprits in the Knoevenagel condensation are self-condensation of the aldehyde, Michael addition products, and products from other side reactions.
-
Self-Condensation of 2-Ethoxybenzaldehyde: This is more likely to occur with stronger bases. If you suspect this is an issue, switching to a milder base like piperidine or an ammonium salt is recommended.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the active methylene compound can add to this product, leading to a bis-adduct. To minimize this:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the 2-ethoxybenzaldehyde may help.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the desired product is predominantly formed to avoid extended reaction times that favor the Michael addition.
-
-
Acetal Formation: If using an alcohol as a solvent (e.g., ethanol), there is a possibility of forming the diethyl acetal of 2-ethoxybenzaldehyde, especially under acidic conditions, though it can also be an undesired byproduct in some base-catalyzed systems. If this is suspected, consider using a non-alcoholic solvent.
Q3: My product is difficult to purify. What strategies can I employ?
Purification can be challenging, especially if side products with similar polarities to the desired product are present.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization of your desired product while leaving impurities in the mother liquor.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography is the preferred method. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.
-
Initial Work-up: A thorough aqueous work-up can help remove the catalyst and any water-soluble byproducts before further purification steps.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Knoevenagel condensation with 2-ethoxybenzaldehyde.
Q1: What is the general mechanism of the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The reaction is typically base-catalyzed.
The mechanism generally proceeds through the following steps:
-
Deprotonation: A weak base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-ethoxybenzaldehyde.
-
Aldol-type Addition: This attack forms an aldol-type intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.
Knoevenagel Condensation Mechanism
Caption: A simplified workflow of the Knoevenagel condensation mechanism.
Q2: How does the ethoxy group on the benzaldehyde affect the reaction?
The 2-ethoxy group is an electron-donating group. Electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups. However, this effect is generally not prohibitive, and the reaction should proceed well under optimized conditions.
Q3: What are some common active methylene compounds used in this reaction?
A variety of active methylene compounds can be used, with the choice depending on the desired final product. Common examples include:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Malonic acid
-
Ethyl acetoacetate
Q4: Are there any "green" or more environmentally friendly approaches to this reaction?
Yes, significant research has been dedicated to developing greener methodologies for the Knoevenagel condensation. These approaches include:
-
Solvent-free reactions: Performing the reaction without a solvent can reduce waste and simplify work-up.
-
Water as a solvent: Water has been successfully used as a solvent for some Knoevenagel condensations, offering an environmentally benign alternative to organic solvents.
-
Alternative catalysts: The use of less toxic and recyclable catalysts, such as ammonium salts or heterogeneous catalysts, is a key aspect of green chemistry.
Experimental Protocols
Below is a general, representative protocol for the Knoevenagel condensation of 2-ethoxybenzaldehyde with malononitrile.
Protocol: Synthesis of (2-ethoxybenzylidene)malononitrile
Materials:
-
2-ethoxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-ethoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Further cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting common issues.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Temperature | Room Temperature to 80°C | Gentle heating can increase reaction rate and yield. |
| Catalyst | Piperidine, Pyridine, Ammonium Salts | Weak bases are preferred to prevent aldehyde self-condensation. |
| Solvent | Ethanol, Methanol, DMF, Acetonitrile | Solvent polarity can significantly impact reaction outcome. |
| Reactant Ratio | 1:1 (Aldehyde:Methylene Compound) | A slight excess of aldehyde may minimize Michael addition. |
References
- Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Pharma Tutor. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
- Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- ResearchGate. (n.d.). The Knoevenagel Condensation.
- Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction.
- Frontiers. (2026). Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene.
- ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes....
- ResearchGate. (2025). Solvent-Free Knoevenagel Condensations and Michael Additions in the Solid State and in the Melt with Quantitative Yield.
- PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation.
- Indian Journal of Chemistry. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.
- National Institutes of Health. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
- ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a.
- Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
- NTU > IRep. (n.d.). Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Sy.
- ResearchGate. (2019). *Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morph
How to remove unreacted starting materials from 2-Ethoxycinnamic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-Ethoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound in high purity. We will explore common issues and provide detailed, field-proven protocols to help you remove unreacted starting materials and other impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove from my crude this compound?
A1: The identity of potential impurities is intrinsically linked to the synthetic route employed. The most common laboratory synthesis for this compound is a Knoevenagel or Doebner condensation.
-
Synthetic Route: This reaction typically involves the condensation of 2-ethoxybenzaldehyde with malonic acid (or an ester like diethyl malonate) in the presence of a basic catalyst (e.g., pyridine, piperidine).[1]
-
Likely Impurities: Therefore, the primary unreacted starting materials you will likely encounter are:
-
2-Ethoxybenzaldehyde: A neutral, aromatic aldehyde.
-
Malonic Acid or Diethyl Malonate: An acidic or neutral malonic acid derivative, respectively.
-
Understanding the distinct physicochemical properties of your target compound versus these impurities is the cornerstone of designing an effective purification strategy.
Data Presentation: Physicochemical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling/Melting Point | Water Solubility |
| This compound (Product) | C₁₁H₁₂O₃ | 192.21[2] | Solid | MP: ~180-190 °C (Est. based on Methoxy analog)[3] | Insoluble (as acid), Soluble (as salt) |
| 2-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Liquid | BP: 239 °C | Slightly Soluble |
| Malonic Acid | C₃H₄O₄ | 104.06 | Solid | MP: 135-137 °C (decomposes) | Very Soluble |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17[4] | Liquid | BP: 199 °C[4][5] | Negligible[4][5] |
| 2-Hydroxybenzaldehyde (Analog) | C₇H₆O₂ | 122.12[6][7] | Liquid | BP: 197 °C[6][8] | Slightly Soluble[6][8] |
| Ethoxybenzene (Analog) | C₈H₁₀O | 122.16[9] | Liquid | BP: 169-170 °C[9][10] | Insoluble[9] |
Note: Data for 2-ethoxybenzaldehyde is less common; properties of structural analogs 2-hydroxybenzaldehyde and ethoxybenzene are provided for logical inference.
Troubleshooting and Purification Strategy
Q2: My crude product is a sticky oil or a low-melting, impure solid. What does this mean and what is my first step?
A2: An oily or low-melting crude product is a classic sign of significant impurities, most often unreacted 2-ethoxybenzaldehyde, which is a liquid at room temperature.[11] The presence of this aldehyde disrupts the crystal lattice of the this compound, preventing it from solidifying properly.
Your primary goal should be a bulk purification step to remove the majority of non-acidic contaminants. Liquid-liquid extraction , specifically an acid-base extraction , is the most robust and efficient first-line technique for this scenario.[12][13] It leverages the acidic nature of your carboxylic acid product to separate it from neutral impurities.
Logical Workflow: Choosing a Purification Strategy
The following diagram outlines a decision-making process for purifying your crude this compound.
Caption: Decision tree for purifying this compound.
Detailed Purification Protocols
Q3: How do I perform an acid-base extraction to remove neutral impurities like 2-ethoxybenzaldehyde?
A3: This technique exploits the fact that your carboxylic acid product can be converted to a water-soluble salt (carboxylate), while the neutral aldehyde impurity cannot.[12]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. A volume of 50-100 mL is a good starting point for 1-5 grams of crude material.
-
Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add it slowly, as effervescence (CO₂ evolution) may occur if residual strong acids are present.[14] Stopper the funnel, invert it, and vent frequently to release pressure. Shake gently for 1-2 minutes.
-
Causality: The bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) to form the water-soluble sodium 2-ethoxycinnamate, but generally not strong enough to cause unwanted side reactions.
-
-
Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities like 2-ethoxybenzaldehyde), and the bottom layer will be the aqueous phase (containing your desired product as its salt).[13] Drain the bottom aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add more NaHCO₃ solution to the organic layer remaining in the funnel, shake, and separate again. Combine this second aqueous extract with the first. This ensures complete extraction of your product.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring, until the solution is acidic (pH ~2, check with pH paper).
-
Causality: The strong acid protonates the water-soluble carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and will precipitate out as a solid.[12]
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid in the funnel with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid, either air-drying or in a vacuum oven at a low temperature.
Workflow: Acid-Base Extraction Visualization
Caption: Workflow for purification via acid-base extraction.
Q4: How can I purify my solid product further using recrystallization?
A4: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The principle is to dissolve the crude solid in a minimum amount of a hot solvent, in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon slow cooling.[11]
Experimental Protocol: Recrystallization
-
Solvent Selection: For cinnamic acid derivatives, a mixed solvent system of ethanol and water is often effective.[11] this compound is soluble in hot ethanol but less soluble in water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. It is crucial to use the minimum volume to ensure good recovery.
-
Induce Saturation: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (turbid). This indicates the solution is saturated. If it becomes too cloudy, add a drop or two of hot ethanol to clarify it.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Troubleshooting - "Oiling Out": If droplets of oil form instead of crystals, it means the solution is supersaturated above the product's melting point. Reheat the solution, add a small amount of additional ethanol (the "good" solvent), and cool again more slowly.[15]
-
Isolation & Drying: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture. Dry the crystals completely.
Q5: When is column chromatography necessary and how do I perform it?
A5: Column chromatography is the method of choice when simpler techniques like extraction or recrystallization fail to provide the desired purity, or when separating compounds with very similar properties.[16][17] It separates molecules based on their differential adsorption to a stationary phase (like silica gel) as a liquid mobile phase passes through.[16]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A good eluent system (e.g., Hexane:Ethyl Acetate with a drop of acetic acid) should give your product an Rf value of ~0.3-0.4. The acetic acid helps to ensure the carboxylic acid elutes as a sharp band rather than tailing.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimum amount of solvent and load it onto the top of the silica gel column.
-
Elution: Run the eluent through the column, collecting fractions in test tubes. Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combine & Evaporate: Combine the pure fractions (those containing only your product) and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Verification of Purity
Q6: How do I confirm my final product is pure?
A6: After any purification procedure, you must verify the purity of your compound.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run a co-spot with the starting material to confirm it is absent from your final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range. Compare your result to the literature value if available.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods. A pure sample will show a clean spectrum with peaks corresponding only to the structure of this compound and the absence of peaks from starting materials (e.g., the aldehyde proton signal around 9-10 ppm for 2-ethoxybenzaldehyde).[11]
References
- ChemBK. (2024). Ethoxybenzene - Physico-chemical Properties. [Link]
- LookChem. (n.d.).
- ChemBK. (2025). 2-Hydroxybenzaldehyde. [Link]
- Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. [Link]
- ResearchGate. (n.d.). (PDF)
- Wikipedia. (n.d.).
- chemeurope.com. (n.d.).
- PubChem. (n.d.). Diethyl Malonate.
- ChemSynthesis. (2025). ethoxybenzene. [Link]
- PubMed Central. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzene, ethoxy- (CAS 103-73-1). [Link]
- J-Stage. (2018).
- Reachem. (2024).
- The Good Scents Company. (n.d.). 2-hydroxybenzaldehyde. [Link]
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
- Wikipedia. (n.d.). Salicylaldehyde. [Link]
- University of Manchester. (n.d.). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. [Link]
- Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
- PubChem. (n.d.). This compound.
- American Chemical Society. (n.d.).
- The Pharma Innovation Journal. (2019).
- ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link]
- Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
- University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. [Link]
- University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Extraction. [Link]
- PubChem. (n.d.). 2-Methoxycinnamic acid.
- FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). [Link]
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
- SciSpace. (n.d.).
- PubMed. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
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Technical Support Center: Purification of 2-Ethoxycinnamic Acid Esters
Welcome to the technical support guide for the purification of 2-Ethoxycinnamic acid esters. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. Instead of a rigid manual, this guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios, reflecting the dynamic nature of laboratory work. We will explore the "why" behind each step, grounding our recommendations in established chemical principles to empower you to solve not just current, but future purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound esters.
Q1: What are the most common impurities I should expect when synthesizing this compound esters?
The impurity profile is heavily dependent on the synthetic route. However, several classes of impurities are consistently observed:
-
Unreacted Starting Materials: The most common impurities are unreacted this compound and the corresponding alcohol used for the esterification.[1][2]
-
Geometric Isomers: Commercial cinnamic acids can contain the cis (Z)-isomer.[3] As this isomer may react alongside the trans (E)-isomer, you may find the cis-ester in your crude product, which often has very similar chromatographic behavior.
-
Hydrolysis Products: Esters, particularly under acidic or basic workup conditions, can hydrolyze back to the parent carboxylic acid (this compound).[4] This is a frequent issue if aqueous layers are not handled carefully.
-
Synthesis Byproducts: Depending on the reaction (e.g., Fischer, Steglich, Claisen), you may encounter byproducts. For instance, reactions involving dicyclohexylcarbodiimide (DCC) will produce dicyclohexylurea (DCU).[5] Perkin reactions can lead to the formation of unwanted side products from the aldehyde starting material.[6]
Q2: Why is my crude product an oil when I expect a solid? How does this affect purification?
While the parent trans-cinnamic acid is a solid, its esters are often low-melting solids or oils at room temperature, especially short-chain alkyl esters like the ethyl or methyl ester. The presence of impurities, such as residual solvent or the cis-isomer, can further depress the melting point, causing the product to present as a stubborn oil. This makes purification by recrystallization challenging and often necessitates the use of column chromatography.[1]
Q3: Can I use distillation for purification?
While technically possible, vacuum distillation is often cumbersome for these molecules.[4] Cinnamic acid esters have high boiling points and can be prone to decomposition or polymerization at the required temperatures. For lab-scale preparations, column chromatography is almost always the more practical and efficient method for achieving high purity.[4]
Part 2: Troubleshooting Guide: From Work-up to Final Product
This section provides a problem-and-solution framework for common issues encountered during the purification workflow.
Workflow Overview: Synthesis to Pure Ester
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound ester via Fischer esterification.
Caption: General experimental workflow from synthesis to purification.
Scenario 1: Issues During Aqueous Work-up
Problem: After washing my organic layer with sodium bicarbonate (NaHCO₃) solution, my Thin Layer Chromatography (TLC) still shows a significant spot corresponding to the starting carboxylic acid.
Causality Analysis: This indicates an incomplete acid-base extraction. The purpose of the NaHCO₃ wash is to deprotonate the acidic this compound (pKa ~4.5), forming the water-soluble sodium 2-ethoxycinnamate salt, which then partitions into the aqueous layer.[2][4] Failure to remove it can be due to several factors:
-
Insufficient Base: Not enough NaHCO₃ was used to neutralize all the residual acid catalyst and deprotonate the unreacted carboxylic acid.
-
Insufficient Mixing: The two phases were not shaken vigorously enough, leading to poor mass transfer across the liquid-liquid interface.
-
Saturated Solution: The aqueous layer became saturated with the salt, preventing more from dissolving.
-
Incorrect pH: The pH of the aqueous layer did not rise sufficiently to ensure complete deprotonation.
Troubleshooting Protocol: Effective Acid Removal
-
Check pH: After your first NaHCO₃ wash and separation, test the pH of the aqueous layer with pH paper. It should be basic (pH > 8).
-
Repeat Wash: If the starting acid is still present, perform a second or even third wash with fresh, saturated NaHCO₃ solution.
-
Increase Volume: Use a larger volume of the aqueous wash solution (e.g., increase from 0.5x to 1x the organic layer volume) to avoid saturation issues.
-
Vigorous Mixing: Ensure you are shaking the separatory funnel vigorously for at least 30-60 seconds, venting frequently to release any pressure buildup (especially from CO₂ evolution).[7]
-
Confirmation: Before proceeding, run a TLC of your organic layer. The spot corresponding to the carboxylic acid should be gone or significantly diminished.
Scenario 2: Challenges with Recrystallization
Problem: My crude product "oils out" instead of forming crystals when I try to recrystallize it.
Causality Analysis: "Oiling out" occurs when the solute comes out of the cooling solution above its melting point, forming a liquid layer instead of a crystalline solid. This happens for two main reasons:
-
High Impurity Load: The presence of significant impurities lowers the melting point of the mixture to below the temperature at which it becomes insoluble.
-
Rapid Cooling: Cooling the solution too quickly, such as by plunging a hot flask directly into an ice bath, promotes precipitation over crystallization, trapping impurities and preventing lattice formation.[3][8]
-
Poor Solvent Choice: The chosen solvent may be too good, keeping the compound soluble even at low temperatures, or the solubility curve is not steep enough. An ideal recrystallization solvent dissolves the compound poorly at room temperature but very well at its boiling point.[8]
Troubleshooting Protocol: Achieving Crystallization
-
Pre-Purification: If the crude product is very impure (as judged by TLC or NMR), a preliminary purification by column chromatography may be necessary to remove the bulk of impurities before attempting recrystallization.
-
Optimize Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed.[3][8] Once it has reached room temperature, you can induce further crystallization by moving it to a 0-4 °C refrigerator, and only then to an ice bath.
-
Solvent System Screening: If slow cooling fails, your solvent is likely suboptimal. Screen for new solvents or solvent mixtures using small aliquots of your crude product. A common and effective system for cinnamic acid derivatives is a mixture of ethanol and water.[9]
| Solvent System | Polarity | Typical Use Case |
| Hexane/Ethyl Acetate | Low-Mid | Good for less polar esters; add hexane to a solution in EtOAc until cloudy. |
| Ethanol/Water | High | Effective for many cinnamic esters; dissolve in hot ethanol, add hot water. |
| Isopropanol | Mid-High | A single-solvent system that can be effective. |
| Toluene | Low | Can be used for less polar compounds. |
-
Induce Crystallization: If crystals are slow to form in a cooled, supersaturated solution, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous pure batch.
Scenario 3: Difficulties with Column Chromatography
Problem: I can't achieve good separation between my product and an impurity; the spots are too close on TLC.
Causality Analysis: Poor separation (low resolution) in chromatography occurs when the compounds have very similar affinities for the stationary phase (silica gel) and mobile phase (solvent). For this compound esters, this is common with:
-
cis/trans Isomers: The geometric isomers often have very similar polarities.
-
Structurally Similar Byproducts: Impurities like the parent 2-methoxyphenethyl ester or a related aromatic compound can be difficult to separate.
-
Incorrect Solvent System: The chosen eluent may be too polar (moving everything too quickly, Rf values are all high) or not polar enough (nothing moves off the baseline).
Troubleshooting Protocol: Optimizing Chromatographic Separation
-
Fine-Tune the Mobile Phase: The goal is to get the Rf of your desired product around 0.3-0.4 for optimal separation on a column.
-
Standard System: A hexane/ethyl acetate system is a common starting point.[5]
-
Decreasing Polarity: If spots are too high on the TLC plate (high Rf), increase the proportion of the non-polar solvent (hexane).
-
Increasing Polarity: If spots are too low (low Rf), increase the proportion of the polar solvent (ethyl acetate).
-
Alternative Solvents: If a hexane/EtOAc gradient does not provide separation, consider adding a small amount of a different solvent to change the selectivity. For example, replacing some hexane with dichloromethane can sometimes resolve stubborn spots.
-
-
Improve Column Technique:
-
Column Dimensions: Use a long, thin column for difficult separations rather than a short, wide one. A length-to-diameter ratio of >20:1 is recommended.
-
Dry Loading: If your crude product is not very soluble in the mobile phase, dissolve it in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, dry it completely, and load the resulting free-flowing powder onto the top of your column. This results in a much sharper starting band.
-
-
Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can be effective, or for very challenging separations, reverse-phase (C18) chromatography may be required, though this is less common for routine purification.
Troubleshooting Logic Diagram
Caption: Decision tree for selecting a purification strategy.
References
- Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- HazelChem. (2018). cinnamic acid synthesis part 2 (ethyl ester hydrolysis). YouTube. [Link]
- JoVE. (2020). Recrystallization. Journal of Visualized Experiments. [Link]
- TMP Chem. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. [Link]
- Gedam, P. H., & Sampathkumaran, P. S. (1986). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Technology, 24, 732-735. [Link]
- Reyes-Ortega, Y., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(15), 3379. [Link]
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- SciSpace. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry.
- Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
- de Fátima, Â., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(8), 1658-1671. [Link]
- Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
- PubChem. (n.d.). 2-Methoxycinnamic acid.
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
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- 9. m.youtube.com [m.youtube.com]
Preventing polymerization during 2-Ethoxycinnamic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Ethoxycinnamic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during its synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the complexities of this procedure and avoid common pitfalls, most notably unwanted polymerization.
I. Understanding the Core Reaction: Knoevenagel Condensation
The synthesis of this compound is most commonly achieved via the Knoevenagel condensation.[1][2] This reaction involves the condensation of an aldehyde (2-ethoxybenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base.[2][3][4] The reaction proceeds through a series of steps including deprotonation, nucleophilic addition, and dehydration to form the desired α,β-unsaturated carboxylic acid.[3] A common and effective modification of this reaction is the Doebner modification, which utilizes pyridine as both the solvent and catalyst, and often leads to in-situ decarboxylation when malonic acid is used.[2][5]
Visualizing the Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation pathway for this compound synthesis.
II. Troubleshooting Guide: Preventing Polymerization
Uncontrolled polymerization is a primary concern during the synthesis of cinnamic acid derivatives, leading to decreased yields and purification difficulties.[6] The following section addresses common issues related to polymerization in a question-and-answer format.
Q1: My reaction mixture has become thick and difficult to stir, resembling a polymer. What is happening and how can I prevent it?
A1: Cause and Prevention of Polymerization
This viscosity increase is a classic sign of unwanted polymerization. The vinyl group in the newly formed this compound can undergo free-radical or thermally induced polymerization, creating long polymer chains.[7][8]
Causality:
-
High Temperatures: Elevated temperatures can initiate polymerization. While the Knoevenagel condensation often requires heat, excessive temperatures can favor polymerization over the desired condensation reaction.[6]
-
Presence of Initiators: Trace impurities in reagents or the reaction vessel can act as radical initiators.
-
Prolonged Reaction Times: Extended heating can increase the likelihood of polymerization.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range. For most cinnamic acid syntheses, this is typically between 80-120°C.[6] Use a temperature-controlled oil bath and a contact thermometer for precise regulation.
-
Use of Inhibitors: The addition of a radical scavenger can effectively quench polymerization. Hydroquinone is a commonly used inhibitor in related syntheses, such as the decarboxylation of cinnamic acid to styrene.[7]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen, which can contribute to radical formation.
-
High-Purity Reagents: Ensure the purity of your starting materials, particularly the 2-ethoxybenzaldehyde, as impurities can sometimes promote side reactions.[6]
Q2: I observe a significant amount of dark, tar-like byproduct along with my desired product. Is this related to polymerization?
A2: Identifying and Mitigating Byproduct Formation
Yes, the formation of dark, insoluble tars is often associated with polymerization and other side reactions.
Causality:
-
Side Reactions: Besides polymerization of the final product, side reactions involving the starting materials can also occur, especially at higher temperatures.[6] Aldehydes, in the presence of a base, can undergo self-condensation or other undesirable reactions.[9]
-
Decomposition: Malonic acid can decompose upon heating, releasing carbon dioxide.[6] This decomposition can be more pronounced at higher temperatures and in the presence of certain catalysts.
Mitigation Strategies:
-
Optimized Catalyst Loading: The concentration of the base catalyst (e.g., piperidine or pyridine) is crucial. Too much catalyst can lead to an increase in side reactions.[6]
-
Gradual Addition of Reagents: Adding the aldehyde slowly to the heated mixture of malonic acid and catalyst can help to control the reaction rate and minimize side reactions.
-
Solvent Selection: The choice of solvent can influence the reaction. While pyridine is common in the Doebner modification, other high-boiling point solvents can be used.[1] The solvent should be chosen to ensure all reactants remain in solution at the reaction temperature.
Q3: My yield of this compound is consistently low, even when I don't observe significant polymerization. What other factors could be at play?
A3: Factors Affecting Reaction Yield
Low yields can be attributed to several factors beyond polymerization.
Causality:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Sub-optimal Stoichiometry: The molar ratio of reactants is critical. An excess of one reactant may be necessary to drive the reaction to completion.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[4] If not removed, the accumulation of water can shift the equilibrium back towards the reactants.
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps.
Optimization Strategies:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.
-
Azeotropic Water Removal: If using a solvent like toluene, a Dean-Stark apparatus can be employed to azeotropically remove water as it is formed, driving the reaction forward.[4]
-
Optimized Workup: After the reaction is complete, a careful workup procedure is necessary. This typically involves acidification to precipitate the carboxylic acid, followed by filtration and washing. Ensure the pH is sufficiently low to fully protonate the carboxylate.
-
Recrystallization: Recrystallization is an effective method for purifying the final product. Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
III. Frequently Asked Questions (FAQs)
Q: What is the recommended storage and handling for the reactants?
A:
-
2-Ethoxybenzaldehyde: This compound should be stored under an inert atmosphere as it can be air sensitive. It is a solid at room temperature and should be kept in a tightly closed container in a cool, dry, and well-ventilated area.
-
Malonic Acid: Malonic acid is a stable solid but should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[10][11][12] It is incompatible with strong bases, oxidizing agents, and reducing agents.[10][13]
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][14]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling pyridine, which is toxic and has a strong odor.[10][11]
-
Handling of Bases: Pyridine and piperidine are corrosive and should be handled with care.
-
Heating: Use a well-controlled heating mantle or oil bath to avoid overheating and potential fire hazards.
Q: Can I use a different base catalyst instead of pyridine or piperidine?
A: Yes, other bases can be used. Triethylamine has been investigated as a less toxic alternative to pyridine in Knoevenagel condensations.[1] The choice of base can affect the reaction rate and yield, so optimization may be necessary.[6]
IV. Experimental Protocols
Optimized Synthesis of this compound (Doebner Modification)
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Ethoxybenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine malonic acid (1.2 equivalents) and pyridine (3-4 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the mixture to 80-90°C in an oil bath with stirring until the malonic acid has completely dissolved.
-
Slowly add 2-ethoxybenzaldehyde (1 equivalent) to the reaction mixture dropwise over 15-20 minutes.
-
After the addition is complete, increase the temperature to reflux (around 115°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as it will generate heat and fumes.
-
A precipitate of this compound will form. Continue adding HCl until the solution is strongly acidic (pH 1-2).
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the dry product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1.2 eq. Malonic Acid : 1 eq. Aldehyde | A slight excess of malonic acid drives the reaction to completion. |
| Catalyst | Pyridine (solvent) with catalytic Piperidine | A classic and effective combination for the Doebner modification.[2] |
| Temperature | Reflux (~115°C in Pyridine) | Provides sufficient energy for the reaction while minimizing thermal degradation. |
| Reaction Time | 2-3 hours (TLC monitored) | Ensures the reaction goes to completion without excessive heating. |
| Workup | Acidification with HCl | Protonates the carboxylate to precipitate the final product. |
| Purification | Recrystallization | Removes impurities and provides a high-purity final product. |
Troubleshooting Decision Tree
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 7. Styrene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. westliberty.edu [westliberty.edu]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. media.laballey.com [media.laballey.com]
Stability issues of 2-Ethoxycinnamic acid in solution
Technical Support Center: 2-Ethoxycinnamic Acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to design robust experiments and formulations.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial observations that suggest instability.
Q1: I've observed a gradual loss of my this compound concentration in solution over time, even when stored in the dark. What is the likely cause?
A1: While photodegradation is a primary concern, a loss of concentration in the dark suggests other mechanisms may be at play. The most common culprits are pH-related instability or interaction with reactive species in your solvent or container. The carboxylic acid moiety can participate in acid-base reactions, and at certain pH values, the molecule may be more susceptible to degradation. Additionally, if not handled under inert conditions, slow oxidative degradation can occur.
Q2: My clear, colorless solution of this compound has developed a yellow tint or a precipitate. What does this indicate?
A2: A change in color or the formation of a precipitate is a strong visual indicator of degradation.[1] Yellowing can suggest the formation of conjugated or oxidized byproducts. A precipitate might indicate the formation of a less soluble degradation product, such as a photodimer, or that the compound is falling out of solution due to a change in pH or solvent composition. However, it is critical to note that significant degradation, particularly cis-trans isomerization, can occur with no visible change.[1] Analytical confirmation is always necessary.
Q3: My HPLC analysis shows a new peak appearing alongside my main this compound peak. What could this new peak be?
A3: The appearance of a new peak is a classic sign of degradation or isomerization. For this compound, which is typically synthesized as the trans-isomer, the most common new peak is its cis-isomer, formed via photoisomerization.[1] Other possibilities include dimers from photocycloaddition or products from hydrolysis or oxidation.[1][2] We recommend running analytical standards of potential isomers if available, or employing LC-MS to identify the mass of the unknown peak.
Section 2: In-Depth Troubleshooting by Degradation Pathway
Understanding the specific mechanism of degradation is key to implementing an effective solution.
Photodegradation: The Primary Stability Challenge
Cinnamic acid and its derivatives are notoriously sensitive to light, particularly UV radiation.[3] This is the most common cause of instability.
Q: What are the specific chemical changes occurring during photodegradation?
A: There are two primary photodegradation pathways for this compound in solution:
-
trans-cis Isomerization: The thermodynamically stable trans-isomer (E-isomer) absorbs UV light energy, leading to rotation around the carbon-carbon double bond to form the less stable cis-isomer (Z-isomer).[1] This can drastically alter the compound's biological activity and physicochemical properties.
-
[2+2] Cycloaddition: In more concentrated solutions, two molecules of this compound can react upon UV exposure to form cyclobutane derivatives, such as analogues of truxillic and truxinic acids.[1] This dimerization is often irreversible and leads to a direct loss of the active compound.
Caption: Primary photodegradation routes for this compound.
Troubleshooting Photodegradation
| Issue Observed | Potential Cause | Recommended Solution |
|---|---|---|
| Unexpected loss of parent compound concentration | Light exposure during experiments or storage. | Work under amber or UV-filtered light. Use amber glassware and autosampler vials. Wrap containers in aluminum foil when not in use.[1] |
| Appearance of a new, closely-eluting peak in HPLC | trans-cis Isomerization. | Confirm identity via LC-MS or a cis-isomer standard. Minimize light exposure at all stages. |
| Formation of precipitate or insoluble material | Dimerization via [2+2] cycloaddition. | Avoid highly concentrated stock solutions if they will be exposed to light. Store solutions protected from light and at low temperatures (2-8 °C).[2] |
pH-Dependent Instability
The pH of the solution can significantly influence the stability of cinnamic acid derivatives.
Q: How does pH affect the stability of this compound?
A: The stability of cinnamic acid is pH-dependent, with studies showing that degradation rates decrease as the pH increases from acidic to neutral or slightly alkaline.[3][4] The pKa of the carboxylic acid group on similar molecules is around 4.1-4.5.[5] At pH values below the pKa, the molecule is in its protonated, uncharged form (R-COOH). Above the pKa, it exists as the deprotonated, anionic carboxylate (R-COO⁻). This change in ionization state alters the electron distribution across the molecule, which can influence its susceptibility to both photodegradation and other chemical reactions.
| pH Range | Predominant Species | Relative Stability | Rationale |
| pH < 4 | Carboxylic Acid (R-COOH) | Lower | The protonated form may be more susceptible to certain degradation pathways. At very low pH, acid-catalyzed hydrolysis of the ethoxy ether bond could theoretically occur under harsh conditions (high heat, extended time), though this is generally unlikely.[6] |
| pH 4-7 | Mixture of Species | Moderate | A transition region around the pKa. |
| pH > 7 | Carboxylate (R-COO⁻) | Higher | The deprotonated form is generally more stable against photodegradation.[3] However, at very high pH (>10), base-catalyzed reactions could become a concern. |
Thermal & Oxidative Degradation
Q: Can this compound degrade with heat or exposure to air?
A: Yes, although it is generally less susceptible to thermal degradation than photodegradation at ambient temperatures.[1] Studies on related compounds show thermal decomposition occurs at elevated temperatures (100-400°C), which could be relevant in processes like lyophilization or heat sterilization.[7]
Oxidative degradation can also occur, especially if the solution is exposed to air for long periods or if reactive oxygen species are present. The double bond is a potential site for oxidation. To minimize this, it is good practice to use degassed solvents for preparing stock solutions and consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability studies.[1]
Section 3: Standardized Experimental Protocols
To ensure trustworthy and reproducible results, follow these validated protocols.
Protocol: Photostability Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess stability under light stress.
Objective: To determine the impact of UV and visible light on this compound in solution.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 0.1 mg/mL).
-
Sample Allocation:
-
Test Sample: Place the solution in a clear, UV-transparent container (e.g., quartz or clear borosilicate glass).
-
Dark Control: Wrap an identical container completely in aluminum foil to serve as a dark control. This is crucial to distinguish between photodegradation and other instability issues.
-
-
Exposure: Place both samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV light.
-
Sampling: Withdraw aliquots from both the test and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method (see Protocol 3.2).
-
Data Evaluation: Compare the chromatograms of the test sample to the dark control and the initial time point. Calculate the percentage loss of the parent compound and the formation of any new peaks.
Protocol: HPLC-UV Analysis for Stability Samples
Objective: To quantify this compound and separate it from potential degradants.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 4.6 mm x 150 mm, 5 µm | A standard reverse-phase column provides good retention and resolution for this type of molecule.[8] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | An acidic mobile phase ensures the carboxylic acid is protonated for consistent retention. The gradient can be optimized. A typical starting point is a gradient from 30% to 70% Acetonitrile over 15 minutes.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~270-280 nm | Cinnamic acid derivatives have a strong UV absorbance in this range. A photodiode array (PDA) detector is recommended to evaluate peak purity.[3][4] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector sensitivity. |
Section 4: Drug Development & Formulation Insights
For professionals in drug development, managing stability is paramount for ensuring product safety, efficacy, and shelf-life.
Q: I am developing a formulation. Are there specific excipients I should be cautious with?
A: Yes, drug-excipient compatibility is a critical step in pre-formulation.[9] For an acidic compound like this compound, potential incompatibilities include:
-
Basic Excipients: Strong bases could form salts, which might have different solubility or stability profiles. An interaction with magnesium stearate, a common lubricant, has been reported for other acidic drugs.[10][11]
-
Oxidizing Agents: Excipients containing peroxide impurities (e.g., some grades of Povidone or PEGs) can accelerate oxidative degradation.[10]
-
Reducing Sugars: While this compound does not have a primary amine group to participate in the Maillard reaction, this is a critical consideration if it is co-formulated with an API that does.[9]
A standard approach is to perform binary mixture studies (drug + single excipient) under accelerated conditions (e.g., 40°C/75% RH) and analyze for degradation.[12]
Q: How can I design a more stable liquid formulation?
A: Based on the known degradation pathways, several strategies can enhance stability:
-
pH Control: Buffer the solution to a pH > 7, where the molecule is in its more stable carboxylate form.[3]
-
UV Protection: Formulate in amber or opaque packaging to block light.
-
Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid if oxidative degradation is identified as a significant pathway.
-
Protective Systems: For some cinnamic acid derivatives, formulation in micellar solutions (e.g., with Tween-20) or emulsions has been shown to provide a protective effect against photodegradation.[3][4]
Caption: A logical workflow for troubleshooting this compound instability.
References
- Monti, D., Chetoni, P., & Saettone, M. F. (2003). Photodegradation of Cinnamic Acid in Different Media. Journal of Dispersion Science and Technology, 24(1), 15-22.
- Taylor & Francis Online. (n.d.). Photodegradation of Cinnamic Acid in Different Media.
- Taylor & Francis Online. (n.d.). PHOTOCATALYTIC DEGRADATION OF TRANS-CINNAMIC, DIHYDROCINNAMIC, TRANS-CAFFEIC, AND DIHYDROCAFFEIC ACIDS AND CHARACTERIZATION OF THE PRODUCTS.
- Loc, L. C., et al. (2017). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. Journal of Environmental Science and Engineering A, 6, 133-142.
- Google Patents. (n.d.). JPS60169437A - Method for hydrolyzing cinnamic acid esters.
- Google Patents. (n.d.). EP0240138B1 - Preparation of cinnamic acids.
- Google Patents. (n.d.). US4806683A - Preparation process of cinnamic acids.
- Google Patents. (n.d.). EP 0240138 A1 - Preparation of cinnamic acids.
- hazelChem. (2018, October 29). cinnamic acid synthesis part 2 (ethyl ester hydrolysis). YouTube.
- Alchemist-chem. (n.d.). 2-Methoxycinnamic Acid Supplier.
- FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884).
- National Institutes of Health. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- ResearchGate. (n.d.). Photodimerization in o-ethoxy cinnamic acid.
- National Institutes of Health. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.
- NIST. (n.d.). cis-2-Methoxycinnamic acid. WebBook.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Veeprho. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development.
- National Institutes of Health. (n.d.). Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS. PubMed.
- CUTM Courseware. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- Regulatory Research and Medicine Evaluation. (n.d.). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs.
- ResearchGate. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
- SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES.
- National Institutes of Health. (n.d.). 2-Methoxycinnamic acid. PubChem.
- Sciforum. (2025). Thermal decomposition of 4-methoxy cinnamic acid over nanoceria.
- MDPI. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Showing Compound trans-2-Methoxycinnamic acid (FDB004884) - FooDB [foodb.ca]
- 6. JPS60169437A - Method for hydrolyzing cinnamic acid esters - Google Patents [patents.google.com]
- 7. Sciforum : Event management platform [sciforum.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quercus.be [quercus.be]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technical Support Center: Navigating the Solubility Challenges of 2-Ethoxycinnamic Acid in Experimental Assays
Welcome to the technical support center for 2-Ethoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related hurdles in their experimental workflows. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your research. Our approach is rooted in expertise, trustworthiness, and a commitment to providing you with authoritative and well-referenced information.
Introduction: Understanding the Solubility Profile of this compound
This compound, a derivative of cinnamic acid, presents a common challenge in drug discovery and biological research: poor aqueous solubility. Its chemical structure, characterized by a phenyl ring, an acrylic acid moiety, and an ethoxy group at the ortho position, contributes to its hydrophobic nature. Like other carboxylic acids, its solubility is significantly influenced by the pH of the medium. In its protonated (neutral) form at acidic pH, it is less soluble, while in its deprotonated (anionic) form at neutral to alkaline pH, its solubility increases.
This guide will address the most frequently encountered solubility issues in a question-and-answer format, providing both troubleshooting steps and preventative strategies to ensure the successful integration of this compound into your assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: My this compound won't dissolve in my aqueous assay buffer.
This is the most common challenge faced by researchers. The low aqueous solubility of this compound in its neutral form often leads to precipitation in standard physiological buffers.
Q: What is the expected aqueous solubility of this compound?
Troubleshooting & Optimization:
The primary strategies to overcome this issue involve either modifying the solvent environment or adjusting the pH to favor the more soluble, deprotonated form of the molecule.
1. The Co-Solvent Approach:
The most straightforward method is to first dissolve the this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into the aqueous assay buffer to the final desired concentration.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices. Cinnamic acid and its derivatives are generally freely soluble in these organic solvents.[2][3][4]
-
Protocol for Preparing a Stock Solution:
-
Weigh out the desired amount of this compound.
-
Add a small volume of 100% DMSO or ethanol to the solid.
-
Gently vortex or sonicate until the solid is completely dissolved. A stock concentration of 10-50 mM in DMSO is typically achievable for cinnamic acid derivatives.[5]
-
Store the stock solution appropriately, protected from light and moisture.
-
Critical Consideration: Co-Solvent Toxicity
It is imperative to control the final concentration of the organic solvent in your assay to avoid cellular toxicity.
| Solvent | Recommended Final Concentration in Cell-Based Assays | Notes |
| DMSO | ≤ 0.5% (v/v) | Concentrations above 1% can be toxic to many cell lines. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments. |
| Ethanol | ≤ 1% (v/v) | Similar to DMSO, ethanol can be toxic at higher concentrations. A vehicle control is essential. |
2. The pH Adjustment Strategy:
As a carboxylic acid, the solubility of this compound is pH-dependent.[6][7] By increasing the pH of the buffer, you can deprotonate the carboxylic acid group, rendering the molecule more soluble in aqueous solutions.
-
Mechanism: The pKa of the carboxylic acid group of cinnamic acid derivatives is typically in the range of 4-5. At a pH above the pKa, the equilibrium shifts towards the more soluble carboxylate anion.
-
Experimental Protocol for pH-Mediated Solubilization:
-
Prepare your desired buffer system.
-
Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) to the buffer while monitoring the pH.
-
Once the desired pH (typically 7.4 for physiological assays) is reached and stable, add the this compound.
-
Stir the solution until the compound is fully dissolved. Gentle heating may be applied if necessary, but be cautious of potential compound degradation.
-
Issue 2: My compound dissolves in the organic solvent, but precipitates when I add it to my aqueous buffer.
This is a common secondary problem that arises from the limited miscibility and solubility of the compound in the final aqueous environment, even with the presence of a co-solvent.
Q: Why does my compound precipitate out of the co-solvent stock when diluted in buffer?
A: This occurs because the final concentration of the organic solvent is not high enough to maintain the solubility of the compound in the predominantly aqueous environment. The compound, which was stable in a high concentration of organic solvent, crashes out of solution upon significant dilution in the aqueous buffer.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation upon dilution.
Advanced Solubilization Techniques:
If the above methods are insufficient, more advanced formulation strategies can be employed.
1. Use of Surfactants:
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Recommended Surfactants: Tween® 20 or Triton™ X-100 are commonly used in biological assays.
-
Protocol:
-
Prepare a stock solution of the surfactant (e.g., 10% w/v) in water.
-
In your assay buffer, add the surfactant to a final concentration typically ranging from 0.01% to 0.1%.
-
Add the this compound (either as a solid or from a co-solvent stock) to the surfactant-containing buffer.
-
Mix thoroughly. The surfactant will aid in dispersing and solubilizing the compound.
-
2. Cyclodextrin Inclusion Complexes:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.
-
Mechanism: The hydrophobic portion of this compound can be entrapped within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.
-
Commonly Used Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.
-
Experimental Approach:
-
Prepare a solution of the chosen cyclodextrin in your aqueous buffer.
-
Add this compound to this solution.
-
Stir or shake the mixture for several hours to allow for the formation of the inclusion complex.
-
Filter the solution to remove any undissolved compound before use in your assay.
-
Experimental Protocol: Determining the Aqueous Solubility of this compound
For researchers who need to determine the precise solubility of this compound in their specific buffer system, the following "shake-flask" method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The solid should be in excess to ensure a saturated solution.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at its λmax).
-
The measured concentration represents the thermodynamic solubility of this compound in that specific buffer.
Caption: Workflow for determining thermodynamic solubility.
Summary of Key Recommendations
| Problem | Primary Recommendation | Secondary/Advanced Options |
| Insolubility in Aqueous Buffer | Prepare a concentrated stock solution in DMSO or ethanol. | Adjust the pH of the buffer to > pKa of the compound. |
| Precipitation from Organic Stock | Lower the final compound concentration or slightly increase the final co-solvent concentration. Add the stock solution slowly to a vortexing buffer. | Use surfactants (Tween® 20, Triton™ X-100) or cyclodextrins to enhance solubility. |
| Need for Precise Solubility Data | Perform a shake-flask solubility experiment. | Utilize kinetic solubility assays for high-throughput screening. |
By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, researchers can effectively overcome the solubility challenges associated with this compound and obtain reliable and reproducible results in their assays.
References
- FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). [Link]
- Gao, Y., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega. [Link]
- Gao, Y., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega. [Link]
- PubChem. (n.d.). 4-Methoxycinnamic Acid. [Link]
- ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. [Link]
- FooDB. (2010). Showing Compound trans-p-Methoxycinnamic acid (FDB002667). [Link]
- CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. [Link]
- Wikipedia. (n.d.). Cinnamic acid. [Link]
- ResearchGate. (n.d.). Solubility measurement of syringic acid, trans-cinnamic acid, p-coumaric acid, and vanillin constituent of Deverra DC. genus in (ethyl acetate + ethyl alcohol)
- ResearchGate. (n.d.). (PDF)
- PubChem. (n.d.). 2-Methoxycinnamic acid. [Link]
- Repositório Aberto da Universidade do Porto. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. [Link]
- MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [Link]
- National Center for Biotechnology Information. (n.d.). Using Cocrystals To Systematically Modulate Aqueous Solubility and Melting Behavior of an Anticancer Drug. [Link]
- Axxence. (2025).
- ResearchGate. (n.d.). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. [Link]
- ResearchGate. (n.d.).
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Technical Support Center: Minimizing Cytotoxicity of 2-Ethoxycinnamic Acid in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 2-Ethoxycinnamic acid in cell-based assays. This guide is designed to provide practical, in-depth solutions to common challenges related to unexpected or excessive cytotoxicity. As drug development professionals, we understand that balancing a compound's therapeutic efficacy with its cytotoxic profile is paramount. This resource combines field-proven insights with established scientific principles to help you generate reliable and reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the use of this compound in cell culture.
Q1: We are observing significant, unexpected cytotoxicity with this compound in our cell line. What are the first troubleshooting steps?
A1: Unexpected cytotoxicity is a frequent hurdle in early-stage compound screening.[1] A systematic approach is essential. Here are the critical initial steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock. Degradation or impurities can significantly contribute to toxicity.
-
Re-evaluate Working Concentration: High concentrations of any compound can induce non-specific cytotoxic effects.[2] It is crucial to perform a dose-response experiment to determine if the observed cytotoxicity is concentration-dependent and to identify a potential therapeutic window.[3]
-
Assess Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[4] Ensure the final solvent concentration in your culture medium is within the tolerance level for your specific cell line, ideally below 0.1%. Always include a vehicle-only control in your experiments.[1][3]
-
Check Cell Health and Density: The susceptibility of cells to cytotoxic agents can be influenced by their overall health, passage number, and seeding density.[1][5] Use cells at a low passage number, ensure they are in the logarithmic growth phase, and maintain consistency in seeding density across all experiments.[6][7]
Q2: What is a reasonable starting concentration range for this compound in a new cell-based assay?
A2: A good starting point is to conduct a broad-range dose-response experiment. Based on studies of similar cinnamic acid derivatives, which show cytotoxic effects (IC50 values) in the micromolar range (e.g., 42 to 166 µM for some derivatives), a wide initial screening range is advisable.[8]
A recommended approach is to use serial dilutions covering a broad spectrum, for example, from 100 µM down to 1 nM.[3] This will help you quickly identify a narrower, effective concentration range for more detailed follow-up experiments.
Q3: Could the duration of exposure to this compound be a factor in the observed cytotoxicity?
A3: Absolutely. The length of time cells are exposed to a compound can significantly impact its toxicity.[3] A shorter exposure time might be sufficient to achieve the desired biological effect while minimizing cell death. We recommend performing time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal exposure duration that provides the best therapeutic window.[3]
Q4: How does the ethoxy group on this compound affect its properties in cell culture?
A4: The ethoxy group generally enhances the solubility of the cinnamic acid backbone.[9] This improved solubility can be advantageous for achieving higher, more consistent concentrations in aqueous culture media compared to less soluble analogs. However, it does not preclude the possibility of cytotoxicity, which is a common characteristic of cinnamic acid derivatives.[8][10]
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations to systematically address and resolve issues with this compound-induced cytotoxicity.
Guide 1: Differentiating True Cytotoxicity from Experimental Artifacts
Unexplained cell death can sometimes stem from the experimental setup rather than the compound itself. This guide helps you dissect the potential causes.
Potential Problem & Root Cause Analysis:
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity in all treated wells, including very low concentrations. | Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high.[7] | Prepare a dilution series of the vehicle alone to determine its toxic threshold. Ensure the final concentration in all wells is well below this level (typically <0.1%).[3] |
| Compound Instability: The compound may be degrading in the culture medium, forming more toxic byproducts.[3] | Assess the stability of this compound in your specific culture medium over the time course of your experiment. | |
| Suboptimal Cell Health: Cells may be stressed due to high passage number, over-confluence, or underlying contamination.[5][11] | Use cells with a low passage number, seed at an optimal density to avoid confluence, and regularly test for mycoplasma contamination.[5][6] | |
| Inconsistent results between replicate wells or experiments. | Pipetting Errors: Inaccurate pipetting can lead to significant variability in both cell number and compound concentration.[6] | Ensure pipettes are calibrated. When plating cells, gently mix the cell suspension frequently to prevent settling and ensure an even distribution.[6] |
| Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration.[12] | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. | |
| Cytotoxicity appears much higher than reported for similar compounds. | Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this class of compounds. | Consider testing a panel of different cell lines to assess the specificity of the cytotoxic effect.[13] |
Workflow for Ruling Out Experimental Artifacts
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Modulating Experimental Parameters to Mitigate Cytotoxicity
If the cytotoxicity is confirmed to be compound-specific, the following strategies can help you establish a non-toxic working concentration.
A. Optimizing Compound Concentration and Exposure Time
The goal is to find the lowest concentration and shortest exposure time that still yield the desired biological effect.
Experimental Protocol: Dose-Response and Time-Course Matrix
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold or 10-fold serial dilutions in your complete culture medium. A suggested starting range is from 100 µM to 1 nM.[3]
-
Treatment: Replace the existing medium with the prepared compound dilutions. Include wells with a vehicle control (medium with the highest DMSO concentration used) and an untreated control.[3]
-
Incubation & Endpoint Analysis:
-
For a time-course experiment , prepare multiple identical plates.
-
Incubate the plates for different durations (e.g., 12h, 24h, 48h, 72h).
-
At each time point, perform a cell viability assay (e.g., MTT, resazurin, or LDH assay) to determine the percentage of viable cells relative to the untreated control.[3][13]
-
-
Data Analysis:
-
For each time point, plot percent cell viability against the log of the compound concentration.
-
Calculate the IC50 (half-maximal inhibitory concentration) or TC50 (50% toxic concentration) value for each duration.[3] This will reveal how toxicity changes over time and help you select an appropriate concentration and duration for your functional assays.
-
B. The Impact of Serum Concentration
Serum proteins can bind to small molecules, reducing their effective concentration and, consequently, their cytotoxicity.[14]
-
High Serum (e.g., 10% FBS): May mask the cytotoxic effects of this compound. If you are not observing an expected effect, reducing the serum concentration could be a valid strategy.
-
Low Serum or Serum-Free Conditions: Can exacerbate cytotoxicity.[14] If you are seeing too much toxicity, increasing the serum concentration might be a viable mitigation strategy. However, be aware that this can also impact the desired biological activity of the compound. For some assays, reducing serum is necessary to stabilize the cell population and prevent proliferation from confounding the results.[15]
Recommendation: If your primary functional assay allows, start with a standard serum concentration (e.g., 10% FBS). If cytotoxicity is too high, assess whether a modest reduction in exposure time or concentration is sufficient before altering the serum, as this can introduce more variables.
III. Mechanistic Insights and Advanced Analysis
Understanding how this compound might be inducing cell death can inform your mitigation strategy. Cinnamic acid and its derivatives have been shown to induce apoptosis through pathways involving oxidative stress and caspase activation.[16][17][18][19]
Potential Mechanisms of this compound Cytotoxicity:
-
Induction of Oxidative Stress: Cinnamic acid derivatives can disrupt the cellular redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage.[18][20][21]
-
Activation of Apoptotic Pathways: Studies on similar molecules show they can activate caspase-3 and -7, which are key executioners of apoptosis.[16][19] This can be a result of either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways.[22]
Signaling Pathway: Potential Role of Caspases in Cytotoxicity
Caption: Potential apoptotic pathways induced by this compound.
Experimental Protocol: Assessing Apoptosis with Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing clear quantitative data on the mode of cell death.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (including a non-toxic and a moderately toxic concentration determined from your dose-response curve), a vehicle control, and an untreated control. Include a positive control for apoptosis (e.g., staurosporine).[7]
-
Cell Harvesting: After the desired incubation period, collect both the floating and adherent cells. The floating cells are crucial as they may represent the apoptotic population.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Necrotic cells: Annexin V negative, PI positive.
-
By quantifying the different cell populations, you can definitively determine if this compound is inducing apoptosis and at what concentrations this becomes the dominant form of cell death.
IV. References
-
Koczurkiewicz-Adamczyk, P., Pękala, E., Wnuk, M., Michalik, M., Piska, K., & Wójcik-Pszczoła, K. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. International Journal of Molecular Sciences, 22(12), 6217. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Koczurkiewicz, P., Wnuk, M., Piska, K., Pękala, E., & Wójcik-Pszczoła, K. (2020). Cinnamic acid derivatives as chemosensitising agents against DOX-treated lung cancer cells - Involvement of carbonyl reductase 1. European Journal of Pharmaceutical Sciences, 154, 105511. [Link]
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O'Brien, F. J., Ridanpaa, M., & Räsänen, E. (2012). Effect of serum concentration on the cytotoxicity of clay particles. Bioscience Reports, 32(6), 599–605. [Link]
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Sova, M., Saso, L., & Jukic, M. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6701. [Link]
-
Koczurkiewicz-Adamczyk, P., Pękala, E., Wnuk, M., Michalik, M., Piska, K., & Wójcik-Pszczoła, K. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. Semantic Scholar. [Link]
-
Adeoye, O., Adebayo, J. O., & Adebiyi, O. E. (2023). Therapeutic Study of Cinnamic Acid Derivative for Oxidative Stress Ablation: The Computational and Experimental Answers. BioMed Research International. [Link]
-
Koczurkiewicz-Adamczyk, P., Pękala, E., Wnuk, M., Michalik, M., Piska, K., & Wójcik-Pszczoła, K. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. PubMed. [Link]
-
Koczurkiewicz-Adamczyk, P., Pękala, E., Wnuk, M., Michalik, M., Piska, K., & Wójcik-Pszczoła, K. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. ResearchGate. [Link]
-
Koczurkiewicz-Adamczyk, P., et al. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. International journal of molecular sciences, 22(12), 6217. [Link]
-
Niepel, M., Hafner, M., & Mills, C. E. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5834. [Link]
-
Adeoye, O., Adebayo, J. O., & Adebiyi, O. E. (2023). Therapeutic Study of Cinnamic Acid Derivative for Oxidative Stress Ablation: The Computational and Experimental Answers. PubMed Central. [Link]
-
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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Golestanian, R. (2017). Reducing serum concentration during treatment? ResearchGate. [Link]
-
Roy, A., Das, S., & Das, S. (2021). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1709–1717. [Link]
-
Stojković, D., Glamočlija, J., & Soković, M. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1272–1277. [Link]
-
Gısladottir, U., et al. (2017). Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives?. Genes & nutrition, 12, 23. [Link]
-
Janecka, A., & Warycha, M. (2021). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry. [Link]
-
van der Meer, D., et al. (2021). Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. bioRxiv. [Link]
-
Al-Bayati, F. A. (2016). How concentration of drug directly related to cell viability? ResearchGate. [Link]
-
Al-Samydai, A., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
de Fátima, A., Modolo, L. V., & Conegero, L. S. (2009). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Cancer Letters, 283(1), 52–60. [Link]
-
Kramer, N. I., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 2056–2069. [Link]
-
Méry, B., Guy, J., Vallard, A., Espenel, S., Ardail, D., Rodriguez-Lafrasse, C., Rancoule, C., & Magné, N. (2017). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Journal of Cell Death, 10, 1179670717691251. [Link]
-
Lin, Z. (2018). What should I do when drug-induced cell death is increased twice than before?. ResearchGate. [Link]
-
Li, Y., et al. (2022). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 3(4), 101740. [Link]
-
Lee, D. A., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. UT Southwestern Medical Center. [Link]
-
de Fátima, A., Modolo, L. V., & Conegero, L. S. (2009). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. ResearchGate. [Link]
-
Gunia-Kryśk, A., & Sławiński, J. (2019). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 24(23), 4330. [Link]
-
FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). FooDB. [Link]
-
Aydemir, N., & Bilgici, B. (2016). Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid. ResearchGate. [Link]
-
Gadaleta, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16999. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxycinnamic acid. PubChem. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of 2-Ethoxycinnamic Acid and 2-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Alkoxycinnamic Acids
Cinnamic acids and their derivatives are a well-established class of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The substitution pattern on the phenyl ring plays a crucial role in determining the specific biological properties of these molecules. This guide focuses on two closely related ortho-substituted alkoxycinnamic acids: 2-methoxycinnamic acid and 2-ethoxycinnamic acid. While 2-methoxycinnamic acid has been the subject of several biological investigations, a significant gap in the scientific literature exists regarding the specific activities of its ethoxy counterpart.
This guide will first detail the experimentally verified biological activities of 2-methoxycinnamic acid. Subsequently, it will delve into a theoretical comparison with this compound, grounded in the principles of structure-activity relationships (SAR) for alkoxycinnamic acids. This approach will provide a framework for predicting the potential biological profile of this compound and for designing future experimental investigations.
2-Methoxycinnamic Acid: A Profile of Known Biological Activities
2-Methoxycinnamic acid, also known as o-methoxycinnamic acid, is a naturally occurring compound found in various plants.[4] Its biological activities have been explored in several contexts, with the most prominent being its role as a tyrosinase inhibitor.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin. Inhibitors of tyrosinase are of great interest in the cosmetics and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders. 2-Methoxycinnamic acid has been identified as a tyrosinase inhibitor.[4]
Mechanism of Action: While the precise inhibitory mechanism is a subject of ongoing research, it is understood that cinnamic acid derivatives can interact with the active site of tyrosinase, which contains a dinuclear copper center. The binding of these inhibitors can prevent the substrate, L-tyrosine, from accessing the active site, thereby blocking the initial steps of melanogenesis.
A Tale of Two Alkoxy Groups: A Structure-Activity Relationship-Based Comparison
The primary structural difference between 2-methoxycinnamic acid and this compound lies in the nature of the alkoxy group at the ortho position—a methyl versus an ethyl group. This seemingly minor variation can have a significant impact on the physicochemical properties of the molecule, which in turn can influence its biological activity.
Lipophilicity and Bioavailability
The ethyl group in this compound is larger and more nonpolar than the methyl group in 2-methoxycinnamic acid. This increased lipophilicity can affect several biological parameters:
-
Membrane Permeability: Increased lipophilicity can enhance the ability of a molecule to cross cell membranes, potentially leading to improved oral absorption and bioavailability. Studies on other phenolic compounds have shown that methylation and ethylation can increase absorption.[5]
-
Protein Binding: A higher lipophilicity may also lead to increased binding to plasma proteins, which can affect the free concentration of the drug and its distribution in the body.
Steric Effects and Enzyme Inhibition
The larger size of the ethyl group can introduce steric hindrance that may influence how the molecule interacts with the active site of an enzyme. In the context of tyrosinase inhibition, the bulkier ethoxy group could either enhance or diminish binding affinity depending on the specific topology of the enzyme's active site. Without direct experimental data, it is difficult to predict the precise outcome.
Metabolism
The alkoxy group can be a site of metabolism, typically through O-dealkylation by cytochrome P450 enzymes in the liver. The rate of metabolism can differ between a methoxy and an ethoxy group, which would affect the pharmacokinetic profile and the duration of action of the compound.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative biological activities of this compound and 2-methoxycinnamic acid, a series of in vitro assays are recommended.
Tyrosinase Inhibition Assay
This assay is crucial for directly comparing the inhibitory potential of the two compounds on the key enzyme involved in melanogenesis.
Principle: Mushroom tyrosinase is a commercially available and commonly used model enzyme. The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product that can be quantified spectrophotometrically. The reduction in the rate of dopachrome formation in the presence of an inhibitor is a measure of its inhibitory activity.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).
-
L-DOPA substrate solution (e.g., 2 mM in phosphate buffer, pH 6.8).
-
Test compounds (this compound and 2-methoxycinnamic acid) and a positive control (e.g., kojic acid) at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).
-
Anti-inflammatory Activity Assay
Given the known anti-inflammatory properties of many cinnamic acid derivatives, evaluating this activity is a logical step.[6][7][8]
Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common in vitro model for inflammation. LPS induces the production of nitric oxide (NO), a pro-inflammatory mediator, via the upregulation of inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Determine the IC₅₀ value for NO inhibition.
-
Antimicrobial Activity Assay
The antimicrobial potential of cinnamic acid derivatives is another important area of investigation.[9][10][11]
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This can be determined using a broth microdilution method.
Step-by-Step Methodology:
-
Prepare Inoculum:
-
Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
-
Broth Microdilution:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in a suitable broth.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
-
Visualizing the Landscape: Signaling Pathways and Workflows
To better understand the potential mechanisms of action and the experimental approaches, the following diagrams are provided.
Caption: A generalized workflow for the comparative biological evaluation of 2-ethoxycinnamic and 2-methoxycinnamic acid.
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of 2-Ethoxycinnamic Acid and trans-Cinnamic Acid for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the cinnamic acid scaffold represents a privileged structure, offering a versatile backbone for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This guide provides an in-depth comparative study of two such derivatives: the parent compound, trans-cinnamic acid, and its ortho-substituted analogue, 2-ethoxycinnamic acid.
While trans-cinnamic acid is a well-characterized natural product with a wealth of available biological data, this compound remains a less-explored molecule. This comparative analysis aims to bridge this knowledge gap by synthesizing available data, extrapolating from structure-activity relationship (SAR) studies of related compounds, and providing detailed experimental protocols to empower researchers to conduct their own comparative assessments. By understanding the subtle yet significant impact of the ethoxy substitution, drug development professionals can make more informed decisions in lead optimization and candidate selection.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic and pharmacodynamic properties. A comparison of the key properties of trans-cinnamic acid and this compound reveals the influence of the ethoxy group on the molecule's behavior.
| Property | trans-Cinnamic Acid | This compound | Rationale for Difference |
| Molecular Formula | C₉H₈O₂ | C₁₁H₁₂O₃ | Addition of an ethoxy group (C₂H₅O). |
| Molecular Weight | 148.16 g/mol | 192.21 g/mol [1] | Increased mass due to the ethoxy substituent. |
| Melting Point | 132-135 °C[2][3] | 134-138 °C[4] | The presence of the ethoxy group can influence crystal lattice packing, leading to a slightly higher melting point. |
| Boiling Point | 300 °C[5][6] | Data not readily available | The larger molecular weight of this compound would suggest a higher boiling point. |
| Water Solubility | Slightly soluble[7] | Expected to be sparingly soluble | The addition of the hydrophobic ethoxy group is likely to decrease water solubility compared to the parent compound. |
| pKa | ~4.44[8][9] | Data not readily available | The electron-donating nature of the ortho-ethoxy group may slightly alter the acidity of the carboxylic acid, but a significant deviation from the pKa of trans-cinnamic acid is not expected. |
| LogP (Octanol/Water) | ~2.13-2.38[10][11] | Expected to be higher | The addition of the ethoxy group increases the lipophilicity of the molecule, which would result in a higher LogP value. |
Comparative Biological Activities: Unraveling the Impact of Ethoxylation
The true potential of these molecules lies in their biological activities. While direct comparative data for this compound is limited, we can infer its likely behavior based on extensive research into the structure-activity relationships of cinnamic acid derivatives.
Antioxidant Activity
trans-Cinnamic Acid: This compound exhibits moderate antioxidant activity, primarily attributed to its ability to donate a hydrogen atom from its carboxylic acid group to neutralize free radicals.[2] Its efficacy has been demonstrated in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
This compound (Inferred): The introduction of an electron-donating ethoxy group at the ortho position of the phenyl ring is anticipated to modulate the antioxidant activity. While it may not possess the potent radical scavenging ability of phenolic cinnamic acid derivatives (e.g., caffeic acid), the ethoxy group could influence the electronic properties of the aromatic ring and the stability of any resulting radical species. It is plausible that this compound will exhibit comparable, if not slightly enhanced, antioxidant activity compared to the parent compound due to the electron-donating effect of the ethoxy group.
Experimental Workflow: Antioxidant Activity Assessment
To empirically determine and compare the antioxidant capacities of this compound and trans-cinnamic acid, the following workflow is recommended:
Caption: Workflow for comparative antioxidant activity assessment.
Anti-inflammatory Activity
trans-Cinnamic Acid: The anti-inflammatory properties of trans-cinnamic acid and its derivatives are well-documented.[3] They can modulate inflammatory pathways by inhibiting the activity of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, cinnamic acid derivatives have been shown to suppress the production of inflammatory cytokines like TNF-α and IL-6.[3]
This compound (Inferred): The presence and position of substituents on the phenyl ring significantly influence the anti-inflammatory activity of cinnamic acid derivatives. While direct data on this compound is scarce, studies on related methoxy-substituted cinnamic acids suggest that it is likely to possess anti-inflammatory properties. The ethoxy group's steric and electronic effects could influence the binding of the molecule to the active sites of inflammatory enzymes. A direct comparative study is necessary to quantify its efficacy relative to trans-cinnamic acid.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of cinnamic acid derivatives often involves the inhibition of the arachidonic acid cascade, thereby reducing the production of pro-inflammatory eicosanoids.
Caption: Inhibition of the arachidonic acid cascade by cinnamic acid derivatives.
Antimicrobial Activity
trans-Cinnamic Acid: This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6] The proposed mechanism of action involves the disruption of cell membrane integrity and the inhibition of essential enzymes. Its efficacy is generally more pronounced against fungi than bacteria.
This compound (Inferred): The antimicrobial potency of cinnamic acid derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. Lipophilicity plays a crucial role in the ability of these compounds to penetrate microbial cell membranes. The addition of an ethoxy group increases the lipophilicity of the molecule, which could potentially enhance its antimicrobial activity compared to trans-cinnamic acid. However, steric hindrance from the ortho-substituent might also influence its interaction with microbial targets. Empirical testing is required to determine its specific antimicrobial spectrum and potency.
Enzyme Inhibition
trans-Cinnamic Acid: trans-Cinnamic acid and its derivatives are known to inhibit a variety of enzymes. For instance, they have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing type 2 diabetes.[5] They also exhibit inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis, indicating their potential use in cosmetics for skin lightening.
This compound (Inferred): The inhibitory activity of cinnamic acid derivatives against specific enzymes is highly sensitive to their molecular structure. The ortho-ethoxy substituent in this compound could play a significant role in its interaction with the active site of target enzymes. For example, in the case of tyrosinase inhibition, the electronic and steric properties of the substituent can influence binding affinity. It is plausible that this compound could exhibit a different inhibitory profile and potency compared to trans-cinnamic acid against enzymes like α-glucosidase and tyrosinase.
Experimental Protocols: A Guide to Comparative Evaluation
To facilitate a direct and robust comparison of this compound and trans-cinnamic acid, the following standardized experimental protocols are provided.
Antioxidant Activity Assays
1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the test compounds (trans-cinnamic acid and this compound) and a positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of each dilution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
2. ABTS Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, leading to a decrease in absorbance.
-
Procedure:
-
Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox).
-
Add 10 µL of each dilution to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Anti-inflammatory Activity Assays
1. Lipoxygenase (LOX) Inhibition Assay
-
Principle: This assay measures the inhibition of the enzyme lipoxygenase, which catalyzes the oxidation of linoleic acid, by monitoring the formation of the conjugated diene hydroperoxide product at 234 nm.
-
Procedure:
-
Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in borate buffer (pH 9.0).
-
Prepare a substrate solution of linoleic acid (e.g., 140 µM) in the same buffer.
-
Prepare various concentrations of the test compounds and a positive control (e.g., nordihydroguaiaretic acid).
-
In a quartz cuvette, mix the enzyme solution with the inhibitor solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Antimicrobial Activity Assay
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and a positive control antibiotic.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Enzyme Inhibition Assays
1. α-Glucosidase Inhibition Assay
-
Principle: This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which can be detected spectrophotometrically at 405 nm.
-
Procedure:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Prepare a solution of pNPG in the same buffer.
-
Prepare various concentrations of the test compounds and a positive control (e.g., acarbose).
-
In a 96-well plate, pre-incubate the enzyme with the inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Conclusion and Future Directions
The increased lipophilicity of this compound may enhance its ability to cross biological membranes, potentially leading to improved bioavailability and antimicrobial activity. Its electronic properties may also modulate its antioxidant and enzyme inhibitory capacities.
Researchers are encouraged to utilize the detailed experimental protocols provided herein to conduct direct, head-to-head comparisons of these two molecules. Such studies will be invaluable in elucidating the precise impact of ortho-ethoxylation on the cinnamic acid scaffold and will undoubtedly contribute to the rational design of novel and more effective therapeutic agents. The data generated will not only fill a critical knowledge gap but also pave the way for the development of new drug candidates with improved efficacy and safety profiles.
References
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- FooDB. Showing Compound trans-Cinnamic acid (FDB008784). [Link]
- ResearchGate.
- Adisakwattana, S., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & Medicinal Chemistry Letters, 14(11), 2893-2896. [Link]
- PubChem. This compound | C11H12O3 | CID 736242. [Link]
- Wikipedia. Cinnamic acid. [Link]
- Fang, L., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega, 6(4), 2853-2863. [Link]
- ACS Publications. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System | ACS Omega. [Link]
- ChemWhat.
- PubChem. Cinnamic Acid | C9H8O2 | CID 444539. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 2-Ethoxycinnamic Acid's Antioxidant Activity
This guide provides a comprehensive framework for the cross-validation of the antioxidant potential of 2-Ethoxycinnamic acid. It is designed for researchers, scientists, and drug development professionals seeking to benchmark this compound against established antioxidants. We will delve into the theoretical underpinnings of antioxidant activity, provide detailed experimental protocols for its quantification, and present a comparative analysis with well-characterized standards.
Introduction: The Antioxidant Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of organic compounds naturally occurring in plants, recognized for their low toxicity and a wide array of biological activities, including antimicrobial and antioxidant properties.[1][2] The antioxidant capacity of these molecules is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.[2] Oxidative stress is a key factor in the pathogenesis of numerous diseases, making the exploration of novel antioxidants a critical area of research.[3]
This compound, a derivative of cinnamic acid, is of particular interest. While specific quantitative data on its antioxidant activity is not extensively available in the public domain, we can hypothesize its potential based on the structure-activity relationships of related compounds. The presence of the cinnamic acid backbone suggests inherent antioxidant capabilities. The ethoxy group at the ortho position of the phenyl ring may modulate this activity through electronic and steric effects. This guide provides the necessary tools to test this hypothesis rigorously.
Our cross-validation approach will utilize a battery of common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). By comparing the performance of this compound in these assays against well-established standards—Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Ferulic Acid (a well-known antioxidant cinnamic acid derivative)—we can establish a comprehensive and reliable profile of its antioxidant potential.
The Imperative of Cross-Validation in Antioxidant Research
Relying on a single antioxidant assay can be misleading. Different assays are based on different chemical principles and may be influenced by various factors such as the solubility of the compound and the nature of the radical or oxidant used. Therefore, a multi-assay approach is essential for a robust and comprehensive assessment of a compound's antioxidant properties.
Here's a brief overview of the assays we will employ:
-
DPPH Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
-
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of its characteristic blue-green color.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.
By employing these three distinct methods, we can obtain a more complete picture of this compound's antioxidant profile.
Comparative Benchmarking: Standard Antioxidant Compounds
A meaningful evaluation of a novel compound's activity requires comparison against well-characterized standards. We have selected three widely recognized antioxidants for this purpose:
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a primary defense against aqueous free radicals.[4]
-
Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays due to its well-defined reactivity with various radicals.[5]
-
Ferulic Acid: A cinnamic acid derivative with established antioxidant and photoprotective properties, making it a highly relevant comparator for this compound.[6]
The following table summarizes representative antioxidant activity values for these standards, as reported in the literature. It is crucial to note that these values can vary depending on the specific experimental conditions.
| Compound | Assay | Reported IC50 / Equivalent Value |
| Ascorbic Acid | DPPH | IC50: ~6.1 - 8.4 µg/mL[7][8] |
| ABTS | VCEAC of 205.4 ± 5.6 mg/100 g in Gala apples[9] | |
| FRAP | FRAP value can be expressed as mg/100 g Ascorbic Acid Equivalent (AAE)[10] | |
| Trolox | DPPH | IC50: ~3.77 - 7.09 µg/mL[3][11] |
| ABTS | Often used as the standard for Trolox Equivalent Antioxidant Capacity (TEAC)[12] | |
| FRAP | FRAP values can be expressed as µmol Trolox equivalent/g[13] | |
| Ferulic Acid | DPPH | IC50: ~9.9 - 76 µM[14][15] |
| ABTS | Can show continued reaction after initial absorbance drop[16] | |
| FRAP | Shows increasing absorbance beyond the standard 4-minute reaction time[17] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, step-by-step protocols for the three key antioxidant assays. Adherence to these protocols is critical for obtaining reliable and reproducible data.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The loss of the violet color is measured spectrophotometrically at 517 nm.[18]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound and the standard antioxidants (Ascorbic Acid, Trolox, Ferulic Acid) in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the test and standard compounds from the stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test/standard compounds to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the percentage of scavenging against the concentration of the test/standard compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance at 734 nm.[1]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•⁺.
-
Dilute the ABTS•⁺ working solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test/standard compound dilutions to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) by antioxidants at low pH. The ferrous form has an intense blue color with an absorption maximum at 593 nm.[6]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test/standard compound dilutions to a 96-well microplate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is determined from the standard curve and expressed as mmol of Fe²⁺ equivalents per gram of the compound.
-
Visualizing the Workflow and Mechanistic Pathways
To better understand the experimental process and the underlying biological context, we present the following diagrams created using Graphviz.
Experimental Workflow for Antioxidant Assays
Caption: Workflow for the cross-validation of antioxidant activity.
The Nrf2 Signaling Pathway: A Key Cellular Defense Against Oxidative Stress
Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Keap1-Nrf2 pathway is a critical regulator of this process.
Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant response.
Concluding Remarks and Future Directions
This guide provides a robust framework for the systematic evaluation of the antioxidant activity of this compound. By employing a multi-assay approach and comparing the results with established standards, researchers can obtain a comprehensive and reliable assessment of its potential.
The anticipated antioxidant activity of this compound, based on the structure-activity relationships of cinnamic acid derivatives, warrants experimental investigation. The protocols and comparative data presented herein will empower researchers to conduct these crucial studies.
Future research should focus on elucidating the precise mechanisms of action of this compound, including its potential to modulate cellular signaling pathways such as the Nrf2 pathway. Furthermore, in vivo studies will be necessary to validate its efficacy and safety in biological systems. The insights gained from such research will be invaluable for the development of novel therapeutic agents for the prevention and treatment of oxidative stress-related diseases.
References
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- Antioxidant and Antiradical Activity of Ferulates. (2005). ResearchGate.
- Is it possible IC50 value of standard ascorbic acid is 0.2030 microgram per ml? (2023). ResearchGate.
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- Antioxidant and antimicrobial activities of cinnamic acid derivatives. (2012). PubMed.
- Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay. (2023). MDPI.
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- Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. (2001). Journal of Agricultural and Food Chemistry.
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- Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, ORAC and Folin-Ciocalteu Assays. (2013). Molecules.
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- Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc.
- An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. (n.d.). Niscair.
- Standard curve of ascorbic acid for FRAP assay. (n.d.). ResearchGate.
- Ascorbic Acid Concentration and Total Antioxidant Activity of Human Tear Fluid Measured Using the FRASC Assay. (2001). IOVS.
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A Comparative Analysis of the Enzyme Inhibitory Kinetics of Cinnamic Acid Derivatives
An In-Depth Technical Guide
Cinnamic acid and its derivatives represent a compelling class of naturally occurring phenolic compounds, lauded for their structural simplicity and remarkable breadth of biological activities.[1][2] Found abundantly in plants, these molecules serve as versatile scaffolds in medicinal chemistry, inspiring the development of novel therapeutic agents.[2][3] A key aspect of their pharmacological profile is their ability to modulate the activity of various enzymes, making them attractive candidates for drug discovery programs targeting cancer, diabetes, neurodegenerative disorders, and hyperpigmentation.[2][4][5][6]
This guide provides a comparative analysis of the enzyme inhibitory kinetics of various cinnamic acid derivatives against three therapeutically relevant enzyme classes: tyrosinase, α-glucosidase, and cholinesterases. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and provide researchers with a comprehensive resource to inform the rational design of next-generation inhibitors.
Pillar 1: Understanding the Language of Inhibition - Key Kinetic Parameters
Before comparing specific molecules, it is crucial to understand the quantitative descriptors of enzyme inhibition. The potency and mechanism of an inhibitor are defined by several key parameters:
-
IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[7] While widely used as a primary measure of potency, it's important to note that IC₅₀ values can be influenced by substrate concentration. A lower IC₅₀ value generally indicates a more potent inhibitor.[7]
-
Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant for the enzyme-inhibitor complex. It represents a true measure of the binding affinity between the inhibitor and the enzyme.[8] Unlike the IC₅₀, the Kᵢ is an intrinsic value that is not dependent on substrate concentration, making it a more reliable parameter for comparing the potency of different inhibitors.[8]
-
Mechanism of Inhibition (MOI): The MOI describes how an inhibitor interacts with an enzyme and its substrate. Understanding the MOI is critical for drug development as it provides insight into the inhibitor's binding site and its potential for in vivo efficacy. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate.[9]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex.[9]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, often with different affinities.[9]
-
The relationship between IC₅₀ and Kᵢ can be described by the Cheng-Prusoff equation , which allows for the conversion of IC₅₀ values to the more universal Kᵢ values, provided the substrate concentration ([S]) and the Michaelis constant (Kₘ) are known.[7][8]
Caption: Mechanisms of reversible enzyme inhibition.
Pillar 2: Comparative Kinetics Across Key Enzyme Targets
The versatility of the cinnamic acid scaffold allows for its derivatives to inhibit a wide range of enzymes. Here, we compare their kinetic profiles against tyrosinase, α-glucosidase, and cholinesterases.
Tyrosinase Inhibition: A Strategy for Hyperpigmentation
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[10][11] Its inhibition is a key strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry.[10][12] Kojic acid is often used as a standard reference inhibitor in these studies.[10][11]
| Cinnamic Acid Derivative | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Source |
| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c | 5.7 | 11 | Non-competitive | [10] |
| Cinnamic acid–eugenol ester c27 | 3.07 | Not specified | Mixed-type | [11] |
| para-chloro substituted derivative 5m | 77.62 | Not specified | Uncompetitive | [12][13] |
| Cinnamic acid | 201.4 | - | Mixed-type | [11][14] |
| Kojic Acid (Reference) | 14.15 - 16.7 | - | - | [10][11] |
Expert Insights & Causality: The data reveals that modifications to the basic cinnamic acid structure are crucial for potent tyrosinase inhibition. The simple cinnamic acid molecule is a weak inhibitor. However, esterification with moieties like eugenol or 3-methoxyphenol can dramatically increase potency, as seen with compounds c27 and 6c , which are significantly more potent than the reference compound, kojic acid.[10][11] The mechanism of inhibition varies with the derivative's structure, suggesting different binding modes within the enzyme. For instance, compound 6c exhibits non-competitive inhibition, indicating it binds to an allosteric site, while derivative 5m shows uncompetitive inhibition, meaning it binds exclusively to the enzyme-substrate complex.[10][13] Molecular docking studies predict that the para-hydroxy group of potent inhibitors can interact with the catalytic copper ions in the enzyme's active site.[10]
α-Glucosidase Inhibition: Targeting Type 2 Diabetes
α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[4][15] Inhibiting this enzyme delays carbohydrate digestion, leading to a reduction in postprandial hyperglycemia, a key therapeutic goal in managing type 2 diabetes.[4][15] Acarbose is a commonly used α-glucosidase inhibitor in clinical practice.[16]
| Cinnamic Acid Derivative | Target Enzyme | IC₅₀ (mM) | Mechanism of Inhibition | Source |
| Ferulic acid | Intestinal Maltase | 0.79 | Mixed-type | [4][15] |
| Ferulic acid | Intestinal Sucrase | 0.45 | Mixed-type | [4][15] |
| Caffeic acid | Intestinal Maltase | 0.74 | Mixed-type | [4][15] |
| Caffeic acid | Intestinal Sucrase | Not specified | Non-competitive | [15] |
| Isoferulic acid | Intestinal Maltase | 0.76 | Mixed-type | [4][15] |
| 4-methoxy-trans-cinnamic acid | α-glucosidase (yeast) | 0.04 | Non-competitive | [17] |
| 4-methoxy-trans-cinnamic acid ethyl ester | α-glucosidase (yeast) | 0.05 | Competitive | [17] |
| Cinnamic acid magnolol derivative 6j | α-glucosidase | 0.00511 | Mixed-type | [16] |
| Acarbose (Reference) | α-glucosidase | 0.255 | - | [16] |
Expert Insights & Causality: Structure-activity relationship studies indicate that the presence and position of hydroxyl and methoxy groups on the phenyl ring are critical for α-glucosidase inhibitory activity.[4][17] For instance, ferulic and caffeic acids are potent inhibitors of intestinal maltase and sucrase.[4][15] Interestingly, the source of the enzyme matters; compounds that inhibit yeast α-glucosidase may not be effective against mammalian intestinal α-glucosidases, highlighting the importance of using the correct enzyme model in screening assays.[4] The inhibition is generally of a mixed or non-competitive type, suggesting that these derivatives often bind to an allosteric site rather than competing directly with the substrate at the active site.[4][15] The novel hybrid derivative 6j demonstrates exceptionally high potency, surpassing the standard drug acarbose by a significant margin, showcasing the power of molecular hybridization in enhancing activity.[16]
Cholinesterase Inhibition: A Dual-Pronged Approach for Alzheimer's Disease
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes that hydrolyze the neurotransmitter acetylcholine.[5] Inhibiting these enzymes increases acetylcholine levels in the brain, a primary strategy for treating the symptoms of Alzheimer's disease.[18][19] A desirable feature for advanced inhibitors is the ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can also interfere with amyloid-beta (Aβ) aggregation.[5][18]
| Cinnamic Acid Derivative | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition | Source |
| Tryptamine Hybrid 5q | AChE | 11.51 | Mixed-type | [18] |
| Tryptamine Hybrid 5b | BuChE | 1.95 | Mixed-type | [18] |
| 1,2,3-Triazole Hybrid 7b-4 | AChE | 5.27 | Mixed-type | [5] |
| 1,2,3-Triazole Hybrid 7a-1 | BuChE | 1.75 | Mixed-type | [5] |
Expert Insights & Causality: For cholinesterase inhibition, cinnamic acid is used as a scaffold to which other chemical moieties are attached to create hybrid molecules. Kinetic and molecular modeling studies consistently show that these hybrids act as mixed-type inhibitors.[5][18] This is a significant finding, as it indicates they bind to both the CAS and PAS of the cholinesterases.[5][18] This dual-binding capability is highly sought after, as interaction with the PAS can prevent the enzyme from promoting the aggregation of Aβ peptides, a hallmark of Alzheimer's pathology.[18] The data shows that subtle changes in the hybrid structure can tune the selectivity between AChE and BuChE.
Pillar 3: Self-Validating Systems - Experimental Design and Data Analysis
The trustworthiness of kinetic data hinges on robust experimental design and accurate data analysis. Here, we outline a standard protocol for determining enzyme inhibitory kinetics.
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol is a generalized workflow adaptable for enzymes like tyrosinase or cholinesterases (using Ellman's reagent).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a buffer solution appropriate for the enzyme's optimal pH (e.g., phosphate buffer). The choice of buffer is critical to maintain the enzyme's structural integrity and activity.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. Store on ice.
-
Substrate Stock Solution: Prepare a stock solution of the substrate (e.g., L-DOPA for tyrosinase, ATCI for cholinesterase).
-
Inhibitor Stock Solutions: Prepare a series of dilutions of the cinnamic acid derivative in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer. The final solvent concentration in the assay must be kept low and constant across all wells to avoid solvent-induced artifacts.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of buffer to each well.
-
Add a specific volume of the inhibitor dilution (or vehicle control) to the appropriate wells.
-
Add a fixed volume of the enzyme solution to all wells except the blank. The mixture is typically pre-incubated for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme. This step is crucial for equilibrium to be reached.
-
Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at a specific wavelength over time. The rate of reaction is determined from the initial linear portion of the progress curve.
-
-
Data Collection:
Caption: Pipeline for analyzing enzyme kinetic data.
Conclusion and Future Directions
This guide demonstrates that cinnamic acid derivatives are a highly adaptable class of enzyme inhibitors. Their inhibitory potency and mechanism can be finely tuned through chemical modification, leading to compounds with significant therapeutic potential. The most potent derivatives often result from hybridization strategies, combining the cinnamic acid scaffold with other pharmacologically active moieties.
Future research should focus on:
-
Optimizing Selectivity: Designing derivatives that are highly selective for their target enzyme to minimize off-target effects.
-
In Vivo Validation: Moving beyond in vitro kinetics to evaluate the efficacy and pharmacokinetic properties of lead compounds in cellular and animal models.
-
Exploring New Targets: Expanding the scope of investigation to other enzyme families where the cinnamic acid scaffold may prove effective.
By leveraging a deep understanding of enzyme kinetics and structure-activity relationships, the scientific community can continue to unlock the full potential of cinnamic acid derivatives in the development of novel drugs.
References
- Lo, Y., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed.
- ProMinds. (2025). How do cinnamic derivatives interact with enzymes? Blog.
- Mielecki, M., & Lesyng, B. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry.
- Yousefnejad, F., et al. (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Letters in Organic Chemistry.
- Adnyana, I., et al. (2016). A series of cinnamic acid derivatives and their inhibitory activity on intestinal α-glucosidase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Adnyana, I., et al. (2016). A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. PubMed.
- Yousefnejad, F., et al. (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Bentham Science.
- Li, Y., et al. (2024). Synthesis and evaluation of cinnamic acid derivatives as ɑ- glucosidase inhibitors. Research Square.
- Zhang, K., et al. (2021). Novel cinnamic acid magnolol derivatives as potent α-glucosidase and α-amylase inhibitors: Synthesis, in vitro and in silico studies. Bioorganic Chemistry.
- Petsom, A., et al. (2004). Structure-Activity Relationships of Trans-Cinnamic Acid Derivatives on Α-Glucosidase Inhibition. Journal of Basic and Applied Pharmacology.
- Ghafary, S., et al. (2020). Anticholinesterase Activity of Cinnamic Acids Derivatives: In Vitro, In Vivo Biological Evaluation, and Docking Study. Letters in Drug Design & Discovery.
- ResearchGate. (n.d.). Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. ResearchGate.
- Wang, Y., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules.
- Zolghadri, S., et al. (2019). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI.
- Krippendorff, B-F., et al. (2018). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Mielecki, M., & Lesyng, B. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. ResearchGate.
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- Davidson College. (n.d.). IC50 Determination. edX.
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A Comparative Guide to the Structure-Activity Relationship of Ethoxy-Substituted Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cinnamic Acid Scaffold and the Quest for Enhanced Bioactivity
Cinnamic acid, a naturally occurring aromatic carboxylic acid, represents a privileged scaffold in medicinal chemistry. Its core structure, comprising a phenyl ring linked to an acrylic acid moiety, is a versatile template for developing therapeutic agents with a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of ethoxy-substituted cinnamic acids, offering a data-driven perspective for researchers engaged in drug discovery and development.
While direct, side-by-side comparative studies on the bioactivity of ethoxycinnamic acid positional isomers (ortho-, meta-, para-) are limited in publicly available literature, we can extrapolate valuable insights from their closely related methoxy analogues. The principles derived from methoxy-substituted cinnamic acids provide a robust framework for predicting the biological performance of their ethoxy counterparts, considering the subtle yet significant physicochemical differences imparted by the ethyl versus the methyl group.
The Ethoxy Substitution: Physicochemical Impact on a Privileged Scaffold
The substitution of a hydrogen atom with an ethoxy group (-OCH₂CH₃) on the phenyl ring of cinnamic acid introduces key changes in its molecular properties, primarily affecting lipophilicity and steric profile. Compared to the smaller methoxy group (-OCH₃), the ethoxy group imparts a greater increase in lipophilicity (fat solubility). This property is critical for traversing biological membranes, such as the cell walls of bacteria or the lipid bilayers of cancer cells. However, the bulkier nature of the ethoxy group can also introduce steric hindrance, potentially affecting the molecule's ability to bind to specific enzyme active sites or cellular receptors. The position of this substitution—ortho (2-), meta (3-), or para (4-)—further dictates the electronic properties and overall topology of the molecule, leading to distinct biological outcomes.
Comparative Analysis of Biological Activities
This section will compare the principal biological activities of ethoxy-substituted cinnamic acids, using available data for methoxy isomers as a predictive baseline.
Antioxidant Activity: Scavenging the Seeds of Cellular Damage
The antioxidant capacity of cinnamic acid derivatives is crucial for their protective effects against oxidative stress-related diseases. This activity is typically mediated by the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals. While ethoxy groups themselves are not hydrogen donors, their electron-donating nature can influence the stability of the phenoxyl radical on a hydroxylated cinnamic acid (like a hypothetical 4-hydroxy-3-ethoxycinnamic acid), thereby modulating its antioxidant potential.
For non-hydroxylated alkoxy derivatives, the antioxidant mechanism is less direct. However, studies on derivatives like cinnamyl acetate have shown that modifications can still influence radical scavenging activity.[3]
Comparative Data (Extrapolated from Methoxy and Other Derivatives)
Due to the scarcity of direct comparative data for ethoxy isomers, the following table presents data for related compounds to establish a predictive framework. The expectation is that ethoxy derivatives would follow similar trends, with potency influenced by positional electronics and lipophilicity.
| Compound | Assay | IC₅₀ Value | Key Observation | Reference |
| Cinnamic Acid | DPPH | 0.18 µg/mL | Baseline antioxidant activity. | [3] |
| Cinnamyl Acetate | DPPH | 0.16 µg/mL | Acetylation slightly enhances activity. | [3] |
| Vitamin C (Standard) | DPPH | 0.12 µg/mL | Reference standard. | [3] |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | DPPH | Potent | The combination of hydroxyl and methoxy groups provides high activity. | [4][5] |
| Sinapic Acid (4-hydroxy-3,5-dimethoxycinnamic acid) | DPPH | Very Potent | Two methoxy groups further enhance the activity of the hydroxyl group. | [6] |
Causality Behind Experimental Choices: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and rapid method for evaluating the radical scavenging activity of compounds. The assay's principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is quantifiable by spectrophotometry. This provides a reliable measure of the compound's intrinsic radical-neutralizing capacity.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a self-validating system for assessing the antioxidant potential of ethoxy-cinnamic acid derivatives.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in an amber bottle in the dark at 4°C.
-
Prepare stock solutions of the test compounds (e.g., 2-ethoxy, 3-ethoxy, 4-ethoxycinnamic acid) and a reference standard (e.g., Ascorbic Acid, Trolox) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solutions to obtain final concentrations ranging from, for example, 1 to 500 µg/mL.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % Inhibition against the concentration of the test compounds.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ value indicates higher antioxidant activity.
-
Anticancer Activity: Inducing Cytotoxicity in Malignant Cells
Cinnamic acid derivatives have shown promise as anticancer agents by modulating various signaling pathways that govern cell proliferation, survival, and metastasis.[1][7] The lipophilicity and electronic properties conferred by alkoxy substituents are critical for this activity.
Comparative Data (from Methoxy Derivatives)
The following table summarizes the cytotoxic activity of p-methoxycinnamic acid derivatives against different cancer cell lines. This data suggests that the para-position is favorable for substitution and that potency is cell-line dependent. It is plausible that p-ethoxycinnamic acid would exhibit similar or potentially enhanced activity due to increased lipophilicity, which could improve cellular uptake.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 | Non-small-cell lung | 40.55 ± 0.41 | [8] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | SK-MEL-147 | Melanoma | 62.69 ± 0.70 | [8] |
| Cinnamic Acid | HT-144 | Human melanoma | 2400 | [8] |
| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 | Colon | 1.89 | [9] |
| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HepG2 | Liver | 4.05 | [9] |
Mechanism of Action: Inhibition of NF-κB Signaling
A key mechanism through which cinnamic acid derivatives exert their anti-inflammatory and anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a central role in regulating genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Cinnamic acid derivatives can inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB from translocating to the nucleus and activating pro-survival genes.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Conclusion and Future Directions
The structure-activity relationship of ethoxy-substituted cinnamic acids is a promising area of research for the development of novel therapeutic agents. While direct comparative data is still emerging, analysis of structurally similar methoxy derivatives provides a strong predictive foundation.
Key SAR Insights:
-
Positional Isomerism is Critical: The para-position appears to be the most favorable for substitution to enhance anticancer and antimicrobial activities. This is likely due to a combination of favorable electronic effects and optimal steric fit with biological targets.
-
Lipophilicity is a Double-Edged Sword: The increased lipophilicity of the ethoxy group compared to the methoxy group is predicted to enhance membrane permeability and cellular uptake, which could boost potency. However, excessive lipophilicity can lead to poor solubility and off-target effects, necessitating a balanced approach in molecular design.
-
Mechanism Matters: The ability of these compounds to modulate key signaling pathways, such as NF-κB, is fundamental to their anticancer and anti-inflammatory effects.
There is a clear need for direct comparative studies that synthesize and evaluate the biological activities of 2-ethoxy, 3-ethoxy, and 4-ethoxycinnamic acid in parallel. Such studies, employing the standardized protocols detailed in this guide, would provide definitive quantitative data to validate the predicted SAR and guide the rational design of the next generation of cinnamic acid-based therapeutics.
References
- A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Deriv
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (2021). Molecules. [Link]
- Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021). Biomedical Journal of Scientific & Technical Research. [Link]
- Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach. (2025). FEMS Microbiology Letters. [Link]
- Application Notes and Protocols: 4-Methoxycinnamic Acid in Cell Culture Experiments. (2025). BenchChem.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). International Journal of Molecular Sciences. [Link]
- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
- Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach. (2025). R Discovery. [Link]
- Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. (2012). International Journal of Molecular Sciences. [Link]
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2016). Molecules. [Link]
- Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (n.d.).
- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
- Anticancer properties of MA and its corresponding IC50 values. (n.d.).
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2016). MDPI. [Link]
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- O-Coumaric Acid's Potential in Tyrosinase Inhibition: A Comparative Analysis with Other Hydroxycinnamic Acids. (2025). BenchChem.
- Antibacterial and Potentiating Activity of 3-Methoxycinnamic Acid on Antibiotics: An In Vitro and In Silico Approach. (2025). PubMed. [Link]
- Antibacterial and Potentiating Activity of 3-Methoxycinnamic Acid on Antibiotics: An In Vitro and In Silico Approach. (2025).
- Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021). Biomedical Journal of Scientific & Technical Research.
- Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. (2023). MDPI. [Link]
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI. [Link]
- Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). MDPI. [Link]
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A Guide to the Unambiguous Structural Confirmation of 2-Ethoxycinnamic Acid Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is only the beginning. The subsequent, and arguably more critical, phase is the rigorous, unambiguous confirmation of its chemical structure. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial checkpoint, it often leaves ambiguities, particularly in molecules with complex substitution patterns. This guide provides an in-depth, practical comparison of analytical strategies, demonstrating the definitive power of two-dimensional (2D) NMR for the structural elucidation of (E)-3-(2-ethoxyphenyl)prop-2-enoic acid, commonly known as 2-ethoxycinnamic acid.
We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.
The Analytical Challenge: Beyond the Limits of 1D NMR
Following a synthesis, such as a Claisen-Schmidt condensation or a Perkin reaction to produce cinnamic acid derivatives[1], the initial 1D NMR spectra of the purified product are acquired. Let's consider the expected 1D spectra for our target molecule, this compound (C₁₁H₁₂O₃)[2].
Expected ¹H NMR Spectrum:
-
A complex multiplet pattern in the aromatic region (~6.8-7.5 ppm) for four protons.
-
Two doublets in the vinyl region (~6.4 and ~7.8 ppm) with a large coupling constant (~16 Hz) characteristic of a trans configuration[3].
-
A quartet for the ethoxy methylene (-OCH₂) protons.
-
A triplet for the ethoxy methyl (-CH₃) protons.
-
A broad singlet for the carboxylic acid proton (-COOH).
Expected ¹³C NMR Spectrum:
-
A signal for the carbonyl carbon (~170 ppm).
-
Multiple signals in the aromatic and vinylic region (~110-160 ppm).
-
Signals for the ethoxy methylene and methyl carbons.
While these 1D spectra suggest the presence of all the required functional groups, they fall short of providing definitive proof. Key questions remain unanswered:
-
Positional Isomerism: How can we be certain the ethoxy group is at the C2 (ortho) position and not the C3 (meta) or C4 (para) position? The complex splitting of the aromatic protons often defies simple first-order analysis.
-
Unambiguous Assignment: Which specific aromatic proton corresponds to which carbon? A definitive assignment is crucial for understanding structure-activity relationships (SAR) or for future chemical modifications.
This is where 2D NMR spectroscopy transitions from a supplementary technique to an essential tool for irrefutable structural proof.
The 2D NMR Toolkit: A Multi-Dimensional Approach to Structure
2D NMR experiments add a second frequency dimension to the spectrum, allowing us to visualize correlations between nuclei that are interacting through chemical bonds. For a molecule like this compound, a standard suite of three experiments provides a complete and overlapping network of evidence: COSY, HSQC, and HMBC.
COSY (¹H-¹H Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH)[4]. It allows us to trace out the proton connectivity within distinct spin systems.
-
What it Solves: COSY will clearly show correlations between adjacent protons. In our molecule, it will connect the four aromatic protons into a single spin system, the two vinyl protons to each other, and the ethoxy methylene and methyl protons into a second, separate spin system. This confirms the integrity of these structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
The HSQC experiment maps each proton directly to the carbon atom it is attached to, showing one-bond correlations (¹JCH)[5][6].
-
What it Solves: This experiment removes the guesswork in assigning carbon signals. Each cross-peak in the HSQC spectrum acts as a definitive label, linking a specific proton resonance to its corresponding carbon resonance. For example, the proton at ~7.8 ppm will show a correlation to its attached vinyl carbon, instantly assigning both.
HMBC (Heteronuclear Multiple Bond Correlation): Building the Molecular Framework
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH)[4][6]. It is these "long-range" correlations that piece the individual fragments together.
-
What it Solves: HMBC provides the conclusive evidence for positional isomerism. By observing a correlation from the ethoxy methylene protons (-OCH₂) to the aromatic carbon at the C2 position, we can definitively confirm the ortho substitution pattern. Further correlations from the vinyl protons to the aromatic ring and the carbonyl carbon lock the entire structure in place.
Experimental Workflow and Protocols
A robust workflow ensures high-quality, reproducible data.
Caption: Standard workflow for NMR-based structural elucidation.
Detailed Experimental Protocols
1. Sample Preparation:
-
Analyte: 5-10 mg of synthesized this compound.
-
Solvent: 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure the solvent does not contain residual water, which can obscure the carboxylic acid proton signal.
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
2. NMR Data Acquisition (Example on a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Scans: 1024-2048 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
gCOSY (gradient-selected COSY):
-
Pulse Program: cosygpmfqf.
-
Scans: 2-4 scans per increment.
-
Increments: 256-512 increments in the F1 dimension.
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing, separates CH/CH₃ from CH₂).
-
Scans: 4-8 scans per increment.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: hmbcgplpndqf.
-
Scans: 8-16 scans per increment.
-
Long-Range Coupling Constant: Optimized for 8 Hz, which is a good compromise for detecting various ²JCH and ³JCH correlations[6].
-
Data Interpretation: Assembling the Puzzle
The true power of this approach lies in the simultaneous analysis of all spectra. Let's walk through the process of confirming the 2-ethoxy substitution pattern.
Structure and Numbering Scheme
Caption: Structure of this compound with atom numbering.
Step 1: Identify Spin Systems with COSY. The COSY spectrum will show correlations between H3-H4, H4-H5, and H5-H6, confirming they are part of a contiguous aromatic spin system. It will also show a strong correlation between the vinyl protons H7 and H8, and between the ethoxy protons H10 and H11.
Step 2: Assign Direct Connections with HSQC. Every protonated carbon is now definitively linked to its proton. For instance, the proton signal for H5 will show a cross-peak to the carbon signal for C5.
Step 3: Build the Framework with HMBC. This is the final and most critical step. The key long-range correlations are visualized below and summarized in the table.
Caption: Key HMBC correlations confirming the 2-ethoxy isomer.
Table 1: Summary of Key Diagnostic NMR Correlations
| From Proton(s) | To Carbon(s) | Correlation Type | Structural Information Confirmed |
| H10 (-OCH₂) | C2 (Aromatic) | ³JCH (HMBC) | Definitive proof of 2-ethoxy (ortho) substitution. |
| H8 (α-vinyl) | C9 (Carbonyl) | ²JCH (HMBC) | Confirms connectivity of the propenoic acid side chain. |
| H7 (β-vinyl) | C1, C2, C6 (Aromatic) | ²JCH, ³JCH (HMBC) | Connects the vinyl group to the aromatic ring at C1. |
| H3, H4, H5, H6 | C3, C4, C5, C6 | ¹JCH (HSQC) | Unambiguous assignment of all aromatic CH groups. |
| H7 ↔ H8 | - | ³JHH (COSY) | Confirms vinyl proton connectivity. |
The observation of the three-bond correlation (³JCH) between the methylene protons of the ethoxy group (H10) and the aromatic carbon C2 is irrefutable evidence. If the substitution were at the C3 or C4 position, this correlation would be absent.
Comparison: The Decisive Advantage of 2D NMR
| Feature | 1D NMR (¹H, ¹³C) | 2D NMR Suite (COSY, HSQC, HMBC) |
| Connectivity | Inferred from coupling constants; often ambiguous in complex systems. | Directly observed through cross-peaks. Provides a complete bonding network. |
| Isomer Differentiation | Difficult or impossible for positional isomers with similar proton environments. | Definitive. Long-range HMBC correlations act as a structural fingerprint. |
| Assignment Confidence | Low to moderate. Assignments are often based on predictions and can be erroneous. | High to absolute. Provides an overlapping, self-validating web of correlations. |
| Time Investment | Faster acquisition per experiment. | Longer total acquisition time, but saves significant time in data analysis and eliminates ambiguity. |
| Data Richness | Provides a 1-dimensional list of resonances. | Provides a multi-dimensional map of the entire molecule's structure. |
Conclusion
While 1D NMR is an essential first step in structural analysis, it provides an incomplete picture that is insufficient for the rigorous demands of chemical and pharmaceutical research. As demonstrated with this compound, a combined 2D NMR approach (COSY, HSQC, and HMBC) is the gold standard for structural elucidation. This methodology provides a self-validating system of checks and balances, moving from identifying fragments (COSY), to linking protons and carbons (HSQC), and finally to assembling the complete molecular architecture (HMBC). By following this workflow, researchers can achieve unambiguous structural confirmation with the highest degree of scientific integrity, ensuring the identity and purity of their compounds for all subsequent applications.
References
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- Fronczek, F. R., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure.
- NIST. (n.d.). cis-2-Methoxycinnamic acid. NIST Chemistry WebBook.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
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- YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
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- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
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In Vitro Validation of the Anticancer Properties of 2-Ethoxycinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives in Oncology
Cinnamic acid, a naturally occurring organic compound found in cinnamon and other plants, and its derivatives have emerged as a promising class of molecules in the landscape of anticancer drug discovery.[1] These compounds possess a versatile chemical scaffold, characterized by a phenyl ring attached to an acrylic acid moiety, which allows for a wide range of structural modifications to enhance their biological activity.[2] Numerous studies have demonstrated the potential of cinnamic acid derivatives to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle, making them attractive candidates for further investigation.[3][4][5] This guide provides an in-depth technical comparison of the potential anticancer properties of a specific derivative, 2-Ethoxycinnamic acid, with other well-characterized cinnamic acid analogs and standard chemotherapeutic agents. Due to the limited direct experimental data on this compound, this guide will leverage structure-activity relationship (SAR) principles derived from closely related alkoxycinnamic acids to project its likely efficacy and mechanistic profile.[6][7]
Comparative Cytotoxicity: Gauging the Potency of this compound
The initial and most fundamental assessment of any potential anticancer agent is its ability to kill cancer cells, a property known as cytotoxicity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
To provide a comparative framework, the following table summarizes the reported IC50 values for various cinnamic acid derivatives and standard chemotherapeutic drugs against common cancer cell lines. This allows for a projection of where this compound might fall on this spectrum.
Table 1: Comparative in vitro Cytotoxicity (IC50 Values in µM)
| Compound/Drug | Breast Cancer (MCF-7) | Colon Cancer (HCT-116) | Lung Cancer (A549) | Reference(s) |
| Cinnamic Acid Derivatives | ||||
| Cinnamic Acid | >1000 | ~4000-5000 | >1000 | [3] |
| p-Coumaric Acid | >200 | >200 | >200 | [9] |
| Caffeic Acid | >200 | >200 | >200 | [9] |
| Ferulic Acid | >200 | >200 | >200 | [9] |
| This compound (Hypothesized) | 50 - 150 | 70 - 200 | 80 - 250 | N/A |
| Standard Chemotherapeutics | ||||
| Doxorubicin | 0.5 - 2.0 | 0.2 - 1.0 | 0.1 - 0.5 | [4] |
| 5-Fluorouracil | 5 - 20 | 2 - 10 | 10 - 50 | [10] |
| Paclitaxel | 0.01 - 0.1 | 0.05 - 0.2 | 0.01 - 0.1 | [10] |
Note: The IC50 values for this compound are hypothetical and based on SAR trends observed for other alkoxycinnamic acids. Actual experimental values may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a reference cinnamic acid derivative (e.g., ferulic acid), and a standard chemotherapeutic drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mechanism of Action: Unraveling the Pathways to Cell Death
Beyond simply killing cancer cells, it is crucial to understand the mechanisms by which a compound exerts its effects. For many anticancer agents, the primary mechanisms are the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Induction: The Hallmarks of Programmed Cell Death
Apoptosis is a regulated process of cell death that is essential for normal tissue development and homeostasis.[11] Many chemotherapeutic agents function by triggering apoptosis in cancer cells.[12] Cinnamic acid and its derivatives have been shown to induce apoptosis through various signaling pathways.[13][14]
Key indicators of apoptosis include the externalization of phosphatidylserine on the cell membrane, activation of caspases (a family of proteases that execute apoptosis), and DNA fragmentation.
Table 2: Comparative Analysis of Apoptosis Induction
| Compound/Drug | Apoptosis Induction | Key Apoptotic Markers | Reference(s) |
| Cinnamic Acid Derivatives | |||
| Cinnamic Acid | Yes | Caspase activation, DNA fragmentation | [3] |
| Ferulic Acid | Yes | Increased Bax/Bcl-2 ratio, caspase activation | [15] |
| Caffeic Acid Phenethyl Ester (CAPE) | Yes | Caspase-3 activation, PARP cleavage | [16] |
| This compound (Hypothesized) | Yes | Externalization of phosphatidylserine, caspase activation | N/A |
| Standard Chemotherapeutics | |||
| Doxorubicin | Yes | DNA damage, caspase activation | [4] |
| 5-Fluorouracil | Yes | Inhibition of thymidylate synthase, DNA damage | [10] |
| Paclitaxel | Yes | Microtubule stabilization, mitotic arrest, caspase activation | [10] |
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting apoptosis.
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Cell Cycle Arrest: Halting Uncontrolled Proliferation
The cell cycle is a series of events that leads to cell division and replication.[17] Cancer is characterized by the uncontrolled proliferation of cells due to dysregulation of the cell cycle.[18] Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), thereby preventing cancer cells from dividing.[5]
Table 3: Comparative Analysis of Cell Cycle Arrest
| Compound/Drug | Phase of Cell Cycle Arrest | Key Molecular Targets | Reference(s) |
| Cinnamic Acid Derivatives | |||
| Cinnamic Acid | G1 and/or G2/M | Varies by cell type | [3] |
| Ferulic Acid | G1 | Downregulation of cyclins and CDKs | [15] |
| This compound (Hypothesized) | G1 or G2/M | Potential modulation of cyclin/CDK complexes | N/A |
| Standard Chemotherapeutics | |||
| Doxorubicin | G2/M | DNA intercalation, topoisomerase II inhibition | [4] |
| 5-Fluorouracil | S | Inhibition of thymidylate synthase | [10] |
| Paclitaxel | G2/M | Microtubule stabilization | [10] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to remove RNA and then stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Molecular Targets: A Mechanistic Overview
The anticancer effects of cinnamic acid derivatives are often mediated through the modulation of specific intracellular signaling pathways that are critical for cancer cell survival and proliferation. Understanding these pathways provides a deeper insight into the compound's mechanism of action.
Key Signaling Pathways Implicated in the Anticancer Activity of Cinnamic Acid Derivatives:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some cinnamic acid derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.[4]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Inhibition of NF-κB is a key mechanism for the anti-inflammatory and anticancer effects of some cinnamic acid derivatives.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer.
-
TNFα-TNFR1 Mediated Extrinsic Apoptosis: Some cinnamic acid amides have been shown to induce apoptosis through the extrinsic pathway by activating the Tumor Necrosis Factor Alpha (TNFα) and its receptor, TNFR1.
The following diagrams illustrate the general experimental workflow for in vitro validation and a simplified representation of a key signaling pathway potentially modulated by this compound.
Caption: A generalized workflow for the in vitro validation of the anticancer properties of a test compound.
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A Comparative Guide to the Antioxidant Activity of 2-Ethoxycinnamic Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent antioxidant compounds, both novel and established molecules are subjected to rigorous comparative analysis. This guide provides an in-depth, evidence-based comparison of the antioxidant activity of 2-Ethoxycinnamic acid, a derivative of the widely studied cinnamic acid family, against ascorbic acid (Vitamin C), the quintessential antioxidant benchmark. This document is structured to provide not just data, but a causal understanding of the experimental choices and a clear interpretation of the results for professionals in the scientific community.
Introduction: The Chemical Basis of Antioxidant Action
Antioxidants are molecules that inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can initiate chain reactions in cells, leading to damage or cell death. Ascorbic acid is a powerful, water-soluble antioxidant found naturally in many fruits and vegetables. Its efficacy is the standard by which many other antioxidants are measured.
Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom, recognized for a spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties[1][2]. The antioxidant capacity of cinnamic acid derivatives is largely attributed to the phenolic hydroxyl group and the propenoic acid side chain, which can stabilize and delocalize the unpaired electron of a radical[3][4]. This guide specifically investigates this compound, exploring how its structural modification—an ethoxy group at the ortho position—influences its antioxidant potential relative to ascorbic acid.
Molecular Structures and Mechanistic Considerations
The antioxidant activity of a compound is intrinsically linked to its molecular structure. The distinct architectures of Ascorbic Acid and this compound dictate their mechanisms for neutralizing free radicals.
| Compound | Chemical Structure | Key Functional Groups for Antioxidant Activity |
| Ascorbic Acid | Enediol system, lactone ring | |
| This compound | Carboxylic acid, propenoic acid side chain, phenyl ring, ethoxy group |
Ascorbic Acid acts as an antioxidant by donating two electrons from its enediol structure. The resulting dehydroascorbic acid is relatively stable and can be regenerated back to the active ascorbic acid form via cellular enzymatic pathways.
Cinnamic acid derivatives primarily function as radical scavengers through hydrogen atom transfer (HAT) from a phenolic hydroxyl group[3]. The resulting phenoxyl radical is stabilized by resonance across the aromatic ring and the propenoic side chain. While this compound lacks a free hydroxyl group on the ring, its antioxidant activity is still plausible due to the reactivity of the vinylic hydrogen on the propenoic acid chain and the influence of the electron-donating ethoxy group on the phenyl ring's electronic properties[1]. The presence of substituents on the phenyl ring is known to significantly modulate the antioxidant efficacy of cinnamic acids[5][6].
Comparative In Vitro Antioxidant Activity
To objectively compare the antioxidant performance of this compound and ascorbic acid, we present hypothetical yet representative data from three standard in vitro assays: DPPH Radical Scavenging, ABTS Radical Scavenging, and Ferric Reducing Antioxidant Power (FRAP). The data is quantified as the IC₅₀ value—the concentration of the compound required to achieve 50% of the maximum effect (e.g., scavenging 50% of radicals). A lower IC₅₀ value indicates greater antioxidant activity.
Disclaimer: The following data is illustrative, synthesized from typical results for cinnamic acid derivatives and ascorbic acid to provide a comparative framework. Direct experimental data for this compound may vary.
| Antioxidant Assay | Parameter | Ascorbic Acid | This compound (Hypothetical) | Reference Cinnamic Acid Derivatives |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | ~6-10[7][8] | 25 - 40 | Cinnamic Acid: ~180, Acetyl Derivative: ~160[9][10] |
| ABTS Radical Scavenging | IC₅₀ (µg/mL) | ~5-15 | 30 - 50 | Dihydroxycinnamic acid shows higher activity than ascorbic acid[11] |
| FRAP | FRAP Value (µM Fe(II)/µM) | High | Moderate | Activity increases with hydroxyl and methoxy groups on the ring[3] |
Interpretation:
-
Ascorbic Acid consistently demonstrates very high antioxidant activity across all assays, confirming its status as a potent antioxidant standard. Its IC₅₀ values are typically in the low microgram per milliliter range.
-
This compound is expected to show moderate antioxidant activity. While likely less potent than ascorbic acid, the presence of the ethoxy group and the cinnamic backbone should confer some radical scavenging ability[1][12]. Studies on other derivatives show that modifications can enhance activity; for instance, acetylation slightly improves the antioxidant capacity of cinnamic acid[9][10]. The number and position of hydroxyl and methoxy groups are critical, with dihydroxy derivatives often exceeding the activity of ascorbic acid[11].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the detailed protocols for the primary antioxidant assays are provided below. These protocols are self-validating systems for assessing antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[13][14]
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A Researcher's Guide to the Enzyme Inhibition Kinetics of Cinnamic Acid Derivatives: A Comparative Framework for 2-Ethoxycinnamic Acid
Introduction
Cinnamic acid and its diverse derivatives represent a fascinating class of naturally occurring phenolic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Their structural simplicity, coupled with a wide array of biological activities—including anti-inflammatory, antioxidant, and anticancer properties—makes them prime candidates for therapeutic exploration.[1][2] At the heart of these effects often lies their ability to modulate the activity of specific enzymes. 2-Ethoxycinnamic acid, a synthetic derivative, belongs to this promising family. While the broader class of cinnamic acids has been the subject of numerous enzyme inhibition studies, specific kinetic data for the 2-ethoxy variant remains sparse in publicly accessible literature.
This guide, therefore, is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the enzyme inhibition kinetics of compounds like this compound. We will first delve into the fundamental principles of enzyme inhibition, then present a comparative analysis of known cinnamic acid derivatives to illustrate these principles in action. Finally, we will outline a robust experimental workflow to empower researchers to characterize the inhibitory profile of novel derivatives.
Part 1: The Language of Inhibition: A Primer on Enzyme Kinetics
To understand how a compound like this compound might interact with an enzyme, we must first be fluent in the language of enzyme kinetics. Inhibition is broadly classified based on how the inhibitor interacts with the enzyme and its substrate. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive, along with mixed inhibition which combines features of competitive and non-competitive modes.[4][5][6]
Competitive Inhibition
In this scenario, the inhibitor molecule bears a structural resemblance to the substrate and directly competes for the enzyme's active site.[4][5] The enzyme can bind either the substrate or the inhibitor, but not both simultaneously. This inhibition can be overcome by increasing the substrate concentration.
-
Kinetic Signature: The maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. This indicates a lower apparent affinity of the enzyme for its substrate in the presence of the competitor.[7]
Non-Competitive Inhibition
Here, the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site.[6][8] This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[8][] Consequently, increasing the substrate concentration cannot reverse this type of inhibition.
-
Kinetic Signature: Vmax is decreased, as a fraction of the enzyme is rendered inactive. However, the Km remains unchanged because the inhibitor does not interfere with the substrate binding to the active site of the functional enzyme.[7][8]
Visualizing Inhibition Mechanisms
The following diagrams illustrate the fundamental interactions in competitive and non-competitive inhibition.
Caption: Competitive inhibitor competes with the substrate for the active site.
Caption: Non-competitive inhibitor binds to an allosteric site.
Graphical Analysis: Michaelis-Menten and Lineweaver-Burk Plots
The most common method for distinguishing between inhibition types is through graphical analysis of reaction rate data at varying substrate and inhibitor concentrations.[7] The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is particularly illustrative.
Caption: Lineweaver-Burk plots for competitive and non-competitive inhibition.
In competitive inhibition, the lines intersect at the y-axis (1/Vmax), while in non-competitive inhibition, they intersect on the x-axis (-1/Km).
Part 2: A Comparative Look at Cinnamic Acid Derivatives
The cinnamic acid scaffold has proven to be a versatile template for enzyme inhibitors, with different derivatives exhibiting varied modes of action against a range of enzymes. This diversity underscores the importance of detailed kinetic studies for each new analog.
| Derivative | Target Enzyme | IC50 / Ki | Mode of Inhibition | Reference |
| Cinnamic Acid | Tyrosinase | IC50 = 0.61 mM | Non-competitive | [10] |
| Cinnamic Acid | Polyphenol Oxidase (PPO) | - | Non-competitive | [11] |
| p-Methoxycinnamic Acid | α-Glucosidase | IC50 = 0.044 mM | Non-competitive | [12] |
| Ethyl p-Methoxycinnamate | α-Glucosidase | IC50 = 0.05 mM | Competitive | [12] |
| Cinnamic Acid-Eugenol Ester (c27) | Tyrosinase | IC50 = 3.07 µM | Mixed-type | [13] |
| Various Derivatives | Protein Kinases | Varies | Competitive, Non-competitive, or Mixed | [14] |
This table clearly demonstrates that even subtle changes to the cinnamic acid structure, such as esterification or altering the substitution pattern on the phenyl ring, can profoundly impact the mechanism of enzyme inhibition.[12] For instance, p-methoxycinnamic acid acts as a non-competitive inhibitor of α-glucosidase, while its ethyl ester derivative switches to a competitive mode.[12] This highlights the necessity of empirical kinetic analysis for each new compound, such as this compound.
Part 3: The Experimental Blueprint: Characterizing this compound
This section provides a generalized, step-by-step workflow for determining the enzyme inhibition kinetics of a novel compound like this compound. We will use a generic enzyme assay as a template.
Experimental Workflow Diagram
Caption: Workflow for characterizing an enzyme inhibitor.
Step-by-Step Protocol: A Generic Enzyme Inhibition Assay
Objective: To determine the type of inhibition and the inhibition constant (Ki) of this compound on a selected target enzyme.
Materials:
-
Target Enzyme
-
Substrate for the enzyme
-
This compound
-
Appropriate assay buffer (e.g., phosphate buffer at a specific pH)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare concentrated stock solutions of the enzyme, substrate, and this compound in a suitable solvent (e.g., DMSO for the inhibitor, buffer for enzyme and substrate). Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
Prepare a series of dilutions of the inhibitor and the substrate.
-
-
IC50 Determination (Preliminary Test):
-
In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and substrate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction (often by adding the substrate) and measure the reaction rate (e.g., change in absorbance over time) using a microplate reader.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
Kinetic Analysis:
-
This is the core experiment to determine the mode of inhibition. It involves a matrix of conditions.
-
Setup: Prepare sets of reactions in a 96-well plate. Each set will have a fixed concentration of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Vary Substrate: Within each set, vary the substrate concentration across a wide range (e.g., 0.1 x Km to 10 x Km, if Km is known or can be estimated).
-
Measure Rates: Add a fixed amount of enzyme to initiate the reactions and measure the initial reaction velocities (V₀) for all conditions.
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.
-
To more clearly distinguish the inhibition type, transform the data into a Lineweaver-Burk plot (1/V₀ versus 1/[S]).
-
Analyze the pattern of the lines on the Lineweaver-Burk plot as described in Part 1 to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
-
From the plots, determine the apparent Vmax and Km values at each inhibitor concentration. These values can then be used in further secondary plots (e.g., a Dixon plot) or non-linear regression analysis to calculate the inhibition constant (Ki).
-
Trustworthiness and Self-Validation: This protocol is designed to be self-validating. Consistent and reproducible changes in the kinetic parameters (Vmax and Km) across multiple inhibitor and substrate concentrations will provide a high degree of confidence in the determined mode of inhibition. The inclusion of appropriate controls (no inhibitor, no enzyme) is critical to ensure the validity of the results.
Conclusion
References
- Guzman, J. D. (2014). Cinnamic acid derivatives and their biological efficacy. Molecules, 19(12), 20299-20323.
- Chen, Q. Y., & Song, K. K. (2009). Inhibitory kinetics of cinnamic acid on tyrosinase-catalyzing reaction. Food Chemistry, 113(3), 655-658.
- Maj, E., & Rownicki, M. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases–Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(13), 1333-1355.
- Chandrasekhar, V., et al. (2015). Lead Optimization Studies of Cinnamic Amide EP2 Antagonists. ACS Medicinal Chemistry Letters, 6(12), 1161-1166.
- MedChemExpress. (n.d.). trans-2-Methoxycinnamic acid. MCE.
- Perez-Gonzalez, A., et al. (2024). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. International Journal of Molecular Sciences, 25(2), 582.
- BenchChem. (2025).
- Nowak, A., & Kurek-Górecka, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3825.
- Ghamri, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors, 21(18), 6061.
- Das, S., et al. (2013). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 5(1), 180-188.
- Chen, Y., et al. (2022). Comparison of Inhibitory Effects of Cinnamic Acid, β-Cyclodextrin, L-Cysteine, and Ascorbic Acid on Soluble and Membrane-Bound Polyphenol Oxidase in Peach Fruit. Foods, 11(24), 4059.
- LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Wang, Y., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5985.
- Wikipedia. (2023). Non-competitive inhibition.
- Jack Westin. (n.d.). Enzymes: Inhibition.
- BOC Sciences. (n.d.). Noncompetitive Inhibitors- An Overview.
- Khan Academy. (n.d.). Noncompetitive inhibition.
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- 12. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison: Ferulic Acid versus 2-Ethoxycinnamic Acid in Drug Development
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmacologically active molecules, cinnamic acid derivatives have garnered significant attention for their diverse therapeutic potential. Among these, ferulic acid stands out as a well-researched compound with robust antioxidant and anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison with a lesser-known analogue, 2-Ethoxycinnamic acid. While ferulic acid's biological activities are extensively documented, data on this compound remains sparse. This comparative analysis will, therefore, juxtapose the established profile of ferulic acid with the available chemical data and theoretical potential of this compound, highlighting critical knowledge gaps and future research opportunities.
I. At a Glance: Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of a compound is paramount in drug development, influencing formulation, delivery, and bioavailability.
| Property | Ferulic Acid | This compound | References |
| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | (E)-3-(2-ethoxyphenyl)prop-2-enoic acid | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 194.18 g/mol | 192.21 g/mol | [1][2] |
| Melting Point | 170–173 °C | Not available | [3] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and ethyl acetate. Poor stability in aqueous solutions, especially when exposed to light. | Predicted to have low water solubility. | [3][4] |
| Appearance | Light yellow crystalline powder. | White to light yellow crystalline powder. | [3][5] |
II. The Established Efficacy of Ferulic Acid: A Multifaceted Bioactive Compound
Ferulic acid, a hydroxycinnamic acid, is ubiquitously found in the plant kingdom and is a derivative of caffeic acid.[6] Its established biological activities are vast, with a significant body of research supporting its use as an antioxidant and anti-inflammatory agent.[7][8]
A. Potent Antioxidant and Anti-inflammatory Mechanisms
Ferulic acid's antioxidant prowess is attributed to its phenolic nucleus and an extended side chain, which effectively scavenge free radicals and form a resonance-stabilized phenoxy radical.[9][10] This "chain-breaking" antioxidant activity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.[11]
The anti-inflammatory effects of ferulic acid are mediated through the modulation of key signaling pathways.[8][12] It has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]
Signaling Pathway of Ferulic Acid's Anti-inflammatory Action
Caption: Ferulic acid mitigates inflammation by scavenging ROS and inhibiting the NF-κB and MAPK signaling pathways.
B. Pharmacokinetics: The Challenge of Bioavailability
Despite its potent in vitro activities, the therapeutic application of ferulic acid is hampered by its low bioavailability.[14] This is primarily due to its limited water solubility and extensive first-pass metabolism in the liver.[9] However, research has shown that its bioavailability is significantly influenced by the food matrix it is delivered in.[15] Strategies to enhance its bioavailability, such as the use of novel drug delivery systems, are areas of active investigation.[16]
III. This compound: An Enigma with Inferred Potential
In stark contrast to ferulic acid, this compound is a compound with a significant lack of published biological data. Its chemical structure, featuring an ethoxy group at the ortho position of the phenyl ring, distinguishes it from ferulic acid, which possesses both a hydroxyl and a methoxy group.
A. Structure-Activity Relationship: A Theoretical Perspective
Based on structure-activity relationship (SAR) studies of cinnamic acid derivatives, we can infer some potential properties of this compound. The antioxidant activity of phenolic compounds is heavily dependent on the presence and position of hydroxyl groups on the aromatic ring.[17] The absence of a hydroxyl group in this compound suggests that its intrinsic antioxidant capacity, particularly its ability to donate a hydrogen atom to scavenge free radicals, would be significantly lower than that of ferulic acid.
However, the presence of the ethoxy group, an electron-donating group, on the phenyl ring could influence the electronic properties of the molecule and potentially contribute to some level of antioxidant or other biological activity, though this is purely speculative without experimental validation.
B. The Uncharted Territory of Biological Activity
Currently, there is a dearth of publicly available experimental data on the antioxidant, anti-inflammatory, or any other pharmacological effects of this compound. This represents a significant knowledge gap and an opportunity for novel research. Investigating the biological activities of this compound could reveal new therapeutic avenues or provide a deeper understanding of the SAR of cinnamic acid derivatives.
IV. Experimental Protocols: A Guide to Evaluating Cinnamic Acid Derivatives
To facilitate further research and a more direct comparison, the following are standard experimental protocols for assessing the key performance metrics of compounds like ferulic acid and could be applied to this compound.
A. DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., ferulic acid) in a suitable solvent (e.g., ethanol).
-
Prepare a 0.1 mM solution of DPPH in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
-
Experimental Workflow for DPPH Assay
Caption: A streamlined workflow for determining antioxidant activity using the DPPH radical scavenging assay.
B. Cellular Anti-inflammatory Assay (LPS-induced NO Production in RAW 264.7 Macrophages)
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The concentration of nitrite (an indicator of NO production) is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated.
-
V. Conclusion and Future Directions
This guide illuminates the stark contrast between the well-characterized ferulic acid and the enigmatic this compound. Ferulic acid presents a compelling profile as a potent antioxidant and anti-inflammatory agent, with a clear mechanistic understanding, though its clinical translation is challenged by its bioavailability.
This compound, on the other hand, remains a largely unexplored molecule. While SAR principles suggest a potentially lower antioxidant capacity compared to ferulic acid due to the absence of a hydroxyl group, its overall biological activity profile is unknown. This presents a clear and immediate need for foundational research to elucidate its potential.
For researchers and drug development professionals, ferulic acid serves as a valuable benchmark and a promising lead compound. The path forward for this compound involves a systematic evaluation of its biological activities, starting with the fundamental antioxidant and anti-inflammatory assays outlined in this guide. Such studies are essential to determine if this compound holds any therapeutic promise and to enrich our understanding of the broader family of cinnamic acid derivatives.
VI. References
-
Castellano, J. M., et al. (2017). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(8), 3280-3285.
-
Natella, F., et al. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453-1459.
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Ou, S., et al. (2021). Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry, 85(7), 1697-1705.
-
Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436-4450.
-
Srinivasan, M., et al. (2007). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. Journal of Functional Foods, 34, 18-36.
-
Adam, A., et al. (2002). The Bioavailability of Ferulic Acid Is Governed Primarily by the Food Matrix Rather than Its Metabolism in Intestine and Liver in Rats. The Journal of Nutrition, 132(7), 1962-1968.
-
An, K., et al. (2020). Ferulic Acid: Bioavailability, Metabolism, and Strategies for Enhancing Health Benefits. Comprehensive Reviews in Food Science and Food Safety, 19(4), 1105-1151.
-
Kikuzaki, H., et al. (2002). Antioxidant potential of hydroxycinnamic acid glycoside esters. Journal of Agricultural and Food Chemistry, 50(7), 2161-2168.
-
Borges, F., et al. (2015). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. BioMed Research International, 2015, 839302.
-
PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved from [Link]
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Płotka-Wasylka, J., & Szczepańska, N. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671.
-
Geronikaki, A., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3354.
-
Zduńska, K., et al. (2018). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences, 19(3), 858.
-
Kumar, N., & Pruthi, V. (2014). Potential applications of ferulic acid from natural sources. Biotechnology Reports, 4, 86-93.
-
Alam, M. A. (2019). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Food Biochemistry, 43(8), e12935.
-
Lee, S. H., et al. (2017). Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model. International Journal of Molecular Sciences, 18(11), 2375.
-
PubChem. (n.d.). Ferulic Acid. Retrieved from [Link]
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Pontiki, E., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6689.
-
Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3843.
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and bioavailability of cinnamic acid in mice. Retrieved from [Link]
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Semantic Scholar. (n.d.). Anti-inflammatory effects of hydroxycinnamic acid derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
-
MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancing Solubility and Dissolution Rate of p-Methoxycinnamic Acid via Multicomponent Crystal Formation with Meglumine. Retrieved from [Link]
-
MDPI. (n.d.). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). Solubility and Dissolutıon Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodimerization in o -ethoxy cinnamic acid. Two centrosymmetric molecules of the α -. Retrieved from [Link]
-
Atlas of Science. (n.d.). The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated RAW 264.7 macrophages. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethoxycinnamic Acid
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible scientific practice. This guide provides an in-depth, procedural framework for the safe disposal of 2-Ethoxycinnamic acid, moving beyond simple checklists to explain the causality behind each critical step. Our objective is to empower your laboratory with the expertise to handle this compound confidently and safely from receipt to final disposal.
Hazard Identification: Understanding the Risks of this compound
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 69038-81-9) is an organic acid that, while not classified as acutely toxic, presents significant irritant hazards.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source: Aggregated GHS information from the European Chemicals Agency (ECHA) as reported by PubChem.[1] |
The primary risks associated with this compound are its corrosive effects on skin, eyes, and the respiratory tract upon direct contact or inhalation of its dust. There is currently no evidence to classify it as a PBT (Persistent, Bioaccumulative, and Toxic) substance, but as with any laboratory chemical, release into the environment should be strictly avoided.
Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent irritation, a physical barrier between the chemical and the researcher is required at all times.
Core PPE Requirements:
-
Eye and Face Protection: Wear ANSI-approved chemical safety goggles or a full-face shield. Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes.[2]
-
Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.[2]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory to protect the skin on the arms.
-
Respiratory Protection: Handling of the solid compound, especially when generating dust, should be performed in a certified chemical fume hood to control exposure.[3] If a fume hood is not available for a specific task, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.
Waste Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be managed as a hazardous chemical waste and disposed of via a licensed environmental management contractor. In-laboratory neutralization is not recommended as a routine disposal method due to the potential for uncontrolled reactions, an increase in total waste volume, and the complexity of ensuring the resulting salt solution is compliant with local wastewater regulations.
The following workflow provides a self-validating system for compliant disposal.
Caption: Disposal workflow for this compound.
Protocol 1: Waste Collection and Containerization
-
Select a Compatible Container: Use a dedicated waste container made of high-density polyethylene (HDPE), polypropylene, or borosilicate glass.[4] These materials are resistant to corrosion from organic acids. Never use metal containers, as acids can corrode them over time, leading to leaks.[5]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound" (avoiding formulas or abbreviations).
-
The associated hazards: "Irritant," "Skin Irritant," "Eye Irritant."
-
The date accumulation begins.
-
The name of the principal investigator and laboratory location.
-
-
Accumulate Waste:
-
For solid waste (e.g., excess reagent, contaminated weigh boats), place it directly into the labeled container.
-
For contaminated labware (e.g., pipette tips, gloves), collect them in the same designated container.
-
Ensure the container is kept tightly sealed at all times, except when you are actively adding waste. This prevents the release of dust and protects the lab atmosphere.
-
Do not fill the container beyond 75% of its capacity to allow for expansion and prevent spills during transport.
-
Protocol 2: Segregation and Storage
The principle of segregation is to prevent dangerous reactions that can occur when incompatible chemicals are mixed.
-
Designate a Satellite Accumulation Area (SAA): This is a designated area within your lab where waste is stored at or near the point of generation.
-
Segregate by Hazard Class: Store the this compound waste container with other organic acids. Crucially, it must be stored separately from:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing acids and bases can cause a violent exothermic (heat-generating) reaction.[6][7]
-
Oxidizing Acids (e.g., nitric acid, perchloric acid): While all are acids, organic acids are combustible and can react dangerously with strong oxidizers.[6][7]
-
Reactive Metals (e.g., sodium, potassium, magnesium): Acids can react with these metals to produce flammable hydrogen gas.[6]
-
Cyanides and Sulfides: Contact with acid will generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[5]
-
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray (e.g., a polyethylene bin).[7] This will contain any potential leaks or spills from the primary container.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spills (Solid):
-
Ensure proper PPE is worn, including respiratory protection.
-
Carefully sweep up the solid material, avoiding the generation of dust. Do not dry sweep. Moisten the material slightly with water if necessary to minimize dust.
-
Place the swept material and any contaminated cleaning supplies into your designated hazardous waste container.
-
Clean the spill area with a soap and water solution.
-
-
Large Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.
-
Prevent entry into the area until it has been cleared by trained professionals.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Regulatory Context and Final Disposal
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[3][8]
-
Waste Classification: this compound is not a specifically listed hazardous waste by the U.S. EPA.[9][10][11] As a solid, it does not meet the definition of a characteristic corrosive waste (D002), which applies to aqueous materials with a pH of ≤2 or ≥12.5.[12][13]
-
Institutional Policy: Despite not having a specific EPA waste code, its irritant properties require that it be managed as a regulated chemical waste under virtually all institutional and state-level safety programs. The GHS precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," serves as the authoritative directive.[1][2][6]
The only compliant method for final disposal is through your institution's EHS department or a contracted hazardous waste management service. They will ensure the waste is transported, documented, and ultimately disposed of in a permitted facility, likely via incineration.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736242, this compound.
- U.S. Department of Agriculture, Agricultural Research Service (2016). Chemical Storage.
- ALS Global (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
- REDA Safe (n.d.). Chemical Compatibility and Storage Guidelines.
- Metascientific (n.d.). Safety Data Sheet trans-2-Hydroxycinnamic acid.
- University of California, San Diego (2024). Chemical Compatibility Guidelines.
- University of British Columbia (n.d.). In-Laboratory Treatment of Chemical Waste.
- EcoOnline (n.d.). RCRA Hazardous Wastes.
- U.S. Environmental Protection Agency (n.d.). EPA Hazardous Waste Codes.
- Southwestern University (n.d.). Hazardous Waste Determination Guide.
- Central Washington University (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- California Department of Toxic Substances Control (n.d.). RCRA Listed Hazardous Waste.
- Lab Manager (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Lion Technology (2024). 4 Hazardous Waste Characteristics Under RCRA.
- ACTenviro (2024). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- U.S. Environmental Protection Agency (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency (n.d.). Waste Code.
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- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 7. Chemical Compatibility Guidelines [blink.ucsd.edu]
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- 11. Waste Code [rcrainfo.epa.gov]
- 12. youtube.com [youtube.com]
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Navigating the Safe Handling of 2-Ethoxycinnamic Acid: A Guide to Personal Protective Equipment and Operational Best Practices
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Ethoxycinnamic acid. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deeper understanding and foster a culture of safety in the laboratory.
Immediate Hazard Assessment and Core Protective Measures
Based on analogous compounds, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The anticipated hazard classifications include:
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[1][4][5][6][7]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][4][5][6][7]
-
Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[1][4]
Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the specific task being performed. The following table summarizes the recommended PPE for handling this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Tightly fitting safety goggles with side-shields.[4] | Chemical-resistant gloves (e.g., Nitrile rubber).[8] | Standard lab coat. | N95-rated dust mask or equivalent.[1] |
| Preparing solutions | Tightly fitting safety goggles with side-shields or a face shield if splashing is likely.[5] | Chemical-resistant gloves (e.g., Nitrile rubber). | Chemical-resistant lab coat. | Work in a certified chemical fume hood. |
| Running reactions and workup | Tightly fitting safety goggles with side-shields or a face shield. | Chemical-resistant gloves (e.g., Nitrile rubber). | Chemical-resistant lab coat. | Work in a certified chemical fume hood. |
| Handling large quantities | Face shield and safety goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | A full-face respirator may be required based on risk assessment.[4] |
The Rationale Behind Your PPE Choices
-
Eye Protection: The crystalline nature of cinnamic acid derivatives necessitates the use of tightly fitting safety goggles to protect against fine dust particles and accidental splashes.[4] Standard safety glasses do not provide a sufficient seal.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact and subsequent irritation.[8] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat serves as a removable barrier to protect your skin and personal clothing from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: When handling the solid powder outside of a contained system, a dust mask is crucial to prevent inhalation of airborne particles that can irritate the respiratory system.[1][4] For all other operations, a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is fundamental to laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly closed.
Handling Procedures
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.
-
Minimizing Dust: When weighing the solid, do so in a manner that minimizes the generation of dust. Use a weighing boat or an enclosed balance.
-
Preparing Solutions: Add the solid to the solvent slowly and stir gently to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.
Spill and Emergency Procedures
-
Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Don appropriate PPE, including respiratory protection, before attempting to clean up. Contain the spill and collect the material in a suitable container.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]
-
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Regulations: Dispose of the waste in strict accordance with all federal, state, and local environmental regulations.[2] It is advisable to use a licensed professional waste disposal service.
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Sources
- 1. 2-メトキシ桂皮酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C11H12O3 | CID 736242 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. file.medchemexpress.com [file.medchemexpress.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
